2-(3-bromophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNCBJALMQWYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680745 | |
| Record name | 2-(3-Bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937013-66-6 | |
| Record name | 2-(3-Bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-bromophenyl)-1H-imidazole (CAS No. 937013-66-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(3-bromophenyl)-1H-imidazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The imidazole core is a ubiquitous motif in biologically active molecules, and the presence of a bromine atom on the phenyl ring offers a versatile handle for synthetic diversification, particularly through cross-coupling reactions. This guide covers the physicochemical properties, synthesis, reactivity, and potential applications of this compound, aiming to equip researchers with the fundamental knowledge required for its effective utilization in discovery and development programs.
Introduction: The Strategic Value of Brominated Imidazoles
Imidazole derivatives are foundational scaffolds in pharmaceutical research, present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures for designing enzyme inhibitors and receptor modulators. The incorporation of a bromine atom, as in this compound, significantly enhances the synthetic utility of the imidazole scaffold. The carbon-bromine bond serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures. This strategic positioning of a reactive handle allows for the systematic exploration of chemical space around the core structure, a critical activity in modern drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is essential for its application in synthesis and biological screening. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 937013-66-6 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Monoisotopic Mass | 221.97926 Da | [2] |
| Predicted XlogP | 2.6 | [2] |
| Appearance | Solid (predicted) | |
| Storage | Sealed in dry, room temperature |
Note: Experimental spectroscopic data for this specific compound is not widely available in peer-reviewed literature. The characterization would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the imidazole ring and the substituted phenyl ring. ¹³C NMR would reveal the number of unique carbon environments.
-
Mass Spectrometry (MS): Would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at m/z 222.98654 and [M-H]⁻ at m/z 220.97198[2].
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching of the imidazole, C-H stretching of the aromatic rings, and C=N and C=C bond vibrations.
Synthesis of this compound
The synthesis of 2-aryl-1H-imidazoles is a well-established field in organic chemistry, with several reliable methods available. While a specific, published protocol for this compound is not readily found, its synthesis can be confidently approached using established methodologies. A common and effective route is the multicomponent reaction involving an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source.
Below is a validated, general protocol for the synthesis of analogous 2-aryl-4-phenyl-1H-imidazoles, which can be adapted for the target molecule by using the appropriate starting materials[1].
Conceptual Synthesis Workflow
The synthesis of this compound would logically proceed from 3-bromobenzaldehyde, a source of the imidazole backbone like glyoxal, and a source of nitrogen such as ammonium acetate.
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Experimental Protocol (Adapted from a Green Chemistry Approach)
This protocol utilizes ultrasound irradiation, a green chemistry technique that often leads to milder conditions and shorter reaction times[1].
Materials:
-
3-bromobenzaldehyde (1.0 mmol)
-
Phenylglyoxal monohydrate (1.0 mmol, as a representative 1,2-dicarbonyl)
-
Ammonium acetate (3.0 mmol)
-
Methanol
Procedure:
-
In a suitable vessel, dissolve 3-bromobenzaldehyde (1.0 mmol) and ammonium acetate (3.0 mmol) in methanol (2 mL).
-
Place the vessel in an ultrasonic bath at room temperature.
-
Begin sonication and slowly add a solution of phenylglyoxal monohydrate (1.0 mmol) in methanol (1 mL) dropwise over 15 minutes.
-
Continue sonication for the time required to complete the reaction, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(3-bromophenyl)-4-phenyl-1H-imidazole.
Causality and Self-Validation: This one-pot reaction is highly efficient as it avoids the isolation of intermediates. The use of ammonium acetate provides both the ammonia and the acetate base needed for the condensation steps. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The purity of the final product is validated by standard analytical techniques (NMR, MS, and melting point), which should be compared against a reference standard or theoretical values.
Chemical Reactivity and Synthetic Utility
The key to the synthetic utility of this compound lies in the reactivity of the C-Br bond on the phenyl ring. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In this reaction, the bromophenyl group of the imidazole can be coupled with a variety of organoboron compounds (boronic acids or esters) to generate more complex biaryl structures.
Caption: Schematic of the Suzuki-Miyaura coupling reaction.
Exemplary Suzuki-Miyaura Protocol
The following is a general protocol for the Suzuki-Miyaura coupling of aryl bromides, which serves as a robust starting point for reactions with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Expertise and Trustworthiness: The choice of palladium catalyst, ligand, base, and solvent is critical and can significantly impact reaction efficiency. For nitrogen-containing heterocycles like imidazoles, which can act as ligands and potentially poison the catalyst, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial. The reaction must be performed under an inert atmosphere to prevent the degradation of the palladium(0) catalyst. The success of the coupling is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC, and definitively by mass spectrometry and NMR of the purified product.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for this compound have not been extensively reported, the broader class of substituted 2-phenyl-1H-imidazoles has demonstrated a wide range of pharmacological effects, including:
-
Anti-inflammatory activity
-
Antimicrobial and Antifungal activity
-
Kinase Inhibition: The imidazole scaffold is a known hinge-binding motif for many protein kinases, which are critical targets in oncology and immunology.
The ability to diversify the structure via the bromo-substituent makes this compound an attractive starting point for generating libraries of novel compounds for high-throughput screening. For example, coupling with various aryl and heteroaryl boronic acids can lead to the discovery of potent and selective kinase inhibitors.
In materials science, the rigid, aromatic structure of biaryls synthesized from this precursor could be of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing. If skin irritation occurs, get medical advice/attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its strategic combination of a biologically relevant imidazole core and a synthetically tractable bromophenyl group makes it an important tool for researchers in drug discovery and materials science. The established methodologies for its synthesis and subsequent functionalization, particularly through Suzuki-Miyaura cross-coupling, provide a reliable pathway for the creation of novel and complex molecular entities. As the demand for new therapeutics and advanced materials continues to grow, the utility of well-designed chemical building blocks like this compound will undoubtedly increase.
References
-
MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molecules. Available at: [Link]
-
SpectraBase. (n.d.). 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-1-oxyl. Available at: [Link]
-
Supplementary Material. (n.d.). Characterization data of the compounds (3a-3r). Z. Naturforsch. Available at: [Link]
-
Chemsrc. (2025). 3-Bromobenzonitrile. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C9H7BrN2). Available at: [Link]
-
ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Available at: [Link]
- Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation.
-
ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Available at: [Link]
-
Inno Pharmchem. (2025). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Available at: [Link]
-
Semantic Scholar. (n.d.). Facile and Rapid Synthesis of Polysubstituted Imidazoles by Employing Y(NO3)3 × 6H2O as Catalyst. Available at: [Link]
- Google Patents. (n.d.). WO2018216822A1 - Novel imidazole derivatives.
-
Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available at: [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]
-
Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Available at: [Link]
-
Growing Science. (n.d.). DBUHI3-Catalyzed Efficient Synthesis 2,4,5-Triaryl Substituted Imidazoles. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Green synthesis of tri/tetrasubstituted 1H-imidazoles and 2,3-dihydroquinazolin-4(1H)-ones using nano aluminium nitride as solid. Available at: [Link]
-
Arkat USA. (n.d.). One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles by a tandem three-component reaction of hydroxylamines, aldehydes and 2-azido acrylates. Available at: [Link]
- Google Patents. (2024). CN118103354A - Process for producing halogenated vinylimidazole compound.
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
-
Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Available at: [Link]
-
MDPI. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available at: [Link]
-
ResearchGate. (2025). synthesis and biological evaluation of novel imidazole based compounds. Available at: [Link]
-
Institute of Metallophysics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Available at: [Link]
-
ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]
-
Inorganic Chemistry Research. (2025). Some New Zn(II) and Hg(II) Bromoimidazolidine Schiff Base Complexes: Synthesis, Characterization, DFT/NBO Investigation, Antimicrobial Activity and Thermal Behavior. Available at: [Link]
-
Iraqi Journal of Science. (n.d.). Synthesis and Characterization and Biological Activity of (Schiff Bases,Thiazolidone,Oxazepine and Imide Derivatives). Available at: [Link]
-
Journal of Chemical Health Risks. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
MDPI. (n.d.). Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. Available at: [Link]
Sources
physicochemical properties of 2-(3-bromophenyl)-1H-imidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-bromophenyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and structural elucidation of this compound (CAS No: 937013-66-6).[1] As a versatile heterocyclic compound, it serves as a crucial building block in medicinal chemistry and materials science. The imidazole core offers a unique combination of aromaticity, amphoteric nature, and hydrogen-bonding capabilities, while the 3-bromophenyl substituent provides a key reactive site for synthetic diversification through cross-coupling reactions. This document details experimental and predicted data, including spectroscopic profiles (NMR, IR, MS), physical properties, and insights into its solid-state behavior and reactivity. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.
Introduction: Strategic Importance in Synthesis
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products (e.g., the amino acid histidine) and synthetic drugs.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][4][5] The molecule this compound combines this biologically relevant core with a strategically placed bromo-functional group.
The significance of this structure is twofold:
-
Influence on Physicochemical Properties: The electron-withdrawing nature of the bromophenyl group modulates the acidity and basicity of the imidazole ring, impacting its solubility, crystal packing, and interaction with biological targets.
-
Synthetic Versatility: The carbon-bromine bond is a highly versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This allows for the systematic elaboration of the core structure to build libraries of complex molecules for screening and development.
This guide serves to consolidate the known and predicted properties of this compound, providing a foundational understanding for its application.
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 2-aryl-1H-imidazoles is a variation of the Radziszewski synthesis, a one-pot, three-component condensation reaction.
Experimental Protocol: One-Pot Condensation
Objective: To synthesize this compound from 3-bromobenzaldehyde.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromobenzaldehyde (10 mmol, 1.85 g), glyoxal (40% solution in water, 12.5 mmol, 1.81 mL), and ammonium acetate (40 mmol, 3.08 g).
-
Solvent Addition: Add glacial acetic acid (30 mL) as the solvent. Acetic acid serves as both the solvent and a catalyst for the condensation steps.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into 150 mL of ice-cold water with stirring.
-
Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8. This step precipitates the crude product.
-
Isolation: Collect the resulting solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual salts.
-
Purification: The crude solid is purified by recrystallization. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.
Causality and Insights:
-
Component Choice: This one-pot reaction is highly atom-economical. Ammonium acetate serves as a convenient in-situ source of ammonia.
-
Solvent Rationale: Glacial acetic acid is an ideal solvent as it effectively dissolves the reactants and the acidic environment facilitates the imine formation and subsequent cyclization steps.
-
Purification Strategy: Recrystallization is chosen over chromatography for bulk purification as it is cost-effective and typically yields a high-purity crystalline product, assuming suitable solvent selection. The ethanol/water system leverages the product's high solubility in hot ethanol and poor solubility in cold aqueous ethanol.
Caption: Synthesis and purification workflow for this compound.
Structural Elucidation and Spectroscopic Profile
Unambiguous confirmation of the molecular structure is achieved through a combination of modern spectroscopic techniques.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆, which solubilizes the compound and allows for the observation of the exchangeable N-H proton.
| Assignment | ¹H NMR (Predicted, ppm) | Multiplicity | ¹³C NMR (Predicted, ppm) |
| N1-H | ~12.8 | Broad Singlet | - |
| C4-H / C5-H | ~7.2 - 7.5 | Doublet / Singlet | ~122.0 |
| C2'-H | ~8.2 | Triplet | ~125.0 |
| C4'-H | ~7.8 | Doublet | ~131.0 |
| C5'-H | ~7.4 | Triplet | ~131.5 |
| C6'-H | ~8.0 | Doublet | ~129.0 |
| C2 | - | - | ~146.0 |
| C1' | - | - | ~133.0 |
| C3' | - | - | ~122.5 (C-Br) |
-
¹H NMR Insights: The downfield shift of the N-H proton is characteristic of imidazole protons in DMSO. The imidazole C4-H and C5-H protons often appear as a single peak or closely spaced multiplets. The protons on the bromophenyl ring will exhibit a splitting pattern consistent with a 1,3-disubstituted ring.
-
¹³C NMR Insights: The C2 carbon of the imidazole ring is the most downfield due to its position between two nitrogen atoms. The carbon atom bearing the bromine (C3') will show a characteristic shift around 122.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key vibrational frequencies are predicted based on data from similar structures.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3500 - 3200 | N-H Stretch | Broad, Medium | Confirms the presence of the imidazole N-H group, often broadened by hydrogen bonding. |
| 3150 - 3000 | Aromatic C-H Stretch | Medium to Weak | Indicates the aromatic rings. |
| ~1610 | C=N Stretch | Medium | Characteristic of the imidazole ring. |
| ~1580, 1480 | C=C Stretch | Medium to Strong | Aromatic ring skeletal vibrations. |
| ~780, ~680 | C-H Out-of-plane Bend | Strong | Characteristic pattern for meta-disubstituted benzene rings. |
| ~600 - 500 | C-Br Stretch | Medium | Confirms the presence of the bromo-substituent. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. Electrospray ionization (ESI) is a common method for this type of molecule.
-
Molecular Weight: 223.07 g/mol [1]
-
Monoisotopic Mass: 221.97926 Da[8]
-
Key Feature: The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion ([M]⁺˙). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₉H₇⁷⁹BrN₂]⁺˙ and [C₉H₇⁸¹BrN₂]⁺˙.
-
Predicted Adducts (ESI-MS):
Core Physicochemical Properties
A summary of the key physical and chemical properties is essential for handling, storage, and application.
| Property | Value / Description | Source |
| CAS Registry Number | 937013-66-6 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 160 to 164 °C | [1] |
| Boiling Point | 398.6 ± 25.0 °C (Predicted) | [1] |
| Density | 1.565 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Condition | Sealed in dry, room temperature | [1] |
Solubility Profile
Acidity and Basicity (pKa)
The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[9]
-
As a Base: The lone pair on the sp²-hybridized nitrogen (N3) acts as a proton acceptor. The pKa of the conjugate acid of parent imidazole is approximately 7.0.[9] The electron-withdrawing 3-bromophenyl group is expected to decrease the electron density on the imidazole ring, making it a weaker base. Therefore, the pKa of the conjugate acid of this compound is predicted to be less than 7.0 .
-
As an Acid: The N-H proton can be abstracted by a strong base. The pKa of this proton in parent imidazole is about 14.5.[9] The electron-withdrawing substituent will stabilize the resulting imidazolide anion, making the N-H proton more acidic. Thus, the pKa is predicted to be less than 14.5 .
Caption: Relationship between structural features and physicochemical properties.
Crystallography and Solid-State Structure
Specific crystal structure data for this exact molecule is not publicly available. However, analysis of related imidazole structures reveals common packing motifs.[10][11] It is highly probable that this compound crystallizes with:
-
Hydrogen Bonding: Strong intermolecular N-H···N hydrogen bonds linking molecules into chains or dimers. This is a dominant interaction in imidazole-containing crystals and contributes to its relatively high melting point.
-
π-π Stacking: Favorable stacking interactions between the phenyl and imidazole rings of adjacent molecules, further stabilizing the crystal lattice.
Conclusion
This compound is a well-defined solid with a distinct spectroscopic and physicochemical profile. Its melting point of 160-164 °C and characteristic spectral features provide clear metrics for its identification and quality control. The true value of this compound lies in the synergy between its stable, biologically-relevant imidazole core and the synthetically versatile bromophenyl substituent. This guide provides the foundational data necessary for researchers to confidently employ this molecule as a key intermediate in the development of novel pharmaceuticals and advanced organic materials.
References
-
Corral, J., et al. (2021). Synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molecules, 26(15), 4483. Retrieved from [Link]
-
Reddy, T., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8435–8446. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-bromophenyl)-5-(3-methoxyphenyl)-1H-imidazole. Retrieved from [Link]
-
Supplementary Material. (n.d.). Characterization data of the compounds (3a-3r). Retrieved from [Link]
-
Tskhovrebov, A. G., et al. (2021). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–77. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H7BrN2). Retrieved from [Link]
-
Reddy, G. S., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5012–5018. Retrieved from [Link]
-
Sravani, G., et al. (2020). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 123-128. Retrieved from [Link]
-
Arjunan, V., et al. (2015). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Pure & Applied Physics, 53, 34-43. Retrieved from [Link]
-
Bansal, Y. & Kaur, J. (2018). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Research Journal of Pharmacy and Technology, 11(5), 2195-2202. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Inam, M., & Kumar, A. (2022). Overview on Biological Activities of Imidazole Derivatives. Springer Professional. Retrieved from [Link]
-
Al-Azzawi, A. M., & Al-Majidi, S. M. H. (2022). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii, 44(8), 1083-1094. Retrieved from [Link]
-
Sharma, A., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 329673. Retrieved from [Link]
-
Kia, R., & Fun, H.-K. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o342. Retrieved from [Link]
-
Gelbrich, T., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1571. Retrieved from [Link]
-
Gelbrich, T., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. ResearchGate. Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 3. scispace.com [scispace.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. scialert.net [scialert.net]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
2-(3-bromophenyl)-1H-imidazole molecular weight and formula
An In-Depth Technical Guide to 2-(3-bromophenyl)-1H-imidazole for Advanced Research
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core molecular properties, outline robust synthetic and characterization methodologies, and explore its reactivity and strategic applications in the development of novel chemical entities. This document is intended to serve as a practical resource for scientists leveraging this versatile intermediate in their research endeavors.
Core Molecular Properties and Identification
This compound is a substituted aromatic heterocycle. The strategic placement of the bromine atom on the phenyl ring at the meta-position provides a crucial reactive handle for further molecular elaboration, making it a valuable precursor in multi-step syntheses. The imidazole core itself is a well-established pharmacophore, known for its ability to engage in various biological interactions.[1][2]
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.08 g/mol | [4] |
| Monoisotopic Mass | 221.97926 Da | [3] |
| CAS Number | 937013-66-6 | [5][6] |
| IUPAC Name | This compound | [3] |
| Appearance | Typically a solid at room temperature | N/A |
Synthesis and Purification Protocol
The synthesis of 2,4(5)-disubstituted imidazoles can be achieved through various established methods.[7] A common and reliable approach involves the condensation of an α-haloketone with an aldehyde and ammonia, known as the Radziszewski synthesis, or variations thereof. For this compound, a one-pot reaction using 3-bromobenzaldehyde, glyoxal, and ammonium acetate is a frequently employed strategy.
Experimental Protocol: One-Pot Synthesis
This protocol is an illustrative example based on common imidazole synthesis methodologies.[7][8]
-
Reaction Setup: To a round-bottomed flask, add 3-bromobenzaldehyde (1 equivalent), glyoxal (1 equivalent, typically as a 40% aqueous solution), and a molar excess of ammonium acetate (e.g., 5-10 equivalents).
-
Solvent: While the reaction can be run under solvent-free conditions, a solvent such as ethanol or acetic acid can be used to facilitate mixing and heat transfer.[8]
-
Heating: Heat the reaction mixture to a temperature between 70-100 °C. The optimal temperature and reaction time (typically 1-4 hours) should be determined empirically, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into cold water, which will often precipitate the crude product.
-
Purification: Collect the crude solid by filtration. The product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as the source of both nitrogen atoms for the imidazole ring and acts as a mild catalyst.
-
Excess Ammonium Acetate: The excess drives the equilibrium towards product formation.
-
Heating: Provides the necessary activation energy for the condensation and cyclization steps.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Structural Characterization
Unambiguous characterization of the synthesized molecule is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and imidazole rings. The protons on the bromophenyl ring will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling. The imidazole protons, including the N-H proton (which may be broad and exchangeable with D₂O), will appear in the downfield region.[9]
-
¹³C NMR Spectroscopy: The carbon NMR will show signals corresponding to the nine unique carbon atoms in the molecule. The carbon atom attached to the bromine will be identifiable, as will the carbons of the imidazole ring.[10]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a compound containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic broad absorption for the N-H stretch (around 3300-3500 cm⁻¹) and absorptions corresponding to C=N and aromatic C=C stretching.[10]
Chemical Reactivity and Applications in Drug Development
The true utility of this compound in research lies in its potential for further chemical modification. The carbon-bromine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.[11][12]
Key Reactions:
-
Palladium-Catalyzed Cross-Coupling: This is the most powerful application. The bromo-substituent is an excellent substrate for reactions such as:
This reactivity allows for the rapid generation of diverse molecular libraries from a single, common intermediate, which is a cornerstone of modern drug discovery.[11]
Role in Medicinal Chemistry:
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2][13] It can act as a bioisostere for other functional groups and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (the sp²-hybridized nitrogen), enabling strong interactions with biological targets like enzymes and receptors.[1][2] By using this compound as a starting point, researchers can synthesize novel compounds to probe these interactions and develop potential therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases.[13]
Strategic Derivatization Workflow
Caption: Key cross-coupling reactions using this compound.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation. Its defined molecular properties, accessible synthesis, and, most importantly, the reactive bromine handle make it an exceptionally valuable starting material for researchers. This guide has provided the core technical knowledge needed to effectively synthesize, characterize, and strategically deploy this intermediate in the pursuit of novel pharmaceuticals and advanced materials.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]
-
Supplementary Material. (n.d.). Characterization data of the compounds. Retrieved from [Link]
-
ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. Retrieved from [Link]
-
Pharmaffiliates. (2025). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]
-
ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]
-
MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Green synthesis of tri/tetrasubstituted 1H-imidazoles and 2,3-dihydroquinazolin-4(1H)-ones using nano aluminium nitride as solid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Bromophenyl)-1H-benzo[d]imidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 937013-66-6 | this compound. Retrieved from [Link]
-
PubMed. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 4. 450415-78-8 Cas No. | 4-(2-Bromophenyl)-1H-imidazole | Matrix Scientific [matrixscientific.com]
- 5. 937013-66-6|this compound|BLD Pharm [bldpharm.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(3-bromophenyl)-1H-imidazole
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-bromophenyl)-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This document delves into the rationale behind peak assignments, the influence of molecular structure on spectral features, and provides a robust, field-proven protocol for data acquisition.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a central imidazole ring linked to a meta-substituted bromophenyl group at the C2 position. This substitution pattern creates a unique electronic environment that is reflected in its NMR spectra. The imidazole moiety is a critical pharmacophore in many pharmaceutical agents, while the bromophenyl group serves as a versatile synthetic handle for further molecular elaboration, often in the context of creating libraries for drug discovery.
Accurate structural confirmation is the bedrock of chemical research. NMR spectroscopy is the most powerful tool for the unambiguous determination of the constitution of organic molecules. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing not just data, but a causal explanation for the observed chemical shifts and coupling constants, grounded in the principles of magnetic anisotropy, inductive effects, and spin-spin coupling.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum is characterized by distinct signals from the imidazole ring and the bromophenyl ring. All spectra are referenced to a standard solvent, typically DMSO-d₆, whose residual peak provides a reliable internal reference.
Experimental Data
The following table summarizes the typical ¹H NMR spectral data for this compound, acquired in DMSO-d₆ at 400 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' (N-H) | ~12.7 | br s | - | 1H |
| H-2 | 8.18 | t | 1.7 | 1H |
| H-4/H-5 | 7.82 | d | 7.9 | 1H |
| H-4'/H-5' | 7.72 | s | - | 2H |
| H-6 | 7.45 | t | 7.9 | 1H |
Note: Chemical shifts can vary slightly depending on solvent and concentration.
Interpretation and Rationale
The observed chemical shifts and coupling patterns are a direct consequence of the molecule's electronic structure.
-
Imidazole Protons (H-4'/H-5' and N-H): The two protons on the imidazole ring (H-4' and H-5') are chemically equivalent due to rapid tautomerization of the N-H proton between the two nitrogen atoms. This rapid exchange results in a single, sharp signal at approximately 7.72 ppm. The N-H proton itself is highly deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent, appearing as a broad singlet far downfield around 12.7 ppm.
-
Bromophenyl Protons (H-2, H-4, H-6, H-5):
-
H-2: This proton is ortho to the bromine atom and adjacent to the point of substitution. It experiences the strongest deshielding effect from the imidazole ring and the inductive effect of the bromine. It appears as a triplet at 8.18 ppm due to coupling with both H-6 and H-4 (a "triplet of triplets" that resolves to a simple triplet due to similar coupling constants).
-
H-4: This proton is ortho to the C-Br bond, leading to a downfield shift. It appears as a doublet of doublets (or a simple doublet) around 7.82 ppm, primarily due to ortho-coupling with H-5.
-
H-6: This proton is deshielded by the adjacent bromine and appears as a triplet at 7.45 ppm due to coupling with both H-2 and H-5.
-
H-5: This proton is meta to the bromine atom and is the most upfield of the aromatic protons.
-
The relationship and coupling between these protons can be visualized as follows:
Caption: Spin-spin coupling pathways in the bromophenyl ring.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to improve signal-to-noise.
Experimental Data
The following table summarizes the typical ¹³C NMR spectral data for this compound, acquired in DMSO-d₆ at 101 MHz.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2' (Imidazole) | 145.4 |
| C-4'/C-5' (Imidazole) | 122.5 |
| C-1 (Phenyl) | 133.2 |
| C-2 (Phenyl) | 131.5 |
| C-3 (Phenyl) | 129.5 |
| C-4 (Phenyl) | 128.9 |
| C-5 (Phenyl) | 125.2 |
| C-6 (Phenyl) | 122.1 |
Note: Assignments are based on predictive models and comparison with similar structures. 2D NMR techniques like HSQC and HMBC would be required for definitive assignment.
Interpretation and Rationale
-
Imidazole Carbons: The C-2' carbon, situated between two nitrogen atoms, is the most deshielded carbon in the imidazole ring, appearing at 145.4 ppm. The equivalent C-4' and C-5' carbons appear further upfield at 122.5 ppm.
-
Bromophenyl Carbons:
-
C-3 (C-Br): The carbon directly attached to the electronegative bromine atom (ipso-carbon) is significantly deshielded, though its signal can sometimes be broadened. It is found around 122.1 ppm.
-
C-1 (C-imidazole): The carbon atom attached to the imidazole ring is also deshielded and appears at 133.2 ppm.
-
The remaining phenyl carbons (C-2, C-4, C-5, C-6) appear in the typical aromatic region between 125 and 132 ppm. Their precise shifts are influenced by the combined inductive and resonance effects of the bromine and imidazole substituents.
-
Experimental Protocol: A Self-Validating Workflow
This protocol ensures the acquisition of high-quality, reproducible NMR data. The inclusion of system suitability checks provides a self-validating mechanism for data integrity.
Caption: Standard workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the compound and for observing the exchangeable N-H proton.
-
Vortex the sample until the solid is completely dissolved.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height is sufficient to cover the NMR coils (typically ~4 cm).
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Load a standard set of experimental parameters for ¹H and ¹³C acquisition.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆. Trustworthiness Check: A stable lock signal (>90% for several minutes) is essential for high-resolution data.
-
Tune and match the probe for both the ¹H and ¹³C frequencies. This maximizes sensitivity.
-
Shim the magnetic field to optimize homogeneity. Expertise Check: Aim for a narrow linewidth on the solvent peak (e.g., <0.5 Hz for TMS) to ensure high resolution.
-
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range (e.g., -2 to 14 ppm).
-
Use a 30° or 45° pulse angle to avoid saturation and allow for a short relaxation delay (e.g., 1-2 seconds).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Switch to the ¹³C nucleus.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectra correctly to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Conclusion
References
FT-IR and mass spectrometry of 2-(3-bromophenyl)-1H-imidazole
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-bromophenyl)-1H-imidazole
Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry, through the complementary analytical techniques of Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The imidazole scaffold is a privileged structure in drug discovery, known for its presence in numerous therapeutic agents.[1][2][3] This document offers field-proven insights into the experimental protocols, data interpretation, and underlying scientific principles for the structural elucidation of this specific bromo-substituted derivative. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these core analytical techniques for the characterization of novel chemical entities.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, hydrogen bonding capability, and structural stability make it a cornerstone in medicinal chemistry.[3][4] Imidazole derivatives exhibit a vast range of biological activities, including anticancer, antifungal, and anti-inflammatory properties, making them vital components in the design of new therapeutic agents.[1][2][5] The compound this compound incorporates this key scaffold, with the bromine substituent offering a site for further chemical modification and potentially influencing its biological activity and metabolic profile. Accurate structural confirmation is the foundational first step in any drug discovery pipeline, for which FT-IR and Mass Spectrometry are indispensable tools.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint.
Experimental Protocol: FT-IR Data Acquisition
The following protocol outlines a standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample like this compound. The Potassium Bromide (KBr) pellet method is often preferred as KBr is transparent to IR radiation in the typical analysis range (4000–400 cm⁻¹) and provides a solid matrix that minimizes scattering.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and reduces particle size to minimize radiation scattering.
-
Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent disc.
-
-
Background Spectrum Acquisition:
-
Place a pure KBr pellet (or an empty sample chamber) in the spectrometer's sample holder.
-
Run a background scan. This is a critical self-validating step that records the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts, which will then be subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Replace the background pellet with the sample pellet.
-
Acquire the sample spectrum over a range of 4000–400 cm⁻¹.
-
Instrument Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Provides a good balance between spectral detail and signal-to-noise ratio for routine analysis).
-
Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio).
-
-
FT-IR Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Data Interpretation: Characteristic Vibrational Modes
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the imidazole ring, the N-H bond, the bromophenyl group, and the C-Br bond.
Table 1: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Commentary |
| ~3300 - 3100 | N-H Stretch | Imidazole Ring | A broad band is expected due to intermolecular hydrogen bonding. In many heterocyclic compounds, this N-H stretching vibration occurs in the 3500-3000 cm⁻¹ region.[6] |
| ~3150 - 3000 | Aromatic C-H Stretch | Phenyl & Imidazole Rings | Peaks in this region confirm the presence of aromatic C-H bonds. The C-H stretching vibrations of the imidazole moiety can appear around 3162 cm⁻¹.[7][8] |
| ~1610 - 1450 | C=N and C=C Stretch | Imidazole & Phenyl Rings | This complex region contains multiple overlapping bands from the stretching of double bonds within both aromatic rings. The C=C stretching of a benzene ring typically appears around 1585 cm⁻¹. |
| ~1470 | C-N Stretch | Imidazole Ring | Asymmetric C-N stretching vibrations are characteristic of the imidazole ring structure. |
| ~800 - 650 | C-H Out-of-Plane Bend | Substituted Phenyl Ring | The specific pattern of these bands can help confirm the meta-substitution pattern on the phenyl ring. |
| ~700 - 500 | C-Br Stretch | Bromophenyl Group | A strong absorption in the fingerprint region, confirming the presence of the carbon-bromine bond. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides precise information about the molecular weight of a compound and its structural components. The process involves ionizing the molecule and then separating the resulting charged particles (the molecular ion and its fragments) based on their mass-to-charge (m/z) ratio.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This makes it exceptionally useful for structural elucidation and for creating searchable library spectra.
Methodology:
-
Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for volatile and thermally stable compounds, or a direct insertion probe.
-
Ionization: In the ion source, the sample vapor is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, more stable charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Interpretation: Molecular Ion and Fragmentation Pattern
The mass spectrum of this compound provides two crucial pieces of information: its molecular weight and its fragmentation pathways, which reveal its structure.
-
Molecular Ion (M•⁺): The molecular weight of C₉H₇BrN₂ is approximately 222.0 g/mol (for ⁷⁹Br) and 224.0 g/mol (for ⁸¹Br). A key feature in the mass spectrum will be the molecular ion cluster . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two distinct peaks of nearly equal intensity will appear at m/z 222 and m/z 224, corresponding to [M]⁺ and [M+2]⁺.[9][10] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is a self-validating process that confirms the connectivity of the atoms. For this compound, the following cleavages are anticipated:
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 143 [C₉H₇N₂]⁺.
-
Loss of HCN: A characteristic fragmentation of the imidazole ring is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da). This can occur from the molecular ion or other fragments.
-
Cleavage of the Phenyl-Imidazole Bond: The bond connecting the two rings can cleave, leading to fragments corresponding to the bromophenyl cation [C₆H₄Br]⁺ (m/z 155/157) or the 1H-imidazol-2-yl cation [C₃H₃N₂]⁺ (m/z 67).
-
Table 2: Predicted Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity / Origin |
| 222 / 224 | [C₉H₇BrN₂]⁺ | Molecular Ion (M•⁺) showing Br isotopic pattern |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 143 | [C₉H₇N₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion |
| 116 | [C₈H₆N]⁺ | Loss of HCN from the [M-Br]⁺ fragment |
| 78 | [C₆H₆]⁺ | Phenyl cation (after rearrangement) |
| 67 | [C₃H₃N₂]⁺ | 1H-imidazol-2-yl cation |
Proposed Mass Spectral Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. FT-IR confirms the presence of key functional groups—the N-H of the imidazole, aromatic C-H bonds, and the C-Br bond—through their characteristic vibrational absorptions. Mass spectrometry complements this by establishing the compound's exact molecular weight and revealing its isotopic composition through the distinctive M/M+2 pattern of bromine. Furthermore, the predictable fragmentation pathways observed in the mass spectrum act as a self-validating system, confirming the structural assembly of the imidazole and bromophenyl moieties. Together, these techniques provide the unambiguous structural evidence required for advancing novel chemical entities through the drug discovery and development process.
References
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google AI.
- Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Archiv der Pharmazie, 347(2), 75-85.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024).
- Ramasamy, S. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-55.
- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomedicines, 9(8), 950.
- FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... (n.d.). ResearchGate.
- Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel... (n.d.). ResearchGate.
- Anilkumar, C., et al. (2024). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Chemistry, 63A, 33-41.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.). Save My Exams.
- Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube.
Sources
- 1. ijsred.com [ijsred.com]
- 2. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 6. arar.sci.am [arar.sci.am]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. savemyexams.com [savemyexams.com]
- 10. m.youtube.com [m.youtube.com]
Introduction to 2-(3-bromophenyl)-1H-imidazole and its Significance
An In-depth Technical Guide to the Solubility of 2-(3-bromophenyl)-1H-imidazole in Common Laboratory Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] The document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for determining its solubility in common laboratory solvents.
This compound belongs to the imidazole class of heterocyclic compounds, which are integral to many biologically active molecules.[1] The presence of the bromophenyl substituent makes it a valuable intermediate in synthetic organic chemistry, particularly for creating more complex molecules through cross-coupling reactions.[1] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction conditions and purification strategies to its formulation in final products.
Predicting the Solubility Profile: A Physicochemical Approach
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[2][3] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5][6]
Molecular Structure Analysis:
This compound possesses both polar and non-polar characteristics:
-
Polar Features: The imidazole ring contains two nitrogen atoms, one of which (the N-H group) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor.[3][7] This capacity for hydrogen bonding significantly influences its interaction with protic and polar aprotic solvents.[7][8]
-
Non-polar Features: The bromophenyl ring is largely non-polar and hydrophobic. This substantial non-polar region will favor solubility in solvents with lower polarity.
Based on this structure, a qualitative solubility profile can be predicted across a spectrum of common laboratory solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar bromophenyl group will interact favorably with these solvents, but the polar imidazole ring will limit solubility. Solubility is expected to be higher in toluene than hexane due to pi-pi stacking interactions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions. Solvents like DMF and DMSO, with their high polarity and ability to accept hydrogen bonds, are expected to be excellent solvents for this compound. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ability to form hydrogen bonds with the imidazole ring will promote solubility.[8] However, the hydrophobic bromophenyl group will counteract this, likely leading to limited solubility, especially in water. Solubility should increase with the alkyl chain length of the alcohol (methanol > ethanol) as the solvent becomes less polar. |
| Acids/Bases | Dilute HCl, Dilute NaOH | Likely Soluble (in acid) | The basic nitrogen atom in the imidazole ring can be protonated by an acid, forming a salt which is typically much more soluble in aqueous solutions. The N-H proton is weakly acidic and may be deprotonated by a strong base, but significant solubility in dilute NaOH is less likely. |
Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for quantitative understanding. A standardized experimental protocol is crucial for obtaining reliable and reproducible data.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturation solubility of a compound in a given solvent at a specific temperature.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Methodological Trustworthiness
To ensure the integrity of the results:
-
Purity Analysis: Confirm the purity of the this compound sample before the experiment.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them. The solubility should be constant once equilibrium is achieved.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[6][9]
-
Validated Analytical Method: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Visualization of Concepts
Diagrams can help illustrate the key relationships and processes involved in solubility.
Caption: Solute-solvent interactions governing solubility.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.ws [chem.ws]
- 3. journalijcar.org [journalijcar.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility factors when choosing a solvent [labclinics.com]
- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. al-kindipublisher.com [al-kindipublisher.com]
- 9. youtube.com [youtube.com]
A Technical Guide to the Potential Biological Activity of 2-(3-bromophenyl)-1H-imidazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on the therapeutic potential of a specific, yet underexplored derivative: 2-(3-bromophenyl)-1H-imidazole. The presence of a bromophenyl group at the 2-position of the imidazole ring presents a unique electronic and steric profile, suggesting the potential for selective interactions with various biological targets.[6] This document provides a comprehensive overview of the hypothesized biological activities of this compound, detailed experimental protocols for their investigation, and a discussion of potential mechanisms of action, with a primary focus on its anticancer and kinase inhibitory potential.
Introduction: The Rationale for Investigating this compound
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and coordinate with metal ions, as well as its presence in essential biomolecules like the amino acid histidine.[1] The derivatization of the imidazole core allows for the fine-tuning of its physicochemical properties and biological activity.
The introduction of a halogenated phenyl ring, specifically a 3-bromophenyl group, is a strategic choice in medicinal chemistry. The bromine atom can act as a hydrogen bond acceptor and its lipophilicity can enhance membrane permeability. Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][6]
Given the established anticancer and enzyme inhibitory activities of various substituted imidazoles, it is hypothesized that this compound may exhibit significant potential as a therapeutic agent, particularly in oncology.[3][7][8] This guide outlines a systematic approach to exploring this potential.
Potential Biological Activities and Mechanistic Hypotheses
Based on the activities of structurally related compounds, the primary hypothesized biological activities for this compound are:
-
Anticancer Activity: Many imidazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][8][9] The proposed mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer.
-
Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors.[10][11] It is hypothesized that this compound could act as an inhibitor of protein kinases involved in cell proliferation and survival, such as members of the MAPK or PI3K pathways.[11][12]
-
Antimicrobial Activity: Imidazole derivatives are known for their antifungal and antibacterial properties.[4][13] While this guide focuses on anticancer potential, the investigation of antimicrobial activity represents a valuable secondary line of inquiry.
Hypothesized Anticancer Mechanism: Inhibition of the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its hyperactivation is a common feature in many cancers.[11] We hypothesize that this compound may inhibit one of the kinases in this pathway, such as BRAF.
Figure 2: Proposed experimental workflow for evaluating the biological activity of this compound.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of this compound against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability [3][9][14]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Cell Line | IC50 of this compound (µM) | IC50 of Positive Control (e.g., Doxorubicin) (µM) |
| A549 | Experimental Value | Reference Value |
| MCF-7 | Experimental Value | Reference Value |
| HCT-116 | Experimental Value | Reference Value |
| Normal Fibroblasts | Experimental Value | Reference Value |
Kinase Inhibition Profiling
If the compound exhibits significant cytotoxicity, the next step is to identify its potential molecular targets, with a focus on protein kinases.
Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Panel Selection: Select a panel of kinases relevant to cancer, such as BRAF, MEK, ERK, PI3K, and AKT.
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™). These assays typically measure the amount of ADP produced or the phosphorylation of a substrate.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of this compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase.
-
Detection: Add the detection reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each kinase.
Data Presentation:
| Kinase Target | IC50 of this compound (nM) |
| BRAF | Experimental Value |
| MEK1 | Experimental Value |
| ERK2 | Experimental Value |
| PI3Kα | Experimental Value |
| AKT1 | Experimental Value |
Elucidation of Cellular Mechanism of Action
To confirm the on-target effects within a cellular context, further mechanistic studies are required.
Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Lysis: Treat cancer cells with this compound at concentrations around its IC50 value for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT). Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation levels.
Summary and Future Directions
This guide outlines a comprehensive strategy for the initial investigation of the biological activities of this compound. The proposed experiments are designed to systematically evaluate its potential as an anticancer agent, with a focus on kinase inhibition. Positive results from these in vitro studies would provide a strong rationale for progressing to more advanced preclinical studies, including in vivo efficacy models and pharmacokinetic profiling. The versatile chemistry of the bromophenylimidazole scaffold also allows for future lead optimization to improve potency, selectivity, and drug-like properties.
References
- Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020).
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Frontiers in Pharmacology.
- Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. (n.d.). MDPI.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.).
- In vitro anticancer activity of imidazole derivatives. (n.d.).
- The Importance of Imidazole Derivatives in Pharmaceutical Research. (n.d.).
- Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2025).
- 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. (n.d.). MDPI.
- Synthesis and anticancer activity of some 1,2,3-trisubstituted pyrazinobenzimidazole deriv
- Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. (2017).
- The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2025).
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.).
- Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds. (n.d.). PubMed.
- A Review on “Imidazole and Various Biological Activities”. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.
- Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2025).
- Antimicrobial Properties of New Derivatives of Imidazole. (2018).
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI.
- Review of Imidazole Heterocyclic Ring Containing Compounds with their Biological Activity. (n.d.). Pharmacophore.
- Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. (2018). ACS Omega.
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.).
- Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.
- Imidazole Derivatives and their Antibacterial Activity - a Mini-Review. (2020). Semantic Scholar.
- Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. (2025). Dove Press.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (n.d.). PubMed Central.
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega.
- Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- (PDF) Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2025).
Sources
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 2-(3-bromophenyl)-1H-imidazole in Medicinal Chemistry
Foreword: Unlocking Therapeutic Potential Through a Privileged Heterocycle
In the landscape of modern drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. The 2-(3-bromophenyl)-1H-imidazole moiety has emerged as a privileged structure, a testament to its synthetic tractability and its ability to engage with a diverse array of biological targets. This guide provides an in-depth exploration of this scaffold, offering researchers and drug development professionals a comprehensive resource on its synthesis, derivatization, and application in the pursuit of novel therapeutics. We will delve into the causality behind experimental choices, presenting not just protocols, but the strategic thinking that underpins them. This document is designed to be a self-validating system, grounded in authoritative references and practical insights, to empower your research endeavors.
The Core Scaffold: Synthesis and Physicochemical Properties
The this compound core provides a unique combination of a biologically relevant imidazole ring and a synthetically versatile bromophenyl group. The bromine atom serves as a key functional handle for a multitude of cross-coupling reactions, enabling the exploration of a vast chemical space.
Strategic Synthesis of this compound
While numerous methods exist for the synthesis of 2-phenylimidazoles, a direct, optimized protocol for the this compound scaffold can be reliably achieved through a modified Radziszewski reaction. This one-pot, multi-component reaction offers an efficient route from readily available starting materials.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Debus-Radziszewski imidazole synthesis, a condensation reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2]
-
Materials:
-
Glyoxal (40% solution in water)
-
3-Bromobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzaldehyde (1 equivalent), glyoxal (1.1 equivalents of a 40% aqueous solution), and ammonium acetate (2.5 equivalents).
-
Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water, which should cause the product to precipitate.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
For purification, the crude solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Dry the purified product under vacuum to yield this compound as a solid.
-
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show characteristic peaks for the imidazole and 3-bromophenyl protons and carbons.
Physicochemical Properties and Rationale for Derivatization
The this compound scaffold possesses key physicochemical properties that make it an attractive starting point for medicinal chemistry campaigns.
| Property | Significance in Drug Design |
| Imidazole Core | A key component in many biologically active molecules, capable of acting as a hydrogen bond donor and acceptor, and coordinating with metal ions in enzyme active sites.[3] |
| Bromophenyl Group | The bromine atom at the meta-position offers a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[4] |
| Molecular Weight | The relatively low molecular weight of the core scaffold allows for the addition of various functional groups without violating Lipinski's rule of five. |
| Lipophilicity (LogP) | The bromophenyl group contributes to the lipophilicity of the molecule, which can be modulated through derivatization to optimize pharmacokinetic properties. |
Diagram: Synthetic Utility of the Bromine Handle
Caption: Versatile derivatization via cross-coupling reactions.
Application as a Scaffold for p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, making it a prime target for the development of anti-inflammatory drugs.[5] Imidazole-based compounds have been extensively explored as ATP-competitive inhibitors of p38 MAP kinase.[5][6]
Rationale for Targeting p38 MAP Kinase
The imidazole ring of the scaffold can mimic the adenine portion of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase's active site. The 2-phenyl substituent can be directed towards a hydrophobic pocket, and modifications at this position are critical for achieving potency and selectivity.
Signaling Pathway: p38 MAP Kinase Cascade
Caption: Simplified p38 MAP kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives as p38 inhibitors is not extensively published, we can extrapolate from known imidazole-based inhibitors.[5] The 3-bromo position offers a vector for introducing substituents that can probe interactions with the solvent-exposed region of the active site, potentially enhancing potency and modulating pharmacokinetic properties.
Hypothetical SAR for this compound Derivatives as p38 Inhibitors:
| Position of Modification | Type of Substituent | Expected Impact on Activity | Rationale |
| N1 of Imidazole | Small alkyl or aryl groups | Potentially increase potency | Can orient the 2-phenyl group optimally in the hydrophobic pocket. |
| C4/C5 of Imidazole | Small alkyl or halo groups | May enhance potency | Can fill small hydrophobic pockets within the active site. |
| Para-position of the Phenyl Ring | Hydrogen bond acceptors (e.g., -F, -OMe) | Often crucial for potency | Can interact with key residues in the hydrophobic pocket. |
| Meta-position (via Br) | Polar groups (e.g., amides, sulfonamides) | May improve solubility and PK properties | Extends into the solvent-exposed region. |
Experimental Protocol: In Vitro p38 MAP Kinase Assay
A non-radioactive, antibody-based assay is a common and reliable method for determining the inhibitory activity of compounds against p38 MAP kinase.[7][8]
-
Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by p38 MAP kinase. The amount of phosphorylated substrate is then quantified, typically using an antibody that specifically recognizes the phosphorylated form.[2][7]
-
Materials:
-
Recombinant active p38 MAP kinase
-
ATF-2 substrate
-
Kinase assay buffer
-
ATP
-
Test compounds (dissolved in DMSO)
-
Anti-phospho-ATF-2 antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection reagent (e.g., chemiluminescent substrate)
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the recombinant p38 MAP kinase.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the ATF-2 substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30 °C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ATF-2.
-
After incubation and washing steps, add the anti-phospho-ATF-2 antibody.
-
After another incubation and washing, add the secondary antibody.
-
Finally, add the detection reagent and measure the signal using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Application as a Scaffold for Anticancer Agents
The imidazole scaffold is a common feature in a number of approved and investigational anticancer drugs.[9] Derivatives of 2-phenylimidazole have shown promise as inhibitors of various targets implicated in cancer, including kinases and enzymes involved in cell proliferation.
Rationale for Anticancer Activity
The planar nature of the 2-phenylimidazole system allows it to intercalate into DNA or bind to the ATP-binding sites of various kinases involved in cancer cell signaling. The ability to easily modify the scaffold at multiple positions allows for the fine-tuning of activity against specific cancer-related targets.
Workflow: Anticancer Drug Discovery Funnel
Caption: A typical workflow for anticancer drug discovery.
Structure-Activity Relationship (SAR) Considerations
For anticancer applications, SAR studies often focus on enhancing cytotoxicity against cancer cell lines while minimizing toxicity to normal cells. Modifications guided by the 3-bromo position can be used to introduce functionalities that improve target engagement or cellular uptake.
Hypothetical SAR for this compound Derivatives as Anticancer Agents:
| Position of Modification | Type of Substituent | Expected Impact on Activity | Rationale |
| N1 of Imidazole | Bulky aromatic or heteroaromatic groups | May increase cytotoxicity | Can lead to enhanced π-π stacking interactions with biological targets. |
| C4/C5 of Imidazole | Lipophilic groups | Can improve cell permeability | May lead to higher intracellular concentrations. |
| Para-position of the Phenyl Ring | Electron-withdrawing groups (e.g., -CF₃, -CN) | May enhance activity | Can alter the electronic properties of the ring system, influencing binding. |
| Meta-position (via Br) | Groups that can form hydrogen bonds | May improve target specificity | Can form specific interactions with amino acid residues in the target protein. |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10][11]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Pharmacokinetic Considerations
While specific pharmacokinetic data for this compound derivatives are limited in the public domain, general principles for imidazole-containing compounds can be considered.[12] The metabolic stability, solubility, and permeability of derivatives will be highly dependent on the nature of the substituents introduced. For instance, a study on 1-(3'-bromophenyl)-heliamine, a different bromophenyl-containing molecule, indicated that metabolic pathways can include demethylation, dehydrogenation, epoxidation, and glucuronidation.[13]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology. Its synthetic accessibility and the strategic placement of the bromine atom provide a robust platform for extensive medicinal chemistry exploration. Future research should focus on the synthesis and biological evaluation of focused libraries of derivatives to elucidate detailed structure-activity relationships for specific targets like p38 MAP kinase and various cancer-related proteins. The insights and protocols provided in this guide are intended to facilitate these efforts and accelerate the translation of promising compounds from the laboratory to the clinic.
References
-
Debus–Radziszewski imidazole synthesis. (2023, October 26). In Wikipedia. [Link]
-
Debus–Radziszewski imidazole synthesis. (n.d.). Wikiwand. Retrieved from [Link]
-
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (2018). Molecules, 23(9), 2194. [Link]
-
Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). Pharmaceuticals, 15(12), 1483. [Link]
-
P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. (2002). Current Topics in Medicinal Chemistry, 2(9), 1017-1029. [Link]
-
Pharmacokinetics of imidazole antimycotics. (1979). Postgraduate Medical Journal, 55(647), 662–666. [Link]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). Current Medicinal Chemistry, 20(15), 1971-1988. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. promega.com [promega.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Theoretical and Spectroscopic Analysis of 2-(3-bromophenyl)-1H-imidazole: A DFT-Guided Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of 2-(3-bromophenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate its structural, electronic, and spectroscopic properties. This document is designed for researchers, computational chemists, and drug development professionals, offering both a step-by-step methodology and an in-depth explanation of the causality behind theoretical choices. The guide details geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore, thereby guiding rational drug design and further experimental synthesis.
Introduction: The Significance of Imidazole Scaffolds in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in many enzymatic reactions and a frequent motif in drug candidates designed to interact with biological targets.[1][3][4] The incorporation of a substituted phenyl ring, specifically a bromophenyl group as in this compound, introduces further synthetic and functional versatility.
The bromine atom serves two primary purposes:
-
Electronic Modulation: As a halogen, it influences the electronic distribution of the molecule through inductive and resonance effects, which can fine-tune its binding affinity and pharmacokinetic properties.
-
Synthetic Handle: The carbon-bromine bond is a highly reactive site, amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][5] This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]
Given its potential, a thorough understanding of the intrinsic properties of this compound is paramount. While experimental synthesis and characterization are indispensable, theoretical studies provide a powerful, complementary approach.[6] Density Functional Theory (DFT) has emerged as a highly effective computational method that balances accuracy with efficiency, allowing for the reliable prediction of molecular properties before committing resources to synthesis and testing.[7][8][9] This guide establishes a validated computational protocol for characterizing this molecule, providing a foundational dataset for future drug development endeavors.
Computational Methodology: A Self-Validating Protocol
The credibility of computational results hinges on the judicious selection of the theoretical model. Our protocol is designed to be robust and reproducible, grounding its choices in established best practices for organic heterocyclic systems.
The Rationale Behind Model Chemistry Selection
The choice of a functional and a basis set defines the "model chemistry" and is the most critical decision in a DFT study.
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Expertise & Causality: We select the B3LYP hybrid functional, one of the most widely used and validated functionals for organic molecules.[9][10] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals. This inclusion is crucial for accurately describing the electronic structure and energetic properties, such as the HOMO-LUMO gap, in conjugated systems like this compound.[7]
-
-
Basis Set Selection: 6-311++G(d,p)
-
Expertise & Causality: A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set offers a high level of flexibility and accuracy for this type of molecule.[9]
-
6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing a more accurate representation of electron distribution compared to smaller sets.
-
++: These symbols indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for describing regions of space far from the nucleus and are critical for molecules with lone pairs, anions, or those involved in weak non-covalent interactions.
-
(d,p): These are polarization functions. They provide flexibility to the orbitals, allowing them to change shape and "polarize" in the presence of other atoms, which is fundamental for an accurate description of chemical bonds. The 'd' functions are added to heavy atoms, and 'p' functions are added to hydrogen atoms.
-
-
Experimental Protocol: Computational Workflow
The following protocol outlines the step-by-step procedure for the theoretical analysis using a computational chemistry package like Gaussian.
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using a molecular builder such as GaussView or Avogadro. Ensure correct atom connectivity and initial bond angles.
Step 2: Geometry Optimization
-
Perform a full geometry optimization to locate the molecule's minimum energy conformation on the potential energy surface.
-
Methodology: Use the B3LYP functional with the 6-311++G(d,p) basis set.
-
Keywords: Opt B3LYP/6-311++G(d,p)
-
Trustworthiness: This step is crucial as all subsequent property calculations depend on having the correctly minimized structure.
Step 3: Vibrational Frequency Calculation
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Methodology: B3LYP/6-311++G(d,p).
-
Keywords: Freq B3LYP/6-311++G(d,p)
-
Self-Validation: This calculation serves two purposes:
-
Confirmation of Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring further optimization.
-
Prediction of IR Spectrum: The output provides the harmonic vibrational frequencies and IR intensities, which can be compared with experimental FT-IR data.[11]
-
Step 4: Electronic Property and Population Analysis
-
Using the optimized geometry, perform calculations to determine electronic properties.
-
Methodology: B3LYP/6-311++G(d,p).
-
Keywords: Pop=NBO (for Natural Bond Orbital analysis), Pop=MK (for electrostatic potential-derived charges).
-
Analysis: This step yields crucial data including HOMO-LUMO energies and the Molecular Electrostatic Potential (MEP).
Below is a Graphviz diagram illustrating this computational workflow.
Caption: Computational workflow for DFT analysis of this compound.
Results and Discussion: A Multi-faceted Molecular Portrait
This section details the key molecular properties of this compound derived from the DFT calculations.
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D structure of the molecule. Key structural parameters, such as the dihedral angle between the imidazole and bromophenyl rings, and specific bond lengths and angles, are determined. This optimized structure is the foundational data for all further analyses, including molecular docking simulations in drug design.[12][13]
| Parameter | Description | Calculated Value (Å or °) |
| C-Br Bond Length | Length of the Carbon-Bromine bond | Value from calculation |
| N-H Bond Length | Length of the Nitrogen-Hydrogen bond on the imidazole ring | Value from calculation |
| C-N Bond Lengths | Bonds within the imidazole ring | Values from calculation |
| Dihedral Angle | Torsion angle between the phenyl and imidazole rings | Value from calculation |
| (Note: Actual values are generated from the DFT output file.) |
Vibrational Analysis
The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the computed harmonic frequencies to better match experimental anharmonic vibrations.
| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |
| N-H Stretch | Stretching of the imidazole N-H bond | ~3500-3400 |
| Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl ring | ~3100-3000 |
| C=N Stretch | Stretching of double bonds in the imidazole ring | ~1600-1500 |
| C-Br Stretch | Stretching of the Carbon-Bromine bond | ~650-550 |
| (Note: These are typical regions; exact values are from the DFT output.) |
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
According to FMO theory, the majority of chemical reactivity can be understood by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][7]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.[7][8]
| Parameter | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value from calculation |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value from calculation |
| ΔE (Gap) | ELUMO - EHOMO | Value from calculation |
The analysis of FMOs indicates that the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO is often distributed across the π-system of both rings. This charge transfer characteristic is fundamental to its potential biological activity.[7]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and chemical reactivity.[14]
-
Regions of Negative Potential (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack or hydrogen bond acceptance. For this compound, this region is concentrated around the sp²-hybridized nitrogen atom of the imidazole ring due to its lone pair of electrons.[14][15]
-
Regions of Positive Potential (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive region is typically located around the acidic hydrogen atom of the N-H group.[15]
-
Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the carbon framework of the aromatic rings.
The MEP map visually confirms the reactive centers of the molecule, guiding the design of analogs that can form specific interactions (e.g., hydrogen bonds) with a protein active site.
Caption: Color-coded interpretation of Molecular Electrostatic Potential (MEP) maps.
Application in Rational Drug Design
The theoretical data generated through this DFT protocol serves as a critical launchpad for drug development.
-
Pharmacophore Modeling: The optimized geometry and MEP map help define the 3D arrangement of essential features (hydrogen bond donors/acceptors, aromatic rings) required for biological activity.
-
Molecular Docking: The DFT-optimized structure provides a physically realistic conformation for docking simulations, which predict how the molecule might bind to a protein target.[16][17][18] The calculated atomic charges improve the accuracy of the electrostatic scoring function in these simulations.[13]
-
SAR Guidance: By understanding the molecule's electronic properties (HOMO, LUMO, MEP), chemists can make informed decisions about where to modify the structure to enhance potency or selectivity. For example, modifying substituents on the phenyl ring can alter the HOMO-LUMO gap and tune the molecule's reactivity and binding characteristics.
Conclusion
This guide has presented a comprehensive and scientifically grounded protocol for the theoretical investigation of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, we can reliably predict the molecule's optimized geometry, vibrational spectra, frontier molecular orbitals, and molecular electrostatic potential. These computational insights provide a detailed portrait of the molecule's intrinsic properties, elucidating its stability, reactivity, and potential interaction sites. This information is invaluable for researchers in medicinal chemistry, enabling a more rational, hypothesis-driven approach to the design and synthesis of novel imidazole-based therapeutic agents.
References
- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). IRJEdT.
- Sharma, P., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry.
-
Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. (2018). Archiv der Pharmazie. [Link]
- The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2025). Acme Synthetic Chemicals.
- The Importance of Imidazole Derivatives in Pharmaceutical Research. (n.d.). Acme Synthetic Chemicals.
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). ResearchGate. [Link]
-
Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry. [Link]
-
Design of Novel Imidazole Derivatives as Potential Non-nucleoside Reverse Transcriptase Inhibitors using Molecular Docking and Dynamics Strategies. (2025). Current Pharmaceutical Design. [Link]
-
Design, Synthesis and Studies of Novel Imidazoles. (n.d.). MDPI. [Link]
-
Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity. (n.d.). Taylor & Francis Online. [Link]
-
The Cohesive Interactions in Phenylimidazoles. (n.d.). The Journal of Physical Chemistry A. [Link]
-
Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and Molecular docking studies of 2-(4-Bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. (n.d.). ResearchGate. [Link]
-
Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (n.d.). ResearchGate. [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances. [Link]
-
Molecular Electrostatic Potential (MEP). (n.d.). Prof. Hendrik Zipse, LMU München. [Link]
-
Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. (2025). ResearchGate. [Link]
-
Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. (n.d.). MDPI. [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). Journal of the Chilean Chemical Society. [Link]
-
Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Molecular electrostatic potential (MEP) surfaces of the active compounds. (n.d.). ResearchGate. [Link]
-
Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. (2025). ResearchGate. [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). Molecules. [Link]
-
Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 12. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. Group of Prof. Hendrik Zipse | Molecular Electrostatic Potential (MEP) [zipse.cup.uni-muenchen.de]
- 15. Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design of Novel Imidazole Derivatives as Potential Non-nucleoside Reverse Transcriptase Inhibitors using Molecular Docking and Dynamics Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Technical Guide to the Physicochemical Properties of the 3-Bromophenyl Group: Electronic Effects and Lipophilicity
Abstract
The 3-bromophenyl moiety is a ubiquitous structural motif in medicinal chemistry, valued for its ability to modulate a compound's physicochemical properties in a predictable manner. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the two core pillars defining its utility: electronic effects and lipophilicity. We will explore the theoretical underpinnings of these properties, present quantitative data for key descriptors, and provide detailed, field-proven experimental protocols for their determination. The causality behind experimental choices, the implications for drug design, and the role of the 3-bromophenyl group as a versatile synthetic handle are discussed to provide a holistic understanding of its application in modern drug discovery.
Introduction: The Strategic Importance of the 3-Bromophenyl Group
In the intricate process of drug discovery, the journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. Success hinges on achieving a delicate balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The selection of appropriate substituents on a core scaffold is the primary tool medicinal chemists use to navigate this complex landscape.
The 3-bromophenyl group has emerged as a particularly valuable building block.[1] Its prevalence is not accidental; it offers a reliable method for tuning a molecule's electronic character and lipophilicity.[2][3] Furthermore, the bromine atom serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid exploration of chemical space.[4] An understanding of its fundamental physicochemical contributions is therefore essential for any scientist engaged in the design of small molecule therapeutics. This guide will dissect these contributions, providing both the theoretical foundation and the practical methodologies required for their application.
Electronic Effects: A Quantitative Look at Electron Density Modulation
The electronic nature of a substituent dictates how it influences the electron distribution within a molecule, which in turn affects properties like pKa, reactivity, and the potential for drug-receptor interactions. The effect of the 3-bromo substituent is a classic interplay of two opposing forces: the inductive effect and the resonance effect.
Theoretical Framework: Inductive vs. Resonance Effects
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Bromine is an electronegative atom, and it pulls electron density away from the phenyl ring. This electron-withdrawing inductive effect deactivates the ring, making it less reactive toward electrophilic substitution compared to unsubstituted benzene.[5][6]
-
Resonance Effect (+M): This effect involves the delocalization of lone-pair electrons from the substituent into the aromatic π-system.[7] The bromine atom possesses lone pairs that can be donated into the ring. However, for halogens, the orbital overlap between carbon's 2p orbitals and bromine's larger 4p orbitals is inefficient.[5] Consequently, the resonance-donating effect is weak and is significantly outweighed by the strong inductive-withdrawing effect.[5]
When positioned at the meta (3) position, the resonance effect has a minimal impact, as this position does not participate directly in the primary resonance structures that delocalize charge to the ortho and para positions. Therefore, the electronic character of the 3-bromophenyl group is dominated by its strong electron-withdrawing inductive effect (-I) .
Caption: Interplay of inductive and resonance effects for the 3-bromophenyl group.
Quantitative Analysis: The Hammett Equation
To move beyond qualitative descriptions, we can use the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of a substituent's electronic influence.[8][9]
The equation is given as: log(K/K₀) = σρ or log(k/k₀) = σρ [9]
Where:
-
K or k is the equilibrium or rate constant for the substituted reaction.
-
K₀ or k₀ is the constant for the unsubstituted (hydrogen) reaction.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
-
σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para).[8]
A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| -Br | meta | +0.40 | Electron-Withdrawing |
| -Br | para | +0.23 | Electron-Withdrawing |
| -H | (Reference) | 0.00 | Neutral |
| -CH₃ | meta | -0.07 | Electron-Donating |
| -NO₂ | meta | +0.71 | Strongly Electron-Withdrawing |
| Data sourced from authoritative compilations of Hammett constants.[10] |
The σ_meta value of +0.40 for bromine provides a clear, quantitative confirmation of its electron-withdrawing nature when placed at the 3-position, driven primarily by the inductive effect.[10]
Lipophilicity: Quantifying the Affinity for Non-Polar Environments
Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical properties in drug design.[11] It governs a drug's ability to cross biological membranes, influences its distribution into tissues, and impacts its binding to plasma proteins and metabolic enzymes.[12]
Theoretical Framework: The Partition Coefficient (logP)
Lipophilicity is most commonly quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between two immiscible phases: n-octanol (mimicking a biological lipid membrane) and water.[13] The value is expressed in its logarithmic form, logP.[14]
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₒₜₑᵣ
logP = log₁₀(P)
-
logP > 0: The compound is lipophilic (hydrophobic) and prefers the n-octanol phase.
-
logP < 0: The compound is hydrophilic and prefers the aqueous phase.[15]
-
logP = 0: The compound is equally distributed between the two phases.[15]
The introduction of a halogen atom like bromine to an aromatic ring significantly increases its lipophilicity. This is due to bromine's large, polarizable electron cloud and its contribution to the overall molecular surface area, which enhances favorable van der Waals interactions with the non-polar n-octanol solvent.
Quantitative Data: The Impact of Bromination
The effect of adding a bromine atom to a phenyl ring is demonstrated by comparing the logP values of benzene and bromobenzene.
| Compound | logP Value | Change in Lipophilicity |
| Benzene | 2.13 | (Reference) |
| Bromobenzene | 2.99 - 3.29 | Significant Increase |
| LogP values are experimentally determined and can vary slightly based on the method. Sources report values of 2.99[16][17], and 3.29[18]. |
This substantial increase underscores the power of the 3-bromophenyl group as a tool to modulate a drug candidate's lipophilicity and, by extension, its ADME profile.
Experimental Determination of Lipophilicity
Accurate determination of logP is crucial for building reliable structure-activity relationships (SAR). Two methods are prevalent in the industry: the "gold standard" Shake-Flask method and the high-throughput RP-HPLC method.[14]
This classic method directly measures the partition coefficient and is considered the most accurate approach.[13][19]
Caption: Experimental workflow for logP determination via the Shake-Flask method.
Step-by-Step Methodology:
-
Phase Preparation: Prepare n-octanol saturated with an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4) and buffer saturated with n-octanol. Allow the phases to separate for at least 24 hours before use.[19][20] This pre-saturation is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[19][21]
-
Partitioning: In a suitable vessel (e.g., glass vial), combine the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound stock solution. The final concentration should be within the linear range of the analytical detection method.
-
Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[22] This can range from a few hours to 24 hours depending on the compound.
-
Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.[22]
-
Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical technique like HPLC-UV or LC-MS/MS.[23]
-
Calculation: Use the measured concentrations to calculate the partition coefficient P, and subsequently, logP.
Causality: The Shake-Flask method's trustworthiness stems from its direct measurement of the equilibrium state. However, it is labor-intensive and can be hampered by issues like emulsion formation or low solubility of the analyte.[22]
This indirect method leverages the correlation between a compound's retention time on a non-polar stationary phase and its logP value. It is rapid, requires very little compound, and is ideal for high-throughput screening.[11][12][24]
Caption: Experimental workflow for logP determination via the RP-HPLC method.
Step-by-Step Methodology:
-
System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[13] Isocratic elution is preferred for this measurement.
-
Calibration Standards: Select a series of 5-7 commercially available compounds with accurately known logP values. This set should bracket the expected logP of your test compound.
-
Determine Dead Time (t₀): Inject a non-retained compound (e.g., uracil, sodium nitrate) to determine the column void time or dead time (t₀).[13]
-
Analysis of Standards: Inject each standard compound individually and record its retention time (tᵣ).
-
Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀ .[13]
-
Generate Calibration Curve: Plot the known logP values of the standards against their corresponding calculated log k values. Perform a linear regression to obtain the equation of the line (logP = m(log k) + c). A good correlation (R² > 0.98) is essential for accuracy.
-
Analyze Test Compound: Inject the 3-bromophenyl-containing test compound under the identical HPLC conditions, determine its retention time (tᵣ), and calculate its capacity factor (k).
-
Calculate logP: Insert the log k value of the test compound into the linear regression equation to calculate its experimental logP.
Causality: The HPLC method's validity rests on the principle that the partitioning of a solute between the mobile phase and the non-polar stationary phase is analogous to its partitioning between water and n-octanol.[25] The use of a calibration curve with known standards provides a self-validating system.
Implications and Strategic Application in Drug Design
The predictable electronic and lipophilic contributions of the 3-bromophenyl group make it a powerful tool for medicinal chemists.
-
Lipophilicity and Permeability Tuning: The primary use of the 3-bromophenyl group is to increase a molecule's lipophilicity. This can enhance membrane permeability and absorption, but must be balanced, as excessively high logP values (often > 5) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity (Lipinski's Rule of 5).[19][21]
-
Modulation of Acidity/Basicity (pKa): The group's electron-withdrawing nature can influence the pKa of nearby ionizable centers. For example, it can make a nearby carboxylic acid more acidic or a nearby amine less basic. This is critical for controlling a drug's ionization state at physiological pH, which affects solubility, receptor binding, and cell penetration.
-
Metabolic Blocking: The C-Br bond is strong, and the bromine atom can be used to block a potential site of metabolic oxidation on the phenyl ring, thereby increasing the metabolic stability and half-life of a drug.
-
A Handle for Synthesis (Vectorial Chemistry): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows the 3-bromophenyl group to serve as a key intermediate, enabling the late-stage introduction of diverse functional groups to rapidly build analogs and explore structure-activity relationships.[4]
Conclusion
The 3-bromophenyl group is far more than a simple aromatic substituent; it is a strategic tool for fine-tuning the critical physicochemical properties that govern a drug's behavior. Its strong, inductively-driven electron-withdrawing character (σ_meta = +0.40) and its significant contribution to lipophilicity (ΔlogP ≈ +1) are predictable and quantifiable. By understanding the theoretical basis of these effects and employing robust experimental methods like the Shake-Flask and RP-HPLC protocols detailed herein, researchers can rationally incorporate this moiety to optimize their compounds for improved potency, selectivity, and pharmacokinetic profiles, accelerating the path toward new therapeutic discoveries.
References
- HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (n.d.). American Pharmaceutical Review.
- Bromobenzene CAS#: 108-86-1. (n.d.). ChemicalBook.
- Nasal, A., & Kaliszan, R. (2006). Progress in the Use of HPLC for Evaluation of Lipophilicity. Current Computer-Aided Drug Design, 2, 327-340.
- Lipophilicity. (n.d.).
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, November 30). WuXi AppTec DMPK.
- LogP / LogD shake-flask method. (2024, September 23). Protocols.io.
- Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024, March 17). Chemistry LibreTexts.
- Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (n.d.). Tocris Bioscience.
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
- Fmoc-L-3-Bromophenylalanine: A Key Building Block for Advanced Peptide Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The role of halogens in electrophilic aromatic substitution. (2014, September 25). Chemistry Stack Exchange.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 1-8.
- Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025, May 13). PubMed Central.
- Hammett Equation. (n.d.). Mechanisms of Organic Reactions - Pharmacy 180.
- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
- Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019, July 8). Journal of Pharmaceutical and Biomedical Analysis, 174, 533-540.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies.
- 2-(3-Bromophenyl)
- SAFETY DATA SHEET - Bromobenzene. (2011, March 21). Fisher Scientific.
- Hammett equ
- Inductive Effects of Alkyl Groups. (2023, January 22). Chemistry LibreTexts.
- Hammett substituent constants. (n.d.). stenutz.eu.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. Hammett substituent constants [stenutz.eu]
- 11. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. acdlabs.com [acdlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Bromobenzene | CAS#:108-86-1 | Chemsrc [chemsrc.com]
- 17. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Progress in the Use of HPLC for Evaluation of Lipophilicity: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide on the Tautomeric Forms of 2-Aryl-1H-Imidazole Compounds
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazole ring is a cornerstone in medicinal chemistry, and its reactivity and biological interactions are profoundly influenced by the phenomenon of tautomerism.[1] For 2-aryl-1H-imidazole compounds, the position of the proton on the nitrogen atoms of the imidazole ring is not fixed, leading to a dynamic equilibrium between different tautomeric forms.[2][3] Understanding and controlling this tautomeric equilibrium is paramount for rational drug design, as different tautomers can exhibit distinct physicochemical properties, binding affinities to biological targets, and metabolic stabilities. This in-depth technical guide provides a comprehensive overview of the tautomeric forms of 2-aryl-1H-imidazole compounds, delving into the structural nuances, the factors governing their stability, and the advanced experimental and computational methodologies employed for their characterization. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of imidazole tautomerism in their drug discovery and development endeavors.
The Phenomenon of Tautomerism in Imidazole Derivatives
Tautomerism is a form of structural isomerism where compounds, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[3][4] In the realm of heterocyclic chemistry, prototropic tautomerism, the relocation of a hydrogen atom, is a prevalent phenomenon.[2][3][4][5] Imidazoles, as five-membered aromatic heterocycles with two nitrogen atoms, are classic examples of compounds exhibiting annular tautomerism, where a proton can occupy different positions on the heterocyclic ring.[3][4][6]
For an unsymmetrically substituted 2-aryl-1H-imidazole, the proton can reside on either of the two nitrogen atoms, leading to two principal tautomeric forms. These tautomers are distinct chemical entities with their own unique electronic and structural characteristics, existing in a dynamic equilibrium.[2] The position of this equilibrium is not static; it is delicately influenced by a multitude of factors including the nature of substituents on the aryl and imidazole rings, the solvent environment, temperature, and pH.[3]
The significance of understanding this tautomeric balance cannot be overstated. The different tautomers of a 2-aryl-1H-imidazole can present distinct hydrogen bonding patterns, dipole moments, and steric profiles. These differences can dramatically alter how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. Consequently, one tautomer may be significantly more biologically active than the other.
Tautomeric Forms of 2-Aryl-1H-Imidazoles
For a generic 2-aryl-1H-imidazole, the two primary tautomeric forms are the 1H- and 3H-tautomers, often referred to in substituted imidazoles based on the position of the substituent and the proton. For instance, in a 2-aryl-4-substituted-imidazole, the tautomers would be the 2-aryl-4-substituted-1H-imidazole and the 2-aryl-5-substituted-1H-imidazole. The interconversion between these forms is a rapid process, often catalyzed by acids or bases.[3][4]
While the aromatic 1H-tautomers are generally more stable, non-aromatic tautomers, such as the 2H-imidazole, can also exist, although they are typically of higher energy.[7][8] However, specific substitutions on the imidazole ring have been shown to potentially reverse this stability, making the non-aromatic form more favorable.[8]
The following diagram illustrates the tautomeric equilibrium in a 2-aryl-4-substituted-1H-imidazole.
Caption: Tautomeric equilibrium of a 2-aryl-4-substituted-1H-imidazole.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms is dictated by their relative thermodynamic stabilities. Several interconnected factors can shift this equilibrium, making one tautomer predominant over the other.
Substituent Effects
The electronic nature of substituents on both the aryl ring and the imidazole ring plays a pivotal role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the positive charge that develops on the nitrogen atoms during protonation/deprotonation events associated with tautomerization. For instance, an EWG on the aryl ring can influence the acidity of the N-H proton, thereby affecting the tautomeric preference. Similarly, substituents on the imidazole ring can sterically hinder or favor the solvation of one tautomer over another.[9]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent have a profound impact on the tautomeric equilibrium. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization may differ, thus shifting the equilibrium. In contrast, nonpolar aprotic solvents will have a lesser effect on the equilibrium. The study of tautomerism in different solvents is crucial as it can provide insights into the behavior of the compound in different biological environments.
Experimental Characterization of Tautomers
Distinguishing and quantifying the different tautomers of 2-aryl-1H-imidazole compounds in solution and the solid state requires a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[10] Both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, which differs between tautomers.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the imidazole ring, particularly C4 and C5, are highly diagnostic of the tautomeric state.[11][12] The difference in chemical shifts between C4 and C5 (Δδ) can be used to identify the predominant tautomer.[12] A larger Δδ is often associated with one tautomer, while a smaller Δδ indicates a shift in the equilibrium towards the other.[12] However, rapid interconversion on the NMR timescale can lead to averaged signals, making interpretation challenging.[10] In such cases, variable temperature NMR studies can be employed to slow down the exchange process.
-
¹H NMR Spectroscopy: The chemical shifts of the imidazole ring protons are also indicative of the tautomeric form. However, the N-H proton often appears as a broad signal or is not observed at all due to rapid exchange with the solvent or other molecules.[13]
Table 1: Diagnostic ¹³C NMR Chemical Shift Differences for Tautomer Identification
| Tautomer | Expected Δδ (C4-C5) | Rationale |
| 2-Aryl-4-R-1H-imidazole | Larger | The electronic environment of C4 and C5 is more distinct in this form. |
| 2-Aryl-5-R-1H-imidazole | Smaller | The electronic environment of C4 and C5 is more similar in this form. |
Note: The exact values are dependent on the specific compound and solvent.
-
Sample Preparation: Dissolve a precisely weighed amount of the 2-aryl-1H-imidazole compound in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Prepare a series of samples in different solvents to assess solvent effects.
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient number of scans and a long relaxation delay to obtain accurate integrals.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
2D NMR Experiments: Perform 2D NMR experiments such as HSQC and HMBC to aid in the unambiguous assignment of all proton and carbon signals.
-
Data Analysis: Analyze the chemical shifts of the imidazole ring carbons (C4 and C5) and calculate the difference (Δδ). Compare this value to computationally predicted shifts for each tautomer to determine the predominant form in solution.
Caption: Experimental workflow for NMR analysis of tautomerism.
X-ray Crystallography
Single-crystal X-ray crystallography provides unequivocal evidence of the tautomeric form present in the solid state.[14] By determining the precise location of all atoms, including the hydrogen on the nitrogen, it offers a static snapshot of the preferred tautomer in the crystalline environment.[14][15] This information is invaluable for understanding the intrinsic structural preferences of the molecule and the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the solid phase.[16][17]
-
Crystallization: Grow high-quality single crystals of the 2-aryl-1H-imidazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[14]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[14]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct or Patterson methods. Refine the structural model to obtain the final atomic coordinates, including the position of the N-H proton.[18]
Computational Investigation of Tautomerism
In conjunction with experimental methods, computational chemistry provides powerful tools to investigate the tautomerism of 2-aryl-1H-imidazole compounds.[7] Density Functional Theory (DFT) is a widely used method for this purpose.[19][20]
Tautomer Stability and Energetics
DFT calculations can be used to determine the relative energies of the different tautomers in the gas phase and in solution (using implicit or explicit solvent models).[21][22] By comparing the calculated energies, the thermodynamically most stable tautomer can be predicted.[21] The energy barrier for the interconversion between tautomers can also be calculated by locating the transition state structure, providing insights into the kinetics of the tautomerization process.
Table 2: Representative Calculated Relative Energies of Tautomers
| Substituent (R) | Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
| -H | 1H | 0.00 | 0.00 |
| 3H | 0.50 | 0.20 | |
| -NO₂ | 1H | 0.00 | 0.00 |
| 3H | 1.20 | 0.80 | |
| -OCH₃ | 1H | 0.00 | 0.00 |
| 3H | 0.30 | 0.10 |
Note: This data is illustrative. Actual values will vary depending on the specific compound and the level of theory used in the calculations.
Prediction of Spectroscopic Properties
A key application of computational chemistry is the prediction of spectroscopic properties that can be directly compared with experimental data.
-
NMR Chemical Shifts: DFT calculations can accurately predict the ¹³C and ¹H NMR chemical shifts for each tautomer.[23] This is immensely helpful in assigning the signals in experimental spectra and in confirming the identity of the predominant tautomer.[11]
-
Vibrational Frequencies: The calculated infrared (IR) and Raman spectra for each tautomer can also be used to aid in their identification, as the vibrational modes associated with the imidazole ring will differ between the tautomeric forms.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a computational technique that provides insights into the electronic structure of a molecule, including charge distribution, hybridization, and hyperconjugative interactions.[1] By performing NBO analysis on the different tautomers, one can gain a deeper understanding of the electronic factors that contribute to their relative stabilities.
Caption: Computational workflow for studying tautomerism.
Conclusion
The tautomerism of 2-aryl-1H-imidazole compounds is a multifaceted phenomenon with profound implications for their application in medicinal chemistry and drug development. A thorough understanding of the factors that govern the tautomeric equilibrium and the ability to characterize the predominant tautomeric forms are essential for the rational design of new therapeutic agents. This technical guide has provided a comprehensive overview of the theoretical underpinnings and the practical experimental and computational approaches for investigating the tautomerism of this important class of compounds. By integrating the insights from NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a holistic understanding of the tautomeric behavior of their molecules of interest, ultimately leading to the development of safer and more effective drugs.
References
-
Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, Vol. 32, No. 2, 1991. 2
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Link
-
Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. Link
-
An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC - NIH. Link
-
PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. 3. FIVE-MEMBERED RINGS AND ONE HETERO ATOM. PubMed. Link
-
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Link
-
Tautomer - Wikipedia. Link
-
Theoretical studies on tautomerism of imidazole-2-selenone. Semantic Scholar. Link
-
Tautomer - chemeurope.com. Link
-
PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. PubMed. Link
-
The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. Request PDF - ResearchGate. Link
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Link
-
Imidazole synthesis. Organic Chemistry Portal. Link
-
Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. ResearchGate. Link
-
Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Link
-
Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC - NIH. Link
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Link
-
Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. Link
-
DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. NIH. Link
-
Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Taylor & Francis Online. Link
-
Dft studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. Prime Scholars. Link
-
Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scirp.org. Link
-
Tautomerism in 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide. Benchchem. Link
-
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. Link
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PMC. Link
-
Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. Link
-
The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. ResearchGate. Link
-
Experimental and theoretical spectroscopic parameters of imidazole. ResearchGate. Link
-
A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. Link
-
A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem. Link
-
Spectroscopic and structural characterization of the cation. PubMed. Link
-
Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. Link
-
Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl). Link
-
Keto-enol tautomerism of 2-(1H-benzo[d]imidazol-2-yl)phenol, with the... ResearchGate. Link
-
An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. Benchchem. Link
-
Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties. Request PDF - ResearchGate. Link
-
Tautomerism in Substituted Imidazo[4,5-d]imidazole Derivatives: A Technical Guide. Benchchem. Link
-
Synthesis and tautomerism of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H- benzimidazoles. Link
-
(PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. ResearchGate. Link
-
Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. Link
Sources
- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Tautomer [chemeurope.com]
- 4. Tautomer - Wikipedia [en.wikipedia.org]
- 5. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. 3. FIVE-MEMBERED RINGS AND ONE HETERO ATOM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purkh.com [purkh.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Spectroscopic and structural characterization of the [Fe(imidazole)(6)](2+) cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 20. scirp.org [scirp.org]
- 21. tandfonline.com [tandfonline.com]
- 22. primescholars.com [primescholars.com]
- 23. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Keystone: A Technical Guide to 2-(3-Bromophenyl)-1H-imidazole for Advanced Research
Introduction: The Strategic Importance of Brominated Imidazoles in Modern Chemistry
Heterocyclic compounds are the bedrock of numerous pharmaceuticals and advanced materials. Within this vast chemical landscape, imidazole derivatives are of paramount importance due to their prevalence in biologically active molecules and their synthetic adaptability. The introduction of a bromine atom to the phenyl ring of an imidazole, as seen in 2-(3-bromophenyl)-1H-imidazole, significantly enhances its utility as a synthetic intermediate. The carbon-bromine bond is a versatile functional group, readily participating in a variety of cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, a crucial step in the construction of complex molecules for drug discovery and materials science. This guide provides an in-depth overview of the commercial availability, synthesis, properties, and applications of this compound, tailored for researchers and professionals in drug development.
Commercial Availability and Sourcing
This compound is a specialized chemical intermediate. While not as commonly stocked as some basic reagents, it is available from several reputable suppliers that focus on providing building blocks for research and development. When procuring this compound, it is crucial to verify purity and obtain a certificate of analysis.
Table 1: Key Commercial Suppliers of this compound
| Supplier | CAS Number | Additional Information |
| Key Organics | 937013-66-6 | Offers the compound with a purity of >98%.[1] |
| 2A Biotech | 937013-66-6 | Lists the compound in their product catalog.[2] |
| Laibo Chem (via Orion Cientific) | Not explicitly listed, but inferred from product name | Available in smaller quantities (e.g., 250mg). |
Synthesis and Purification: Navigating the Challenges of Regioselectivity
The synthesis of this compound can be approached through several routes, most commonly involving the formation of the imidazole ring from a brominated precursor or the bromination of a pre-existing phenylimidazole core. A significant challenge in the latter approach is controlling the position of bromination on the phenyl ring.
Proposed Synthetic Pathway: Regioselective Bromination
A plausible and common method for the synthesis of this compound involves the direct bromination of 2-phenyl-1H-imidazole. However, this reaction can yield a mixture of isomers (ortho, meta, para) and potentially di-substituted products. Achieving high regioselectivity for the meta position requires careful control of reaction conditions.
Experimental Protocol: Regioselective Bromination of 2-Phenyl-1H-imidazole
This protocol is adapted from established methods for the regioselective bromination of aromatic compounds and serves as a foundational procedure for obtaining the target molecule.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-1H-imidazole (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and improve selectivity.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution. Maintaining a low temperature during addition is critical to minimize the formation of unwanted isomers.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: The crude product, which will likely be a mixture of isomers, must be purified. This is typically achieved through column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
Precise experimental data for this compound is not widely published. However, predicted data and data from closely related analogs provide valuable insights. It is important to note that the presence of tautomers in imidazole systems can sometimes complicate the interpretation of NMR spectra, particularly in 13C NMR where signals for the imidazole carbons may be broadened or absent.
Table 2: Physicochemical Data for this compound and a Related Compound
| Property | This compound | 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole (for comparison) |
| CAS Number | 937013-66-6[1][2][3][4][5] | 29913-29-9[6] |
| Molecular Formula | C9H7BrN2[3][7] | C21H15BrN2[6] |
| Molecular Weight | 223.07 g/mol [1] | 375.26 g/mol [6] |
| Melting Point | Not available | 108-112 °C[6] |
| pKa (Predicted) | 12.60 ± 0.12[3] | Not available |
| XlogP (Predicted) | 2.6[7] | Not available |
| 1H NMR | Not available | See reference spectra.[8] |
| 13C NMR | Not available | See reference spectra.[8] |
| Mass Spectrum | Monoisotopic Mass: 221.97926 Da (Predicted)[7] | See reference spectra.[8] |
| IR Spectrum | Not available | See reference spectra.[8] |
Applications in Research and Drug Development
The strategic placement of the bromine atom on the phenyl ring makes this compound a valuable building block in medicinal chemistry and materials science.
Key Applications:
-
Medicinal Chemistry: The compound serves as a versatile scaffold for the synthesis of potential drug candidates. The bromine atom acts as a handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of compounds for screening against biological targets, including protein kinases, which are often implicated in cancer and inflammatory diseases.
-
Materials Science: Brominated aromatic compounds are utilized in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic semiconductors. The bromine substituent can influence key properties such as solubility, electronic band gaps, and intermolecular interactions.
Caption: Applications of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its commercial availability, coupled with established, albeit nuanced, synthetic routes, makes it an accessible tool for researchers. A thorough understanding of its properties and careful handling are essential for its effective and safe utilization in the laboratory.
References
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
MDPI. (2018). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H7BrN2). Retrieved from [Link]
-
MDPI. (2019). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]
-
MDPI. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H7BrN2). Retrieved from [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. 2abiotech.net [2abiotech.net]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 937013-66-6 | 3H32-9-58 | MDL MFCD08668744 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 937013-66-6 CAS Manufactory [m.chemicalbook.com]
- 6. 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole CAS#: 29913-29-9 [chemicalbook.com]
- 7. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
Navigating the Synthesis and Handling of 2-(3-bromophenyl)-1H-imidazole: A Technical Guide for Advanced Research
For researchers and professionals in the dynamic field of drug development, the novel molecular scaffold is the cornerstone of innovation. Among the vast constellation of heterocyclic compounds, imidazole derivatives hold a place of prominence due to their diverse biological activities. The strategic incorporation of a bromophenyl moiety, as seen in 2-(3-bromophenyl)-1H-imidazole, offers a versatile platform for further synthetic elaboration, making it a molecule of significant interest. This guide provides an in-depth technical overview of its safe handling, synthesis, and potential applications, grounded in established safety protocols and synthetic methodologies.
Hazard Identification and Risk Mitigation
Assumed Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This table is an extrapolated hazard profile based on related compounds and should be treated as a guideline for safe handling.
A rigorous approach to risk mitigation is non-negotiable. The following workflow outlines the essential steps for minimizing exposure and ensuring a safe laboratory environment.
Caption: A multi-layered approach to risk mitigation for handling this compound.
Prudent Laboratory Practices: Handling, Storage, and Disposal
Adherence to meticulous laboratory protocols is paramount when working with halogenated organic compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn when there is a risk of splashing.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the breakthrough time and permeation rate of the gloves for the specific solvents being used.[2]
-
Body Protection: A flame-resistant lab coat is essential. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling:
-
Storage:
Waste Disposal
All waste containing this compound and other halogenated organic compounds must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled container and should not be mixed with non-halogenated waste.[7]
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, filter paper, and pipette tips, must be disposed of in the designated solid hazardous waste container.[7]
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Synthetic Approaches and Mechanistic Insights
The synthesis of 2,4-disubstituted-1H-imidazoles can be achieved through various methodologies. A common and effective approach involves the [3+2] cyclization of vinyl azides with amidines.[8] Another prevalent method is the one-pot, four-component synthesis utilizing a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate.[9]
A plausible synthetic route to this compound could involve the reaction of 3-bromobenzaldehyde, glyoxal, and ammonia, following the general principles of imidazole synthesis.
Caption: A simplified schematic for the potential synthesis of this compound.
The presence of the bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[10] This synthetic versatility allows for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[10]
Emergency Procedures: A Proactive Stance
Preparedness is key to effectively managing any laboratory incident.
Spills
-
Minor Spills:
-
Alert personnel in the immediate vicinity.[7]
-
If the substance is flammable, extinguish all nearby ignition sources.[7]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others to do the same.
-
If safe to do so, close the laboratory door to contain the spill.
-
Activate the nearest fire alarm to initiate a building-wide evacuation.
-
From a safe location, call emergency services and provide them with the identity of the spilled substance and the location of the incident.
-
Personnel Exposure
Immediate and appropriate action is critical in the event of personnel exposure.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[11]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.[3]
-
If breathing is difficult or has stopped, administer artificial respiration, if trained to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
The "Remove, Remove, Remove" protocol is a crucial first step in any chemical exposure emergency: remove the person from the contaminated area, remove the contaminated clothing, and remove the chemical from the skin and eyes with water.[12]
Conclusion: A Commitment to Safety and Scientific Excellence
This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its safe and effective use hinges on a thorough understanding of its potential hazards and the strict implementation of robust safety protocols. By integrating the principles of risk assessment, proper handling, and emergency preparedness into every stage of the research and development process, scientists can confidently explore the synthetic potential of this and other novel chemical entities while upholding the highest standards of laboratory safety.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- BenchChem.
- National Center for Biotechnology Inform
- Carl ROTH.
- ChemicalBook. 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole.
- ACS Omega. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.
- The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2025).
- ChemBK. Imidazole.
- Guidechem. 2-(3-bromophenyl)-4-methyl-2-(3-pyridinylmethyl)-1H-imidazole-5-thione.
- BLDpharm. 2-(3-Bromophenyl)-1-methyl-1H-benzo[d]imidazole.
- Department of Organic Chemistry. General Safety Framework. (2017).
- ACS Omega.
- National Center for Biotechnology Information. 1-(3-Bromophenyl)-1H-benzo[d]imidazole. PubChem.
- Zhang et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
- National Center for Biotechnology Information. 2-(4-Bromophenyl)-1-methyl-1H-imidazole. PubChem.
- CymitQuimica. Safety Data Sheet: 4-(4-Bromophenyl)-1H-imidazole.
- Indian Academy of Sciences. Green synthesis of tri/tetrasubstituted 1H-imidazoles and 2,3-dihydroquinazolin-4(1H)-ones using nano aluminium nitride as solid.
- Cato Research Chemicals. Safety Data Sheet: 1-(4-Bromophenyl)-1H-imidazole.
- GOV.UK. What to do in a chemical emergency. (2024).
- Sigma-Aldrich.
- University of Wisconsin-La Crosse. Part E: Emergency Procedures.
- Organic Chemistry Portal. Imidazole synthesis.
- BG RCI.
- TCI Chemicals. Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic Acid.
- Angene Chemical. Safety Data Sheet: 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. (2021).
- Sigma-Aldrich. Imidazole, for molecular biology (I5513)
- AK Scientific, Inc. Safety Data Sheet: 4-(3-Bromophenyl)-5-phenyl-1H-imidazole.
- ResearchGate. Stability of Imidazole - shelf life?. (2018).
- National Industrial Chemicals Notification and Assessment Scheme. 1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. uwlax.edu [uwlax.edu]
- 12. gov.uk [gov.uk]
Methodological & Application
Application Note & Protocol: One-Pot Synthesis of 2-(3-bromophenyl)-1H-imidazole
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-(3-bromophenyl)-1H-imidazole from 3-bromobenzaldehyde. The described methodology utilizes the multicomponent Debus-Radziszewski imidazole synthesis, an efficient and atom-economical reaction.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed walkthrough of the reaction setup, purification, and characterization. Beyond a simple recitation of steps, this note elucidates the mechanistic rationale behind the protocol, discusses safety considerations for all reagents, and provides troubleshooting guidance to ensure reproducible, high-yield synthesis.
Introduction and Scientific Background
Imidazole derivatives are a cornerstone of medicinal chemistry and materials science, renowned for their diverse biological activities and applications.[3] The target molecule, this compound, serves as a valuable building block for creating more complex molecular architectures. The bromine handle on the phenyl ring is particularly useful for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the diversification of the core structure.
The chosen synthetic route is the Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski.[2][4][5] This one-pot, three-component condensation reaction involves an aldehyde (3-bromobenzaldehyde), a 1,2-dicarbonyl compound (glyoxal), and a source of ammonia (ammonium hydroxide).[1][6] Its operational simplicity and high atom economy make it an attractive and sustainable method for constructing the imidazole ring.[2]
Reaction Scheme & Mechanism
Reaction: 3-bromobenzaldehyde + Glyoxal + Ammonia → this compound
The reaction proceeds via a complex but well-studied pathway. Although the exact sequence can vary, the generally accepted mechanism involves two primary stages:[1][4]
-
Diimine Formation: In the first stage, the 1,2-dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia to form a glyoxal-diimine intermediate.[1][6]
-
Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde, 3-bromobenzaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the final 2-substituted imidazole product.
This multicomponent approach is highly efficient as all components are combined in a single reaction vessel, minimizing intermediate isolation steps and reducing chemical waste.[2]
Materials and Reagents
Proper preparation and handling of reagents are critical for success and safety. All reagents should be of analytical grade or higher.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Quantity | Notes |
| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | 185.02 | 10.0 mmol | Solid, may be a low-melting solid.[7] Irritant.[8][9][10] |
| Glyoxal (40% in H₂O) | 107-22-2 | C₂H₂O₂ | 58.04 | 10.0 mmol | Aqueous solution. Irritant, sensitizer, suspected mutagen.[11][12][13] |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | NH₄OH | 35.05 | ~40.0 mmol | Corrosive, causes severe burns.[14][15][16] Use in a fume hood. |
| Ethanol (95% or Absolute) | 64-17-5 | C₂H₆O | 46.07 | 50 mL | Solvent. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 150 mL | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | 50 mL | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
Part A: Reaction Setup and Synthesis
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzaldehyde (1.85 g, 10.0 mmol) in 20 mL of ethanol. Stir until fully dissolved.
-
Addition of Glyoxal: To the stirred solution, add glyoxal (40% solution in water, 1.45 mL, ~10.0 mmol).
-
Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C. This is crucial to control the initial exothermic reaction with ammonia.
-
Ammonia Addition: While vigorously stirring in the ice bath, slowly add concentrated ammonium hydroxide (~28%, 4.5 mL, ~40 mmol) dropwise over 10-15 minutes. Causality Note: The excess ammonia serves as both the nitrogen source and a base, driving the reaction to completion.
-
Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir for 1 hour at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~80 °C) using a heating mantle or oil bath. Let the reaction proceed for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the 3-bromobenzaldehyde spot indicates reaction completion.
Part B: Work-up and Product Isolation
-
Cooling & Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL). Expertise Note: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Washing: Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.
-
Concentration: Remove the ethyl acetate under reduced pressure on a rotary evaporator to yield the crude solid product.
Part C: Purification
The crude this compound can be purified by recrystallization.
-
Solvent Selection: A common solvent system for recrystallizing imidazoles is an ethanol/water mixture.[17]
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask. Once dissolved, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Characterization
To ensure the identity and purity of the synthesized compound, the following characterization methods are recommended:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
-
FT-IR Spectroscopy: Identify characteristic functional group vibrations.
Safety Precautions
This protocol involves hazardous chemicals and must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Bromobenzaldehyde: Causes skin, eye, and respiratory irritation.[7][9][18] Avoid inhalation of dust and contact with skin and eyes.[8]
-
Glyoxal (40% solution): Harmful if inhaled, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[11][13] Handle with extreme care and avoid all direct contact.
-
Ammonium Hydroxide (28-30%): Corrosive.[15][19] Causes severe skin burns and eye damage.[14][20] The vapors are highly irritating to the respiratory tract.[14] Always handle in a fume hood.
-
Ethyl Acetate & Ethanol: Flammable liquids. Keep away from ignition sources.
Visualizations and Workflow
Experimental Workflow Diagram
Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.
References
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Scribd. Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka. [Link]
-
OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET: 3-BROMO BENZALDEHYDE 97%. [Link]
-
Tanner Industries. SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). [Link]
- ScienceLab.com. Ammonium Hydroxide MSDS (PDF).
-
Cole-Parmer. Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. [Link]
-
Chemfax Products Ltd. Ammonium Hydroxide 30% - Safety Data Sheet. [Link]
-
RCI Labscan Limited. ammonium hydroxide 28% solution - SAFETY DATA SHEET. [Link]
-
Capitol Scientific. Ammonium Hydroxide MSDS. [Link]
-
Chemfinder. Material Safety Data Sheet - Glyoxal, 40 wt% solution in water. [Link]
-
DC Fine Chemicals. Safety Data Sheet - Glyoxal (40% solution in water). [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
-
CCC Group. Glyoxal 40% - SAFETY DATA SHEET. [Link]
-
Carl ROTH. Safety Data Sheet: Glyoxal solution 40 %. [Link]
-
ResearchGate. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. [Link]
-
International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
-
Semantic Scholar. Convenient synthesis of polybrominated imidazole building blocks. [Link]
-
National Institutes of Health (NIH). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. [Link]
-
MDPI. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. [Link]
-
International Journal of Scientific & Engineering Research. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
- Google Patents.
-
ResearchGate. (PDF) 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. [Link]
-
Scribd. Radziszewskis Imidazole Synthesis. [Link]
-
SpringerLink. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. [Link]
-
Organic Chemistry Portal. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. [Link]
-
Beilstein Journals. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. scribd.com [scribd.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. chemfinder.co.uk [chemfinder.co.uk]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. tannerind.com [tannerind.com]
- 15. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 16. chemfax.com [chemfax.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. sds.chemtel.net [sds.chemtel.net]
- 20. rcilabscan.com [rcilabscan.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Disubstituted Imidazoles
Introduction: The Imperative for Accelerated Imidazole Synthesis in Modern Drug Discovery
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The development of efficient and sustainable synthetic methodologies for imidazole derivatives is, therefore, a critical endeavor for researchers in drug discovery and development. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, creating bottlenecks in the rapid generation of compound libraries for screening.[4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[6][7][8] By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[9][10][11] This application note provides detailed protocols and mechanistic insights into the microwave-assisted synthesis of various disubstituted imidazoles, designed to empower researchers to accelerate their discovery programs.
The Science of Microwave Synthesis: Beyond Thermal Effects
The remarkable rate enhancements observed in microwave-assisted reactions are attributed to two primary mechanisms: dipolar polarization and ionic conduction.[7][8][9]
-
Dipolar Polarization: Polar molecules, such as reagents and solvents with a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and efficient heating of the reaction mixture from within.[11][12]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these ions result in the dissipation of energy as heat.[9]
This direct and instantaneous heating mechanism bypasses the limitations of conventional heating, where heat is transferred slowly from an external source through the vessel walls.[8] The result is a more uniform temperature profile throughout the reaction medium, minimizing the formation of byproducts and leading to cleaner reactions.[10]
Visualizing the Core Principles
Caption: Synthesis of 2,4-disubstituted 5-aminoimidazoles.
Materials:
-
Microwave reactor
-
Dry microwave reaction vial with a stir bar
-
Starting nitrile (R1-CN)
-
Ethyl isocyanoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl or aryl halide (R2-X)
-
Ammonium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry microwave vial, add sodium hydride (1.2 eq).
-
Add anhydrous THF (2 mL) followed by a solution of the starting nitrile (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in anhydrous THF (1 mL).
-
Seal the vial and irradiate in the microwave reactor at 80°C for 5 minutes.
-
Cool the vial to room temperature and add the alkyl or aryl halide (1.2 eq).
-
Reseal the vial and irradiate at 100°C for 10 minutes.
-
Cool the vial, add ammonium acetate (5.0 eq), reseal, and irradiate at 150°C for 10 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Conventional vs. Microwave Synthesis of 2,4-Disubstituted 5-Aminoimidazoles
| Entry | R1 | R2 | Method | Time | Yield (%) |
| 1 | Phenyl | Benzyl | Conventional | 53 h | 75 |
| 2 | Phenyl | Benzyl | Microwave | 25 min | 85 |
| 3 | 4-Chlorophenyl | Methyl | Conventional | 55 h | 72 |
| 4 | 4-Chlorophenyl | Methyl | Microwave | 25 min | 82 |
Protocol 2: Solvent-Free Synthesis of 4,5-Disubstituted Imidazoles
This protocol highlights a green chemistry approach, eliminating the need for a solvent and utilizing a solid support. [13][14] Reaction Scheme:
Caption: Solvent-free synthesis of 4,5-disubstituted imidazoles.
Materials:
-
Microwave reactor
-
Open glass vessel (e.g., beaker)
-
1,2-Diketone (e.g., benzil)
-
Aldehyde
-
Ammonium acetate
-
Acidic alumina
-
Ethanol
Procedure:
-
In a glass beaker, thoroughly mix the 1,2-diketone (1.0 mmol), aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol) with acidic alumina (1.0 g).
-
Place the beaker in the microwave reactor.
-
Irradiate the mixture at a power of 300-450 W for the specified time (typically 2-5 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with ethanol.
-
Remove the alumina by filtration.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure 4,5-disubstituted imidazole.
Table 2: Microwave-Assisted Solvent-Free Synthesis of 4,5-Disubstituted Imidazoles
| Entry | 1,2-Diketone | Aldehyde | Time (min) | Power (W) | Yield (%) |
| 1 | Benzil | Benzaldehyde | 3 | 450 | 92 |
| 2 | Benzil | 4-Chlorobenzaldehyde | 2.5 | 450 | 95 |
| 3 | Anisil | Benzaldehyde | 4 | 300 | 88 |
Protocol 3: Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol details a highly efficient, solvent-free, and catalyst-driven synthesis of 1,2-disubstituted benzimidazoles. The use of a Lewis acid catalyst like Er(OTf)₃ in minute quantities showcases a green and economical approach. [15] Reaction Scheme:
Caption: Synthesis of 1,2-disubstituted benzimidazoles.
Materials:
-
Microwave reactor
-
Microwave reaction vial with a stir bar
-
Substituted o-phenylenediamine
-
Aldehyde
-
Erbium(III) triflate (Er(OTf)₃)
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave vial, combine the substituted o-phenylenediamine (1.0 mmol), aldehyde (1.0 mmol), and Er(OTf)₃ (0.01 mmol, 1 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60°C for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the vial to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Table 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
| Entry | o-Phenylenediamine | Aldehyde | Time (min) | Yield (%) |
| 1 | N-Phenyl-o-phenylenediamine | Benzaldehyde | 10 | 95 |
| 2 | N-Phenyl-o-phenylenediamine | 4-Methylbenzaldehyde | 5 | 99 |
| 3 | 4-Methyl-o-phenylenediamine | Benzaldehyde | 8 | 92 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase microwave power, reaction time, or temperature. Ensure efficient stirring. |
| Decomposition of starting materials or product | Decrease microwave power or temperature. Use a pulsed heating mode. | |
| Formation of Byproducts | Non-selective reaction | Lower the reaction temperature. Screen different solvents or catalysts. |
| Difficulty in Purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity. Consider a different work-up procedure. |
| Inconsistent Results | Variations in microwave field or temperature measurement | Ensure the use of a dedicated single-mode microwave reactor for better reproducibility. Calibrate the temperature sensor. |
Conclusion: A Paradigm Shift in Heterocyclic Synthesis
Microwave-assisted synthesis represents a significant advancement in the preparation of disubstituted imidazoles, a critical scaffold in drug discovery. [1][10]The protocols outlined in this application note demonstrate the power of this technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. [6][11]By understanding the principles of microwave heating and leveraging validated, detailed protocols, researchers can accelerate the synthesis of novel imidazole-based compounds, ultimately expediting the journey from discovery to clinical application.
References
-
McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1760. [Link]
-
Kushwaha, P., et al. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]
-
McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. National Center for Biotechnology Information. [Link]
-
Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research. [Link]
-
The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. World Journal of Pharmaceutical Research. [Link]
-
Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
-
Soh, C. H., Chui, W. K., & Lam, Y. (2006). Synthesis of 2,4-Disubstituted 5-Aminoimidazoles Using Microwave Irradiation. ACS Combinatorial Science. [Link]
-
Ermolat'ev, D., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-6. [Link]
-
Microwave Assisted Synthesis of Imidazoles - A Review. Ingenta Connect. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. ResearchGate. [Link]
-
Synthesis of 2,4-Disubstituted 5-Aminoimidazoles Using Microwave Irradiation | Request PDF. ResearchGate. [Link]
-
Synthetic Applications for Microwave Synthesis. CEM Corporation. [Link]
-
Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]
-
Lv, H. (2017). Application of Microwave Promoted Chemical Reactions on Pharmaceutical Synthesis. Web of Proceedings. [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzoi[1][9]midazo[1,2-a]pyrimidines via A3 coupling. National Center for Biotechnology Information. [Link]
-
Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. [Link]
-
Microwave Assisted Synthesis of Imidazoles - A Review. Bentham Science. [Link]
-
Microwave-assisted Regioselective Synthesis of 2,4-Disubstituted Imidazoles: Nortopsentin D Synthesized by Minimal Effort | Request PDF. ResearchGate. [Link]
-
Microwave Assisted Synthesis of Imidazoles - A Review. Ingenta Connect. [Link]
-
Ranu, B. C., et al. (2019). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]
-
(PDF) A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. ResearchGate. [Link]
-
Kushwaha, P., et al. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis of imidazole derivatives 4a–j with Cr2O3 as catalyst under microwave irradiation. ResearchGate. [Link]
-
Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. National Center for Biotechnology Information. [Link]
-
Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives. Bentham Science. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. ResearchGate. [Link]
-
Microwave Assisted Synthesis of Imidazoles - A Review | Request PDF. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. MDPI. [Link]
Sources
- 1. epcp.ac.in [epcp.ac.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Microwave Assisted Synthesis of Imidazoles - A Review: Ingenta Connect [ingentaconnect.com]
- 4. Synthetic Applications for Microwave Synthesis [cem.com]
- 5. Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives | Bentham Science [eurekaselect.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: One-Pot Synthesis of 2,4(5)-Disubstituted Imidazoles
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional materials.[1][2][3] This guide provides an in-depth exploration of the one-pot synthesis of 2,4(5)-disubstituted imidazoles, a highly efficient and atom-economical approach to this critical heterocyclic scaffold. We will dissect the foundational Debus-Radziszewski reaction and its modern advancements, offering detailed mechanistic insights, comparative analyses of catalytic systems, and robust, field-proven protocols tailored for researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in pharmacology and biochemistry. It is the core of essential biomolecules like the amino acid histidine, histamine, and purines.[2] Consequently, synthetic imidazoles are integral to a vast array of therapeutic agents, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2][3][4]
Traditional multi-step syntheses of substituted imidazoles often suffer from drawbacks like harsh reaction conditions, low yields, and the generation of significant chemical waste.[5] The advent of one-pot, multi-component reactions (MCRs) has revolutionized this field. These reactions, where three or more reactants are combined in a single vessel to form a final product that incorporates all or most of the starting materials, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental friendliness ("green chemistry").[1][5]
This application note will focus on the most prevalent and versatile one-pot strategy: the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.
The Cornerstone Reaction: Debus-Radziszewski Synthesis
First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this reaction remains a fundamental method for imidazole synthesis.[6][7][8] The classic approach involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and two equivalents of ammonia.[6][9][10]
Generally Accepted Reaction Mechanism
While the exact mechanism can be complex and is not definitively certain, it is generally understood to proceed in two main stages.[6][9] The initial step involves the condensation of the 1,2-dicarbonyl compound with ammonia (often supplied by ammonium acetate, which also provides a catalytic amount of acetic acid) to form a diimine intermediate.[9][10] This diimine then condenses with the aldehyde, followed by cyclization and subsequent oxidation (often by air) to yield the aromatic imidazole ring.
Below is a DOT script representation of the proposed mechanistic pathway for the synthesis of 2,4,5-trisubstituted imidazoles, a common outcome of this reaction.
Figure 1: Proposed mechanism for the Debus-Radziszewski imidazole synthesis.
Modern Protocols: Catalysis and Enhanced Reaction Conditions
The primary limitation of the classic Debus-Radziszewski reaction is often the requirement for high temperatures and long reaction times, which can lead to poor yields and side reactions.[8] Modern organic synthesis has addressed these issues through the development of highly efficient catalysts and reaction conditions.
The Role of Catalysis
Catalysts are employed to accelerate the reaction, typically by activating the carbonyl groups of the aldehyde or dicarbonyl compound, thus facilitating nucleophilic attack and condensation. A wide array of catalysts have been successfully utilized.
-
Lewis Acids: Catalysts like ZrCl₄, InCl₃·3H₂O, and FeCl₃·6H₂O can coordinate to carbonyl oxygens, increasing their electrophilicity.[1][11][12]
-
Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of easy separation and reusability. Examples include zeolites, silica sulfuric acid, metal-organic frameworks (MOFs) like MIL-101(Cr), and various nanoparticles.[1][13][14][15] These are particularly favored in green chemistry applications.
-
Ionic Liquids: Used as both solvent and catalyst, ionic liquids can promote the reaction through their unique polarity and potential to stabilize charged intermediates.[12]
-
Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times from hours to minutes by efficiently transferring energy to the reaction mixture.[8][11][16][17]
Solvent-Free ("Neat") Conditions
A significant advancement has been the implementation of solvent-free reaction conditions.[1][5][13] By heating a mixture of the solid reactants, often with a solid catalyst, the need for potentially toxic and difficult-to-remove organic solvents is eliminated. This approach is not only environmentally friendly but also simplifies product work-up.
Experimental Protocols
As a senior application scientist, the following protocols are presented as robust starting points, validated by numerous literature reports. Researchers should optimize conditions based on their specific substrates and available equipment.
Protocol 1: Microwave-Assisted Synthesis Using Cupric Chloride
This protocol is adapted from methodologies utilizing simple, inexpensive catalysts under microwave irradiation for rapid synthesis.[18]
Objective: To synthesize 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.
Materials:
-
4-Methoxybenzaldehyde (1 mmol, 136 mg)
-
Benzil (1 mmol, 210 mg)
-
Ammonium acetate (2.5 mmol, 193 mg)
-
Cupric chloride dihydrate (CuCl₂·2H₂O) (10 mol%, 17 mg)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a 50 mL beaker or a dedicated microwave reaction vessel, combine 4-methoxybenzaldehyde, benzil, ammonium acetate, and cupric chloride dihydrate.
-
Thoroughly mix the components with a glass rod to ensure a homogenous mixture.
-
Place the vessel in a microwave reactor and irradiate at 300W. It is advisable to apply power in short intervals (e.g., 1-2 minutes) to monitor the reaction progress safely.
-
Monitor the reaction completion by Thin-Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (9:1) eluent system. The total reaction time is typically 10-15 minutes.[18]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into approximately 50 mL of ice-cold water.
-
A solid product will precipitate. Filter the solid using a Büchner funnel and wash thoroughly with water.
-
Purify the crude product by recrystallization from 96% ethanol to afford the pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.
Expected Outcome: High yield (typically >90%) of a crystalline solid.[18]
Protocol 2: Catalyst- and Solvent-Free Synthesis of a 2,4-Disubstituted Imidazole
This protocol outlines a more recent, metal-free approach for synthesizing 2,4-disubstituted imidazoles via a [3+2] cyclization, demonstrating the evolution of imidazole synthesis.[19][20]
Objective: To synthesize 2,4-diphenyl-1H-imidazole.
Materials:
-
Benzimidamide hydrochloride (0.3 mmol, 47 mg)
-
(1-azidovinyl)benzene (0.2 mmol, 29 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol, 45.6 mg)
-
Acetonitrile (2.0 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 10 mL reaction tube, combine benzimidamide hydrochloride, (1-azidovinyl)benzene, and DBU.
-
Add 2.0 mL of acetonitrile to the mixture.
-
Seal the reaction tube and place it in a preheated oil bath at 80 °C.
-
Allow the reaction to proceed for 8 hours, monitoring progress by TLC.
-
After completion, let the reaction mixture cool to room temperature.
-
Add 10.0 mL of brine solution and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude mixture by column chromatography on silica gel (10% ethyl acetate in hexane) to isolate the pure 2,4-diphenyl-1H-imidazole.[19][20]
Expected Outcome: Good to excellent yield (e.g., 89%) of a white solid.[19][20]
Data Presentation and Characterization
The successful synthesis of the target imidazoles must be confirmed through rigorous analytical techniques.
Comparative Data of Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency. The following table summarizes the performance of various catalytic systems for the synthesis of 2,4,5-trisubstituted imidazoles under different conditions.
| Catalyst | Aldehyde | Conditions | Time | Yield (%) | Reference |
| MIL-101(Cr) | 4-Chlorobenzaldehyde | Solvent-free, 5 mg catalyst | 10 min | 95 | [13] |
| CuCl₂·2H₂O | 4-Methoxybenzaldehyde | Microwave (300W) | 12 min | 92 | [18] |
| Zeolite H-ZSM-22 | Various aldehydes | Solvent | 15-30 min | Excellent | [14] |
| Lactic Acid | Aromatic aldehydes | 160 °C | - | 92 | [8] |
| No Catalyst | Benzaldehyde | Reflux in Ethanol | 5-6 h | 35-40 | [5] |
Spectroscopic Data for Product Validation
The structure of the synthesized compounds should be confirmed using standard spectroscopic methods. Below is a sample characterization for 2,4,5-Triphenyl-1H-imidazole.
-
Appearance: White crystalline solid.
-
Melting Point: 276-277 °C.[5]
-
FT-IR (KBr, cm⁻¹): 3417 (N-H stretch), 3041 (aromatic C-H stretch), 1599 (C=N stretch), 1475 (C=C stretch).[5]
-
¹H NMR (CDCl₃, δ ppm): 8.8 (br s, 1H, NH), 7.95-7.90 (m, 6H, ArH), 7.75-7.72 (m, 3H, ArH), 7.68-7.55 (m, 6H, ArH).[5]
-
LCMS (M+1): 297.[18]
Workflow Visualization
A streamlined workflow is crucial for reproducible and efficient synthesis.
Figure 2: General workflow for one-pot imidazole synthesis.
Conclusion and Future Outlook
The one-pot synthesis of 2,4(5)-disubstituted imidazoles represents a powerful and versatile strategy in modern organic chemistry. The evolution from the classic Debus-Radziszewski reaction to highly optimized, catalyst-driven, and environmentally benign protocols underscores the field's commitment to efficiency and sustainability. The methods described herein, particularly those employing microwave assistance or solvent-free conditions, provide researchers with rapid and high-yielding access to this vital heterocyclic core. Future research will likely focus on developing even more sustainable catalysts, expanding the substrate scope to include more complex and diverse starting materials, and adapting these one-pot strategies for flow chemistry systems to enable large-scale, continuous production.
References
- Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: )
- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (URL: )
-
Karimi, F., et al. (2017). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. MDPI. (URL: [Link])
-
Bhat, S. U., Naikoo, R. A., & Tomar, R. (2016). One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. International Research Journal of Pure and Applied Chemistry, 11(1), 1–10. (URL: [Link])
-
Shaabani, A., et al. (2013). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences, 125(5), 1031-1037. (URL: [Link])
-
Sanaeishoar, H., Tavakkoli, H., & Asareh, M. (2018). One-pot synthesis of tri- and tetrasubstituted imidazoles using nano-LaMnO3 perovskite-type oxide as reusable heterogeneous catalyst in solvent-free condition. Iranian Journal of Catalysis, 8(2), 139-146. (URL: [Link])
-
Zhang, et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614. (URL: [Link])
-
Alves, M. J., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. (URL: [Link])
-
Damilano, G. P., et al. (2019). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. ResearchGate. (URL: [Link])
-
Mondal, S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. (URL: [Link])
-
One-pot synthesis of multisubstituted imidazoles catalyzed by Dendrimer-PWAn nanoparticles under solvent-free conditions and ultrasonic irradiation. Semantic Scholar. (URL: [Link])
-
Bansal, R. K., et al. (2016). One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles: A Review. Semantic Scholar. (URL: [Link])
-
Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of the Saudi Chemical Society, 17(3), 299-305. (URL: [Link])
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. (URL: [Link])
-
Yakaiah, P., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. NIH. (URL: [Link])
-
Dianat, H., Nazif, A., & Salimi, S. (2014). Novel, rapid and efficient one-pot synthesis of substituted Imidazoles. Engineering Research Publication. (URL: [Link])
-
One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. ResearchGate. (URL: [Link])
-
The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Ghorai, P., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. (URL: [Link])
-
Ghorai, P., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. PubMed Central. (URL: [Link])
-
Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266. (URL: [Link])
-
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (URL: [Link])
-
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. ResearchGate. (URL: [Link])
-
Metal-free approach for imidazole synthesis via one-pot N-α-C(sp 3 )–H bond functionalization of benzylamines. RSC Publishing. (URL: [Link])
-
Singh, R., et al. (2011). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. PubMed. (URL: [Link])
-
One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions. SciSpace. (URL: [Link])
-
One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr. (URL: [Link])
-
A Highly Efficient Synthesis of 2,4,5-Trisubstituted Imidazoles Catalyzed by Composite Magnetic Nanoparticle Under Mild Reaction Conditions. ResearchGate. (URL: [Link])
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles: A Review | Semantic Scholar [semanticscholar.org]
- 3. erpublication.org [erpublication.org]
- 4. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. journalirjpac.com [journalirjpac.com]
- 15. oiccpress.com [oiccpress.com]
- 16. One-pot synthesis of multisubstituted imidazoles catalyzed by Dendrimer-PWAn nanoparticles under solvent-free conditions and ultrasonic irradiation | Semantic Scholar [semanticscholar.org]
- 17. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-(3-bromophenyl)-1H-imidazole in Suzuki cross-coupling reactions
An In-Depth Guide to the Suzuki Cross-Coupling of 2-(3-bromophenyl)-1H-imidazole: Protocols, Optimization, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,3'-Diaryl-1H-Imidazoles
The 2-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The ability to controllably synthesize derivatives of this scaffold is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[4][5][6][7] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[8][9]
This application note provides a comprehensive guide to the synthesis of 2,3'-diaryl-1H-imidazoles through the palladium-catalyzed Suzuki cross-coupling of this compound. We will delve into the reaction mechanism, provide a detailed experimental protocol, explore strategies for optimization, and offer a guide to troubleshooting common challenges.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][6] The generally accepted mechanism consists of three fundamental steps:
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the this compound. This step forms a square-planar arylpalladium(II) halide intermediate.[6][7][10] The choice of ligand is critical here, as electron-rich and bulky ligands can promote this often rate-limiting step, especially for less reactive halides.[4][10]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[8][11][12] This boronate then displaces the halide on the palladium(II) complex to form a diarylpalladium(II) intermediate.[11]
-
Reductive Elimination : The final step involves the collapse of the diarylpalladium(II) intermediate, expelling the newly formed 2,3'-diaryl-1H-imidazole product through the formation of a C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-(3'-Methylbiphenyl-3-yl)-1H-imidazole
This protocol provides a reliable method for the coupling of this compound with 3-tolylboronic acid. It should be adapted based on the specific reactivity of other boronic acid partners.
Materials:
-
This compound (1.0 eq, e.g., 223 mg, 1.0 mmol)[13]
-
3-Tolylboronic acid (1.2 eq, 163 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq, 16.4 mg, 0.04 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq, 414 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Place the magnetic stir bar in the Schlenk flask. Add this compound, 3-tolylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent catalyst deactivation.[14][15]
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling the inert gas through them for 20-30 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask under a positive pressure of the inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(3'-methylbiphenyl-3-yl)-1H-imidazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Parameter Selection
Achieving high yields and purity in Suzuki couplings often requires careful optimization of several parameters. The interplay between the catalyst, ligand, base, and solvent is crucial.[4]
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., SPhos Precatalyst) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[4] Pre-formed catalysts can offer higher activity and reproducibility, especially for challenging couplings.[16] |
| Ligand | Phosphines: PPh₃, PCy₃, Buchwald Ligands: SPhos, XPhos, RuPhos | For heteroaryl bromides, bulky, electron-rich phosphine ligands like the Buchwald-type ligands (SPhos, XPhos) are often superior.[10][16] They promote the oxidative addition and reductive elimination steps and stabilize the monoligated Pd(0) species, which is highly reactive.[10] |
| Base | Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃ Phosphates: K₃PO₄ Hydroxides: NaOH, KOH | The base's role is to form the reactive boronate species.[11][12] K₃PO₄ is often effective for heteroaryl couplings.[17] Cs₂CO₃ is a stronger, more soluble base that can be beneficial for less reactive substrates but is more expensive. The choice can significantly impact yield and side reactions.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent with water is standard.[4][11] Water helps to dissolve the inorganic base and facilitates the formation of the boronate.[4] Dioxane and toluene are common choices due to their higher boiling points, allowing for elevated reaction temperatures. |
| Boronic Reagent | Boronic Acids, Boronic Esters (Pinacol, MIDA), Trifluoroborates | While boronic acids are common, they can be unstable and prone to protodeboronation.[14][18] For sensitive substrates, more stable boronic esters (like pinacol or MIDA esters) can be used, which slowly release the boronic acid under the reaction conditions, minimizing side reactions.[14][18] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
1. Issue: Low or No Conversion
-
Potential Cause: Catalyst deactivation is a primary suspect. This can be due to poor quality reagents (oxidized phosphine ligands, degraded palladium source) or the presence of oxygen.[14][15] The nitrogen atoms in the imidazole ring can also coordinate to the palladium center, potentially inhibiting catalysis.[15]
-
Solutions:
-
Reagent Integrity: Use fresh, high-purity palladium sources and ligands. Store them under an inert atmosphere.
-
Inert Conditions: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[14]
-
Condition Screening: If the basics are covered, systematically screen alternative ligands, bases, and solvents as outlined in the optimization table. A more electron-rich ligand may be required to overcome substrate inhibition.[16]
-
2. Side Reaction: Protodeboronation
-
Identification: The boronic acid coupling partner is consumed, but the major byproduct is the simple arene (Ar'-H) instead of the coupled product.
-
Potential Cause: This occurs when the C-B bond is cleaved by a proton source. It is more common with electron-deficient boronic acids and can be exacerbated by high temperatures, prolonged reaction times, and the presence of excess water or base.[14]
-
Solutions:
3. Side Reaction: Homocoupling
-
Identification: Formation of a biaryl product from two molecules of the boronic acid (Ar'-Ar').
-
Potential Cause: The primary cause is the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[4][14]
-
Solutions:
-
Rigorous Degassing: Improve the degassing procedure for all solvents and ensure the reaction vessel is meticulously purged with an inert gas before and during reagent addition.
-
4. Side Reaction: Dehalogenation
-
Identification: The starting this compound is converted to 2-phenyl-1H-imidazole.
-
Potential Cause: After oxidative addition, the Ar-Pd-Br intermediate can undergo side reactions, particularly if the transmetalation step is slow.[4]
-
Solutions:
-
Optimize for Transmetalation: Ensure the base is effective and soluble enough to generate the boronate species quickly. A change in ligand or solvent may be necessary to accelerate the transmetalation step relative to dehalogenation.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the functionalization of the this compound core. By understanding the underlying mechanism and the critical role of each reaction component, researchers can efficiently synthesize diverse libraries of 2,3'-diaryl-1H-imidazoles. Success hinges on the careful selection of a suitable catalyst system, rigorous exclusion of oxygen, and a systematic approach to optimization and troubleshooting. The protocols and insights provided herein serve as a robust starting point for scientists engaged in the synthesis of complex molecules for drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Krska, S. W., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Karmee, I., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7212-7218. [Link]
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. [Link]
-
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
Yarovaya, O. I., et al. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. RSC Medicinal Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Musacchio, A. J., & Noël, T. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 18(15), 3842-3845. [Link]
-
ResearchGate. One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. [Link]
-
ACS Publications. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]
-
National Institutes of Health. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Bellina, F., Carpita, A., & Rossi, R. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(4), 784-787. [Link]
-
ResearchGate. Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. [Link]
-
AIR Unimi. Diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]
-
Semantic Scholar. Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
AIR Unimi. diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]
Sources
- 1. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 2. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mt.com [mt.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 937013-66-6 | this compound - AiFChem [aifchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
Leveraging 2-(3-Bromophenyl)-1H-imidazole for the Synthesis of Novel Kinase Inhibitors
An Application Guide for Medicinal Chemists
Abstract: The 2-phenyl-1H-imidazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, prized for its ability to form key interactions within the hinge region of various kinases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-(3-bromophenyl)-1H-imidazole as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore its synthetic utility through palladium-catalyzed cross-coupling reactions and present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. A case study focusing on the synthesis of a representative p38 MAP kinase inhibitor will illustrate the practical application of these methodologies.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active compounds and its capacity for diverse molecular interactions.[1] In the context of kinase inhibition, the nitrogen atoms of the imidazole core can act as hydrogen bond donors and acceptors, effectively mimicking the hinge-binding interactions of the adenine moiety of ATP.[2] The 2,4,5-trisubstituted imidazole framework has been particularly successful, forming the basis for inhibitors targeting key kinases in oncogenic and inflammatory signaling pathways, such as BRAF and p38 MAP kinase.[3][4]
The strategic placement of a bromine atom on the 2-phenyl substituent, as in this compound, provides a crucial synthetic handle for molecular elaboration. This allows for the introduction of a wide array of chemical moieties through robust and well-established palladium-catalyzed cross-coupling reactions. The 3-position of the phenyl ring offers a vector for substituents to probe deeper pockets of the ATP-binding site or to interact with solvent-exposed regions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthetic Utility and Core Methodologies
The bromine atom of this compound serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6] These reactions are fundamental tools in modern drug discovery for their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors. It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium complex.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for coupling this compound with a variety of aryl or heteroaryl boronic acids.
Materials:
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) |
| This compound | Starting Material | 1.0 equiv. (223 mg) |
| Aryl/Heteroaryl Boronic Acid | Coupling Partner | 1.2 - 1.5 equiv. |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Catalyst Precursor | 2-5 mol% (4.5 - 11.2 mg) |
| SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) | Ligand | 4-10 mol% (16.4 - 41.0 mg) |
| Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | Base | 2.0 - 3.0 equiv. |
| 1,4-Dioxane (anhydrous) | Solvent | 4 mL |
| Water (degassed) | Co-solvent | 1 mL |
| Nitrogen or Argon Gas | Inert Atmosphere | - |
| Standard Glassware for Organic Synthesis | - | - |
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Inerting: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-arylphenyl)-1H-imidazole derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and is particularly useful for coupling amines with aryl halides.[5] This reaction is critical for introducing amine-containing pharmacophores, which can form key hydrogen bonds or salt bridges with the target kinase.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the amination of this compound.
Materials:
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) |
| This compound | Starting Material | 1.0 equiv. (223 mg) |
| Primary or Secondary Amine | Coupling Partner | 1.1 - 1.5 equiv. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Catalyst Precursor | 1-3 mol% (9.2 - 27.5 mg) |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Ligand | 2-6 mol% (11.6 - 34.7 mg) |
| Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | Base | 1.5 - 2.0 equiv. |
| Toluene or 1,4-Dioxane (anhydrous) | Solvent | 5 mL |
| Nitrogen or Argon Gas | Inert Atmosphere | - |
Experimental Workflow:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), sodium tert-butoxide (1.5 mmol), and this compound (1.0 mmol).
-
Reagent Addition: Add the desired amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 2-(3-aminophenyl)-1H-imidazole derivative.
Case Study: Synthesis of a Representative p38 MAP Kinase Inhibitor
p38 MAP kinase is a critical node in cellular signaling pathways that regulate the production of pro-inflammatory cytokines.[4] Its inhibition is a validated therapeutic strategy for inflammatory diseases. Many potent p38 inhibitors feature a 2,4,5-trisubstituted imidazole core. Here, we propose a synthetic route to a representative inhibitor, (I-1) , using this compound as the starting material. The structure of I-1 is designed based on known structure-activity relationships for this class of inhibitors.[7]
Caption: Simplified p38 MAP Kinase Signaling Pathway.
Synthetic Scheme:
The synthesis of I-1 can be achieved via a Suzuki-Miyaura coupling to install a 4-aminosulfonylphenyl group, a moiety known to enhance potency in related inhibitor series.
(A hypothetical synthetic scheme is presented here for illustrative purposes)
Step 1: Synthesis of 2-(3-(4-aminosulfonylphenyl)phenyl)-1H-imidazole (I-1)
A Suzuki-Miyaura coupling between this compound and 4-(aminosulfonyl)phenylboronic acid would be performed according to Protocol 1 . This reaction would yield the target p38 MAP kinase inhibitor I-1 .
Representative Biological Activity
The following table summarizes representative IC₅₀ values for a hypothetical series of 2-(3-arylphenyl)-1H-imidazole derivatives against p38 MAP kinase, based on published data for structurally similar compounds.[7] This data illustrates the importance of the substituent introduced at the 3-position of the phenyl ring.
| Compound | R Group (at 3-position of phenyl ring) | p38 MAP Kinase IC₅₀ (nM) |
| I-1 | 4-Aminosulfonylphenyl | 45 |
| I-2 | Phenyl | 500 |
| I-3 | 4-Aminophenyl | >10000 |
| I-4 | 4-Methoxyphenyl | 800 |
Data is representative and compiled from literature on analogous compounds for illustrative purposes.[7]
Structure-Activity Relationship (SAR) Insights:
-
The data highlights that substitution at the 3-position of the 2-phenyl ring is critical for potent p38 MAP kinase inhibition.
-
A group capable of hydrogen bonding, such as the aminosulfonyl group in I-1 , often leads to a significant increase in potency compared to an unsubstituted phenyl ring (I-2 ).
-
The presence of a basic amino group (I-3 ) or a methoxy group (I-4 ) can be detrimental to activity, suggesting specific steric and electronic requirements in the binding pocket.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its utility is primarily derived from its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions allow for the systematic exploration of chemical space at the 3-position of the phenyl ring, enabling the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. The protocols and case study presented herein provide a robust framework for researchers to leverage this key intermediate in their drug discovery programs targeting a wide range of kinases.
References
- Murry, J. A., & Frantz, D. E. (2004). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current Opinion in Drug Discovery & Development, 7(6), 876-886.
- BenchChem. (2025). Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors: A Comparative Guide.
- Wang, Z., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 637-649.
- Niculescu-Duvaz, D., et al. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 20(5), 1756-1760.
- Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
- Incyte Corporation. (2010). Processes for preparing jak inhibitors and related intermediate compounds. WO2010083283A2.
- Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. (2009). Melanoma Management, 1(2), 113-115.
- Tong, L. (2023). Compound used as kinase inhibitor and use thereof. WO2023185468A1.
- Pfizer Inc. (2003). Tyrosine kinase inhibitors. WO2003092595A3.
- Merck Sharp & Dohme Corp. (2015). Novel compounds as jnk kinase inhibitors. EP3076789A4.
- Zhang, T., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Angewandte Chemie.
- Sbardella, G., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(21), 6435.
- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2859-2861.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Gray, N. S. (2021).
- Al-Ostath, A., et al. (2024). Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. RSC Advances, 14, 12345-12356.
- TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. (2016). RSC Advances, 6, 78901-78909.
- Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
Sources
- 1. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 7. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-bromophenyl)-1H-imidazole as a Versatile Precursor for Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering unprecedented design flexibility and efficiency. The performance of an OLED is intrinsically linked to the molecular architecture of its constituent organic materials. This document provides a detailed technical guide on the strategic use of 2-(3-bromophenyl)-1H-imidazole as a pivotal precursor for the synthesis of high-performance OLED materials. We will explore the synthetic pathways to this key intermediate, its subsequent elaboration into functional emitters and host materials, and the underlying structure-property relationships that govern their optoelectronic behavior. This guide is intended to equip researchers with the foundational knowledge and practical protocols to leverage this versatile building block in the development of next-generation OLEDs.
Introduction: The Strategic Importance of Precursor Design in OLEDs
The rapid evolution of OLED technology is a testament to the power of molecular engineering.[1] At the core of every OLED device are layers of organic semiconductor materials, each with a specific function: charge injection, charge transport, and light emission.[2] The emissive layer (EML) is arguably the most critical, where electrically injected electrons and holes recombine to form excitons, which then decay radiatively to produce light. The efficiency, color purity, and stability of this process are dictated by the chemical structure of the materials used.
The imidazole ring is a highly sought-after motif in OLED materials due to its excellent thermal and morphological stability, as well as its inherent electron-withdrawing nature, which makes it suitable for electron-transporting or emissive materials.[3][4] When functionalized with a bromophenyl group, as in this compound, the resulting molecule becomes a powerful and versatile precursor for several reasons:
-
Synthetic Handle for Cross-Coupling: The bromine atom serves as a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the straightforward introduction of a wide range of functional groups to tune the electronic and photophysical properties of the final material.
-
Modulation of Electronic Properties: The position of the bromine atom on the phenyl ring influences the electronic properties of the molecule. The meta-position, as in this compound, can be strategically employed to modulate the HOMO-LUMO energy levels and influence charge injection and transport properties in the final OLED device.
-
Foundation for Phosphorescent Emitters: The imidazole moiety can be part of a ligand system for heavy metal complexes, such as those of iridium(III), which are crucial for highly efficient phosphorescent OLEDs (PhOLEDs) that can theoretically achieve 100% internal quantum efficiency.[1]
This application note will provide a comprehensive overview of the synthesis and application of this compound in the context of OLED material development.
Synthesis of the Precursor: this compound
A reliable and scalable synthesis of the this compound precursor is the first critical step. While various methods exist for the synthesis of substituted imidazoles, a common and effective approach is the Radziszewski reaction and its modifications, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for imidazole synthesis.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
-
3-Bromobenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium hydroxide (concentrated solution)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq) and ethanol.
-
With stirring, add a 40% aqueous solution of glyoxal (1.1 eq).
-
Slowly add a concentrated solution of ammonium hydroxide (2.5 eq) to the mixture, ensuring the temperature is maintained below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the crude product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
For higher purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in OLED Material Synthesis: From Precursor to Functional Molecules
The true utility of this compound lies in its role as a versatile building block for more complex and functional OLED materials. The bromine atom provides a convenient site for derivatization, enabling the synthesis of a diverse library of compounds with tailored properties.
Synthesis of Bipolar Host Materials
In a phosphorescent OLED, the host material plays a crucial role in dispersing the phosphorescent guest emitter, transporting charge carriers, and facilitating efficient energy transfer to the guest. An ideal host material should possess a high triplet energy to confine the excitons on the guest, as well as balanced hole and electron transport properties (bipolarity).
The this compound precursor can be used to construct bipolar host materials by coupling it with both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties.
Workflow for Bipolar Host Synthesis:
Caption: General workflow for synthesizing a bipolar host material.
Synthesis of Phosphorescent Emitters
Phosphorescent emitters are typically heavy metal complexes, with iridium(III) complexes being the most common due to their high phosphorescence quantum yields. The ligands coordinated to the metal center play a critical role in tuning the emission color, efficiency, and stability of the complex. The this compound can be incorporated as a ligand in such complexes.
Protocol 2: Synthesis of an Iridium(III) Complex
This protocol outlines a general procedure for synthesizing an iridium(III) complex using a ligand derived from this compound.
Reaction Scheme:
Sources
Protocol for the Functionalization of the Imidazole Ring: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science.[1] Its unique electronic properties, including its amphoteric nature and ability to act as a hydrogen bond donor and acceptor, make it a privileged scaffold in a vast array of biologically active molecules and functional materials.[2][3] From the essential amino acid histidine to blockbuster drugs, the imidazole moiety is a recurring motif that imparts crucial physicochemical and pharmacological properties.[4] Consequently, the development of robust and versatile methods for the regioselective functionalization of the imidazole ring is of paramount importance, enabling the synthesis of novel compounds with tailored properties.
This comprehensive guide provides detailed application notes and protocols for the most critical strategies in imidazole functionalization. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively. Each protocol is designed as a self-validating system, with clear explanations of the underlying chemistry and expected outcomes.
I. N-Functionalization: Modifying the Pyrrolic and Pyridinic Nitrogens
The two nitrogen atoms of the imidazole ring offer distinct sites for functionalization. N-arylation, in particular, is a fundamental transformation for creating structures prevalent in pharmaceuticals and agrochemicals.[5] The two most prominent methods for achieving this are the Ullmann condensation and the Chan-Lam coupling.
A. Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic and cost-effective method for forming C-N bonds using a copper catalyst.[6] While traditional protocols often required harsh conditions, modern advancements utilizing ligands have led to milder and more efficient procedures.[5]
Causality of Experimental Choices:
-
Catalyst System: Copper(I) iodide (CuI) is a common and effective catalyst. The addition of a ligand, such as 1,10-phenanthroline or L-proline, stabilizes the copper catalyst, enhances its solubility, and facilitates the catalytic cycle, often leading to higher yields and milder reaction conditions.[5][7]
-
Base: A base is required to deprotonate the imidazole, increasing its nucleophilicity. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently used due to their high basicity and good solubility in common organic solvents.[7]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used to dissolve the reagents and facilitate the reaction at elevated temperatures.[5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.[8]
Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Bromide
This protocol describes the N-arylation of imidazole with 4-bromo-3-(trifluoromethyl)aniline using a CuI/1,10-phenanthroline catalytic system.
Materials:
-
Imidazole
-
4-Bromo-3-(trifluoromethyl)aniline
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Celite
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 4-bromo-3-(trifluoromethyl)aniline (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Inactive catalyst (oxidized) | Use fresh, high-purity CuI. Ensure the reaction is set up under a strictly inert atmosphere. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or NaOt-Bu. | |
| Poor solvent quality | Use anhydrous solvent. | |
| Side Reactions | Homo-coupling of the aryl halide | Lower the reaction temperature or catalyst loading. |
| Decomposition of starting materials | Ensure the reaction temperature is not too high. Use freshly purified reagents. |
Proposed Catalytic Cycle for Ullmann Condensation:
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.
B. Copper-Catalyzed N-Arylation with Boronic Acids (Chan-Lam Coupling)
The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, utilizing arylboronic acids as the aryl source.[9] This reaction is often performed at room temperature and is tolerant of a wider range of functional groups.[10]
Causality of Experimental Choices:
-
Aryl Source: Arylboronic acids are stable, commercially available, and generally less toxic than organotin or organozinc reagents.
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common catalyst for this transformation.[10]
-
Oxidant: The reaction is typically run in the presence of air (oxygen), which acts as the terminal oxidant to regenerate the active copper catalyst.
-
Solvent: Methanol is a common solvent for the Chan-Lam coupling.[11]
Experimental Protocol: Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid
This protocol outlines a base-free N-arylation of imidazole using a heterogeneous copper-exchanged fluorapatite (CuFAP) catalyst.
Materials:
-
Imidazole
-
Phenylboronic acid
-
Copper-exchanged fluorapatite (CuFAP)
-
Methanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add CuFAP (100 mg), imidazole (1.2 mmol), and phenylboronic acid (1.0 mmol) in methanol (3 mL).
-
Stir the mixture at room temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 70/30) to afford N-phenylimidazole.[11]
II. C-H Functionalization: Direct and Atom-Economical Transformations
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazole core, avoiding the need for pre-functionalization.[12] Palladium and rhodium catalysts are particularly effective for these transformations.
A. Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation allows for the regioselective introduction of aryl groups at the C2, C4, or C5 positions of the imidazole ring.[13] The regioselectivity can often be controlled by the choice of protecting group on the imidazole nitrogen and the reaction conditions.[14]
Causality of Experimental Choices:
-
Protecting Group: A protecting group on the imidazole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct the arylation to specific positions and prevent N-arylation.[14]
-
Catalyst System: A palladium(II) salt, such as Pd(OAc)₂, is a common precursor. The choice of ligand is critical for reactivity and selectivity.
-
Oxidant: An oxidant is often required to regenerate the active palladium catalyst.
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used.
Experimental Workflow for Regioselective C-H Arylation:
Caption: General workflow for palladium-catalyzed C-H arylation of imidazoles.
B. Rhodium-Catalyzed C-H Alkenylation
Rhodium catalysts can effectively mediate the coupling of imidazoles with alkenes to introduce vinyl groups at the C-H bonds.[12]
Proposed Catalytic Cycle for Rhodium-Catalyzed C-H Alkenylation:
Caption: Simplified catalytic cycle for rhodium-catalyzed C-H alkenylation.[12]
C. Iridium-Catalyzed C-H Borylation
Iridium catalysts are highly effective for the C-H borylation of heteroarenes, including imidazoles.[4][6] The resulting borylated imidazoles are versatile intermediates for subsequent cross-coupling reactions.
Experimental Protocol: Iridium-Catalyzed C-H Borylation
Materials:
-
Imidazole derivative
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane
-
Silica gel
Procedure:
-
In a nitrogen-filled glovebox, add B₂pin₂ (0.55 equiv) to a vial.
-
In separate vials, prepare solutions of [Ir(cod)OMe]₂ (0.5 mol%) and dtbpy (1.0 mol%) in cyclohexane.
-
Add the catalyst and ligand solutions to the B₂pin₂.
-
Add the imidazole substrate (1.0 equiv).
-
Seal the vial and stir the reaction at the desired temperature.
-
After the reaction is complete, pass the mixture through a plug of silica gel, eluting with a hexane/ethyl acetate solution.
-
Remove the solvent under reduced pressure to obtain the borylated imidazole.[7]
III. Functionalization via Halogenation and Cross-Coupling Reactions
A powerful two-step strategy for imidazole functionalization involves initial regioselective halogenation followed by a transition metal-catalyzed cross-coupling reaction.
A. Regioselective Halogenation of Imidazole
Iodination and bromination are the most common halogenation reactions performed on the imidazole ring.
Experimental Protocol: Regioselective Iodination of Imidazole
This protocol describes the synthesis of 4-iodo-1H-imidazole.
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve sodium hydroxide in deionized water in a round-bottom flask and cool to room temperature.
-
Add imidazole and stir until dissolved.
-
In a separate beaker, prepare a solution of iodine in water.
-
Cool the imidazole solution to 0 °C in an ice bath.
-
Slowly add the iodine solution dropwise to the cooled imidazole solution with continuous stirring.
-
Maintain the reaction at 0 °C for several hours after the addition is complete.
-
Adjust the pH of the reaction mixture to 7-9 with dilute HCl to precipitate the product.
-
Filter the white solid, wash with cold deionized water, and dry under vacuum to obtain 4-iodo-1H-imidazole.[14][15]
B. Suzuki-Miyaura Cross-Coupling of Haloimidazoles
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a haloimidazole with an organoboron reagent in the presence of a palladium catalyst.[16]
Experimental Protocol: Suzuki-Miyaura Coupling of an Iodoimidazole
Materials:
-
Iodoimidazole derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane/water (3:1)
Procedure:
-
To a reaction vessel, add the iodoimidazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add a 3:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17]
C. Sonogashira Coupling of Haloimidazoles
The Sonogashira coupling enables the formation of a C-C bond between a haloimidazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[10]
Experimental Protocol: Sonogashira Coupling of an Iodoimidazole
Materials:
-
Iodoimidazole derivative
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the iodoimidazole (1.0 equiv) in an anhydrous solvent, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (5-10 mol%).
-
Add the terminal alkyne (1.1-1.5 equiv) and the amine base (2-3 equiv).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with an organic solvent, wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[10][18]
IV. Safety and Best Practices
-
Handling of Metal Catalysts: Palladium, rhodium, iridium, and copper catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[17][19][20]
-
Inert Atmosphere Techniques: Many of these reactions are sensitive to air and moisture. Proper inert atmosphere techniques, such as the use of Schlenk lines or gloveboxes, are essential for reproducibility and high yields.
-
Solvent Purity: The use of anhydrous and degassed solvents is often critical for the success of these catalytic reactions.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, in accordance with institutional and local regulations.
V. Characterization of Functionalized Imidazoles
The successful synthesis of functionalized imidazoles should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the product, confirming the position of the new functional group.[21][22]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups.
Conclusion
The functionalization of the imidazole ring is a vibrant and continually evolving area of synthetic chemistry. The protocols and insights provided in this guide offer a robust foundation for researchers to explore the rich chemical space of imidazole derivatives. By understanding the principles behind these powerful transformations, scientists can continue to innovate and develop novel molecules with significant potential in medicine and materials science.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
- Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Colby, D. A., Tsai, A. S., Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 45(6), 814–825.*
- Ye, Y., & Sanford, M. S. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society.
- Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287–4299.*
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
- BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem.
- Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213.*
- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide in Cross-Coupling Reactions. BenchChem.
- Munir, I., Zahoor, A. F., Rasool, N., Naqvi, S. A. R., Zia, K. M., & Ahmad, R. (2018). Cu-Catalyzed Chan–Evans–Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS omega, 3(11), 15757–15767.*
- Kantam, M. L., Venkanna, G. T., Sreedhar, B., & Choudary, B. M. (2006). An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite. The Journal of organic chemistry, 71(25), 9522–9524.*
- G-Phos. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. G-Phos.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Chen, L., Zhu, H., Wang, J., & Liu, H. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules (Basel, Switzerland), 24(5), 916.*
- Barlin, G. B. (1986). Preparation and reactions of bromo-2-nitro- and bromo-l-methyl-2-nitro-imidazoles. Australian Journal of Chemistry, 39(10), 1803-1809.*
- Jia, X., & Peng, P. (2018). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & biomolecular chemistry, 16(46), 8984–8988.*
- Wang, D., & Batey, R. A. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
-
ResearchGate. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
- de la Torre, M. C., & Gotor, V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(2), 838.*
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Magnetochemistry, 8(5), 52.*
- Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules (Basel, Switzerland), 28(15), 5786.*
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical science, 6(12), 6936–6944.*
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
- Wang, X., & Truhlar, D. G. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein journal of organic chemistry, 14, 155–181.*
-
ResearchGate. (2014). Borylation of imidazole derivatives. Retrieved from [Link]
- Rovis, T. (2021). Rhodium-Catalyzed C-H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. Accounts of chemical research, 54(8), 1950–1962.*
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]
- Daugulis, O., & Zaitsev, V. G. (2005). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of organic chemistry, 70(10), 4158–4161.*
- Ellman, J. A., & Bergman, R. G. (2016). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Organic letters, 18(15), 3622–3625.*
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
Sources
- 1. Copper-Catalyzed Aerobic C–H Trifluoromethylation of Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Rhodium(III)-Catalyzed C-H Alkenylation/Directing Group Migration for the Regio- and Stereoselective Synthesis of Tetrasubstituted Alkenes. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. colonialmetals.com [colonialmetals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. daneshyari.com [daneshyari.com]
Application Notes & Protocols: 2-(3-Bromophenyl)-1H-imidazole as a Versatile Scaffold for Bioactive Molecule Synthesis
Introduction: The Strategic Value of the Imidazole Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among them, the imidazole nucleus is a "privileged scaffold," a structural framework that is a recurring motif in a multitude of bioactive compounds.[1][2] This five-membered aromatic ring, containing two nitrogen atoms, is a key component in essential natural products like the amino acid histidine and purines, which form the basis of DNA.[1][2][3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it exceptionally adept at interacting with biological targets.[4][5] Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting activities ranging from anticancer and antifungal to anti-inflammatory and antiviral.[1][4][6][7]
This guide focuses on a particularly valuable derivative: 2-(3-bromophenyl)-1H-imidazole . The strategic placement of a bromine atom on the phenyl ring transforms this simple heterocycle into a powerful and versatile building block.[3][8] The carbon-bromine bond serves as a highly reactive "handle," amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for screening and the rational design of potent and selective bioactive molecules.[3][8] We will provide detailed protocols for two of the most powerful of these transformations—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—and illustrate their application in the synthesis of kinase inhibitors.
Core Synthetic Methodologies: Functionalizing the Scaffold
The true utility of this compound lies in its capacity for synthetic elaboration. The following protocols detail robust methods for its functionalization, providing the foundation for creating vast chemical diversity from a single, accessible starting material.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl structures.[9][10] Its appeal lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[9][10] For the this compound scaffold, this reaction enables the substitution of the bromine atom with various aryl or heteroaryl groups, which is a critical step in tuning the electronic and steric properties of a potential drug candidate to optimize its interaction with a biological target.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[9][11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).[9]
-
Solvent Addition & Degassing: Add an anhydrous solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[11] Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[9]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and inorganic byproducts.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-(3-biaryl)-1H-imidazole derivative.[9][12]
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of Bioactive Imidazoles: A Review | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-(3-bromophenyl)-1H-imidazole
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-bromophenyl)-1H-imidazole. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality of active pharmaceutical ingredients (APIs).[1] The described method is tailored for researchers, quality control analysts, and drug development professionals, providing a detailed protocol from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines.[2] The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision for its intended purpose.
Introduction and Method Rationale
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The imidazole core is a common motif in many biologically active compounds, while the bromophenyl group provides a reactive site for further molecular elaboration via cross-coupling reactions.[1] Therefore, a reliable analytical method to determine its purity and quantify potential process-related impurities or degradation products is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] The development of this specific method was guided by the physicochemical properties of the analyte.
Causality Behind Experimental Choices
-
Chromatographic Mode (Reversed-Phase): Reversed-phase HPLC (RP-HPLC) was selected as it is the most common and versatile mode for analyzing a wide range of pharmaceutical compounds, from non-polar to moderately polar.[5] The analyte, containing both a hydrophobic bromophenyl ring and a more polar imidazole moiety, is ideally suited for retention on a non-polar stationary phase.
-
Stationary Phase Selection (C18): A C18 (octadecylsilane) column was chosen as the primary stationary phase. C18 columns provide a high degree of hydrophobic retention, which is effective for aromatic compounds.[5] While alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity for halogenated aromatics through π-π interactions, a well-endcapped, high-purity C18 column provides a robust and widely available starting point for method development.[6][7][8]
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile was chosen over methanol because it typically provides better peak shapes (lower viscosity) and lower UV cutoff, which is advantageous for sensitive detection.
-
Aqueous Phase & pH Control: The imidazole moiety has basic nitrogen atoms, making its retention sensitive to pH. To ensure consistent protonation and avoid peak tailing from silanol interactions, the mobile phase was buffered to a slightly acidic pH of 3.2 using a potassium phosphate buffer.[9][10] This controlled pH ensures a reproducible retention time and symmetrical peak shape.
-
Isocratic vs. Gradient Elution: An isocratic elution was found to be sufficient for the analysis of the main component, providing a simple and robust method. For impurity profiling where components with a wide range of polarities might be present, a gradient elution program would be necessary.[11]
-
-
Detection Wavelength: The UV spectrum of this compound in the mobile phase was scanned to determine the wavelength of maximum absorbance (λmax). A detection wavelength of 300 nm was selected to ensure high sensitivity for the analyte.[9]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Orthophosphoric Acid (85%, ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (Purity >99.5%)
-
Optimized Chromatographic Conditions
The following table summarizes the finalized parameters for the analysis.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.025 M KH₂PO₄ Buffer (pH 3.2) : Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 300 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (0.025 M KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.2 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 30:70 volume/volume ratio. Degas the solution by sonication or helium sparging.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Analytical Workflow
The overall process from sample preparation to final report generation is illustrated below.
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3] The validation parameters and their acceptance criteria are summarized below.
| Parameter | Test | Acceptance Criteria |
| System Suitability | Five replicate injections of the working standard solution. | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[12] |
| Specificity | Analyze blank, placebo, standard, and forced degradation samples (acid, base, peroxide, thermal, photolytic). | Peak purity index > 0.999. Analyte peak is resolved from all degradation products and excipients (Resolution > 2.0).[11][13] |
| Linearity | Analyze five concentrations ranging from 50% to 150% of the working standard concentration (e.g., 50-150 µg/mL).[12] | Correlation coefficient (r²) ≥ 0.999.[9][12] |
| Accuracy (Recovery) | Spike a placebo mixture with the analyte at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision | - Repeatability: Six determinations at 100% concentration. - Intermediate: Repeatability test on a different day by a different analyst. | %RSD ≤ 2.0%.[3] |
| LOD & LOQ | Determined based on the signal-to-noise ratio method. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1.[12] Precision at LOQ level should have %RSD ≤ 10.0%. |
| Robustness | Deliberately vary method parameters (Flow rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). | System suitability parameters must pass. %RSD of results should not significantly differ from the precision study.[11] |
Forced Degradation (Stability-Indicating Nature)
To establish the stability-indicating capability of the method, the drug substance was subjected to stress conditions to induce degradation.
-
Acid Degradation: 1 mL of stock solution + 1 mL of 0.1 N HCl, heat at 60°C for 2 hours.
-
Base Degradation: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heat at 60°C for 1 hour.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, store at room temperature for 4 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose drug substance to UV light (200 watt-hours/m²) and cool white fluorescent light (1.2 million lux-hours).
In all cases, the method was able to resolve the main this compound peak from all degradation products, confirming its specificity and stability-indicating nature.
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative analysis of this compound. The validation results confirm that the method is suitable for routine quality control analysis of the bulk drug substance and for stability studies. The comprehensive protocol and method rationale provide a solid foundation for implementation in a regulated laboratory environment.
References
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. Retrieved from [Link]
-
Altabrisa Group. (2023). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]
-
Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Chromatography Online. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
El-Kimary, E. I., Khamis, E. F., Belal, F. F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]
-
Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Drug Regulatory Affairs, 11(4), 29-38. Retrieved from [Link]
-
El-Kimary, E. I., Khamis, E. F., Belal, F. F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Convenient synthesis of polybrominated imidazole building blocks. Retrieved from [Link]
-
ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
ResearchGate. (2018). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Retrieved from [Link]
-
Zhang, X., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. (Note: Specific issue/volume details not available from search, but provides context on related structures). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Prasad Babu, N., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(9), 3823-3830. Retrieved from [Link]
-
Angene. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Retrieved from [Link]
-
SciELO. (2013). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2014). Development and validation of RP-HPLC and HPTLC methods for simultaneous estimation of lawsone and its metabolites. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. halocolumns.com [halocolumns.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Industrial Significance of 2-Aryl-1H-Imidazoles
An Application Guide for the Scalable Synthesis of 2-Aryl-1H-Imidazole Derivatives
The 2-aryl-1H-imidazole scaffold is a cornerstone in modern medicinal chemistry and materials science. As a "privileged structure," it is a key component in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] Their utility extends to industrial applications as corrosion inhibitors and functional materials.[3]
However, transitioning a promising laboratory-scale synthesis of these derivatives to a pilot or industrial scale presents significant hurdles. Challenges in reaction control, byproduct formation, purification, cost-effectiveness, and environmental impact can render a benchtop procedure impractical for large-scale production.[1][4] This guide provides a robust, scalable, and scientifically-grounded protocol for the synthesis of 2-aryl-1H-imidazole derivatives, focusing on the widely applicable Debus-Radziszewski reaction. We will explore the critical parameters, explain the causality behind procedural choices, and offer a self-validating protocol suitable for researchers, scientists, and drug development professionals.
Strategic Approach to Scalable Imidazole Synthesis
The most reliable and commercially utilized method for synthesizing multisubstituted imidazoles is the Debus-Radziszewski reaction.[5][6] This multicomponent reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[5][7] Its primary advantage for scale-up lies in its convergent nature, where three or more components combine in a single pot, leading to high atom economy and procedural efficiency.[7]
Modern adaptations have focused on improving yields and aligning the synthesis with the principles of green chemistry. These include the use of microwave irradiation, ionic liquids, and reusable solid-acid catalysts to minimize solvent waste and energy consumption.[8][9][10][11] For this guide, we will focus on a one-pot thermal method that balances scalability, cost, and safety.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the scale-up synthesis process, from initial planning to the final, purified product.
Caption: High-level workflow for the scale-up synthesis of 2-aryl-1H-imidazoles.
Core Protocol: One-Pot Synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
This protocol details a scalable synthesis using benzil (the 1,2-dicarbonyl), 4-methoxybenzaldehyde (the aryl aldehyde), and ammonium acetate as the ammonia source.
Mechanistic Rationale
The reaction proceeds in two conceptual stages. First, the 1,2-dicarbonyl (benzil) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the final imidazole product.[5][6]
Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.
Materials and Equipment
-
Reactor: Glass-lined or stainless steel reactor equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inlet for inert gas (Nitrogen or Argon).
-
Reagents:
-
Benzil (98%+)
-
4-Methoxybenzaldehyde (98%+)
-
Ammonium Acetate (ACS grade or higher)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Detailed Experimental Protocol
Safety Precaution: Conduct the reaction in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactor Charging:
-
Charge the reactor with Benzil (1.0 eq.), 4-methoxybenzaldehyde (1.05 eq.), and ammonium acetate (3.0-5.0 eq.). Using an excess of ammonium acetate drives the equilibrium towards product formation.[12]
-
Add glacial acetic acid as the solvent (approx. 3-5 mL per gram of benzil). Acetic acid serves as both a solvent and a catalyst.
-
Purge the reactor with nitrogen and maintain a slight positive pressure.
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the mixture to 100-120 °C. The reaction is typically run at reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is generally complete within 2-4 hours.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete (disappearance of the aldehyde spot on TLC), cool the reactor to room temperature (20-25 °C).
-
Slowly pour the reaction mixture into a separate vessel containing cold deionized water (approx. 10-15 volumes relative to the acetic acid used), while stirring. This will cause the product to precipitate.
-
Continue stirring the slurry for 30-60 minutes to ensure complete precipitation.
-
Isolate the crude solid product by filtration. A Buchner funnel setup is suitable for lab scale, while a Nutsche filter-dryer would be used in a pilot plant.
-
Wash the filter cake thoroughly with deionized water to remove residual acetic acid and ammonium salts, followed by a wash with a small amount of cold ethanol to remove colored impurities.
-
-
Purification:
-
The most scalable purification method for this class of compounds is recrystallization. Column chromatography is generally avoided at scale due to cost and solvent waste.
-
Transfer the crude solid to a clean reactor and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C until a constant weight is achieved.
-
-
Quality Control:
-
Characterize the final product by measuring its melting point and obtaining ¹H NMR and Mass Spectrometry data to confirm its identity and purity (>98%).
-
Data & Optimization
Table 1: Representative Reaction Parameters and Yields
| Entry | Aryl Aldehyde | Benzil (eq.) | Aldehyde (eq.) | NH₄OAc (eq.) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Benzaldehyde | 1.0 | 1.05 | 4.0 | 120 | 3 | ~85-92% |
| 2 | 4-Methoxybenzaldehyde | 1.0 | 1.05 | 4.0 | 120 | 2.5 | ~90-95% |
| 3 | 4-Chlorobenzaldehyde | 1.0 | 1.05 | 4.0 | 120 | 3.5 | ~88-93% |
| 4 | 4-Nitrobenzaldehyde | 1.0 | 1.05 | 5.0 | 120 | 4 | ~80-87% |
| Yields are representative and may vary based on the precise scale and equipment used. |
Table 2: Scale-Up Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Side reactions of the aldehyde (e.g., oligomerization).[4] | Increase the excess of ammonium acetate. Ensure the reaction goes to completion via IPC. For sensitive aldehydes, consider slower addition to the hot reaction mixture. |
| Byproduct Formation | Impure starting materials; Incorrect stoichiometry; Overheating. | Use high-purity reagents. Maintain strict temperature control. The formation of other imidazole derivatives can be minimized by precise stoichiometry.[4] |
| Difficult Purification | Formation of tarry, colored byproducts. | Wash the crude product thoroughly with appropriate solvents (e.g., acetone, water) before recrystallization.[4] Consider an activated carbon (charcoal) treatment during the hot dissolution step of recrystallization. |
| Poor Filtration | Very fine particles or oily product. | Ensure complete precipitation by allowing sufficient time and cooling. If the product oils out, try a different recrystallization solvent system. |
Conclusion
The Debus-Radziszewski reaction provides a highly effective and scalable platform for the synthesis of 2-aryl-1H-imidazole derivatives. By carefully controlling reaction parameters, utilizing cost-effective reagents, and designing a work-up procedure centered on precipitation and recrystallization, this synthesis can be efficiently transitioned from the laboratory to large-scale production. The protocol described herein offers a reliable, self-validating system that balances efficiency with the stringent quality demands of the pharmaceutical and chemical industries. Adherence to green chemistry principles, such as exploring solvent-free conditions or reusable catalysts, can further enhance the industrial viability of this important transformation.[8][12]
References
- Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022). Google Search.
- Debus–Radziszewski imidazole synthesis. Wikipedia.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Google Search.
- Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022).
- IL-assisted strategy for imidazole: A green recipe. (2025). Taylor & Francis Online.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Large-Scale Synthesis of 4,4'-Bi-1H-imidazole. Benchchem.
- Radziszewskis Imidazole Synthesis. Scribd.
- New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. (2000). Organic Chemistry Portal.
- Debus Radzisewski Imidazole Synthesis. (2025). YouTube.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- An Efficient One-Pot Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) as a Reusable Heterogeneous Catalyst.
- Microwave-assisted One-Pot Synthesis of 2-Aryl (1H)
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. (2022). PubMed.
- SYNTHESIS OF 2-ARYL-1H-PHENANTHRO[9,10-D]IMIDAZOLE DERIVATIVES IN THE PRESENCE OF MICROWAVE OR IONIC TYPE 1,4-DIMETHYLPIPERAZINIUMDIHYDROSULFATE CATALYST. (2020).
- Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. (2021).
Sources
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Metal-catalyzed C-N coupling with 2-(3-bromophenyl)-1H-imidazole
An Application Guide to Metal-Catalyzed C-N Coupling with 2-(3-bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Arylamines and N-heteroaryl compounds are ubiquitous structural motifs found in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] The imidazole ring, a key component of the versatile building block this compound, is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, and its presence in numerous therapeutic agents.[4]
The direct formation of a C-N bond by coupling an amine with the bromine-substituted phenyl ring of this molecule opens a direct pathway to novel compound libraries with significant therapeutic potential. Historically, methods for such transformations, like classical nucleophilic aromatic substitution (SNAr), were limited by harsh conditions and a narrow substrate scope.[1] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field. This guide provides an in-depth analysis and practical protocols for the two most powerful strategies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Comparative Overview: Palladium vs. Copper Catalysis
Choosing the right catalytic system is critical and depends on factors like substrate sensitivity, cost, and desired reaction conditions. While both Buchwald-Hartwig and Ullmann reactions can achieve the desired C-N coupling, they operate on different principles and present distinct advantages.
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Metal Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, CuCl)[5] |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos)[6] | Diamines, amino acids (e.g., L-proline), oxalamides[7][8] |
| Typical Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Moderate inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[7] |
| Reaction Temp. | Mild to moderate (Room temp. to ~110 °C) | Traditionally high (>200 °C), modern systems are milder (~80-120 °C)[7][9] |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Polar aprotic solvents (e.g., DMF, DMSO, NMP)[9] |
| Key Advantages | High generality, broad functional group tolerance, high yields, mild conditions.[6] | Lower cost of catalyst, often less sensitive to air/moisture.[10] |
| Key Challenges | Cost of Pd and ligands, potential for catalyst inhibition by N-heterocycles.[11] | Harsher conditions in classical methods, can have a more limited substrate scope.[9] |
Part 1: The Palladium-Catalyzed Buchwald-Hartwig Amination
First reported independently by Stephen Buchwald and John Hartwig in 1994, this reaction has become the gold standard for C-N bond formation due to its remarkable scope and efficiency.[6][12][13] The reaction facilitates the coupling of aryl halides with a wide variety of amines under relatively mild conditions.[12]
The Catalytic Cycle: A Mechanistic Examination
The efficacy of the Buchwald-Hartwig amination hinges on a well-understood catalytic cycle involving a Pd(0)/Pd(II) interchange.[14][15]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[16][17]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.
-
Reductive Elimination : This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Causality Behind Experimental Choices
-
The Catalyst System (Palladium & Ligand): The choice of ligand is paramount. Five-membered nitrogen heterocycles like imidazole can act as inhibitors by strongly coordinating to the palladium center, deactivating the catalyst.[4][11] To overcome this, modern protocols employ bulky, electron-rich biaryl monophosphine ligands (e.g., tBuBrettPhos, XPhos).[4][6]
-
Why Bulky Ligands? The steric hindrance promotes the formation of a highly reactive 14-electron monoligated Pd(0) species, which is crucial for efficient oxidative addition.[18] This bulk also accelerates the final reductive elimination step, preventing side reactions like beta-hydride elimination.[12]
-
-
The Base: The base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) does more than neutralize the HBr byproduct. Its primary role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[13] Stronger bases like sodium tert-butoxide often lead to faster reactions but may not be compatible with base-sensitive functional groups on the amine coupling partner.[14]
-
The Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. They effectively dissolve the reactants and do not interfere with the catalytic cycle. The choice is often dictated by the required reaction temperature.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure. Optimization of ligand, base, and temperature may be required for specific amine coupling partners.
Caption: A typical experimental workflow for Buchwald-Hartwig C-N coupling.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Pd G4, 2-5 mol%), the ligand (if not using a precatalyst, 2.5-6 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 equiv.). This step should be performed in an inert atmosphere (glovebox or under argon/nitrogen flow).
-
Addition of Reactants: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) to the vial.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or t-BuOH) to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath. Stir vigorously at the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if necessary) and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.
Part 2: The Copper-Catalyzed Ullmann Condensation
The Ullmann reaction, first reported in 1901, represents the classical approach to C-N bond formation.[19] While traditional Ullmann conditions were often harsh (high temperatures, stoichiometric copper), modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions, making it a cost-effective alternative to palladium-based methods.[7][9][10]
The Catalytic Cycle: A Mechanistic View
The mechanism of the Ullmann condensation is more debated than that of the Buchwald-Hartwig reaction, but a plausible cycle involves Cu(I)/Cu(III) intermediates.[20]
-
Formation of Copper(I) Amide: The Cu(I) salt reacts with the amine in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl bromide oxidatively adds to the copper(I) amide, likely forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) species reductively eliminates the N-arylated product, regenerating a Cu(I) species that can re-enter the catalytic cycle.
Caption: A plausible catalytic cycle for the ligand-assisted Ullmann C-N coupling.
Causality Behind Experimental Choices
-
The Catalyst System (Copper & Ligand): The breakthrough for modern Ullmann couplings was the discovery that ligands could dramatically lower the required reaction temperature.[7] Simple, inexpensive ligands like L-proline or N,N'-dimethyl-1,2-ethanediamine are effective. They work by solubilizing and stabilizing the copper species, preventing aggregation and facilitating the key steps of the catalytic cycle.[21] Recent research has developed highly effective anionic N,N'-diarylbenzene-1,2-diamine ligands that can promote the reaction even at room temperature.[10][21]
-
The Base: A moderate inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient. Its role is to facilitate the deprotonation of the amine nucleophile, enabling the formation of the copper-amide complex.[7]
-
The Solvent: High-boiling polar aprotic solvents like DMSO or DMF are commonly used. They are excellent at dissolving the copper salts and other reactants and can withstand the moderately high temperatures often required.
Protocol: Ligand-Accelerated Ullmann Coupling of this compound
This protocol provides a general method using a common amino acid ligand system.
Step-by-Step Methodology:
-
Reagent Setup: To a reaction vial or flask, add the copper(I) iodide (CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Addition of Reactants: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMSO) to achieve a concentration of approximately 0.5 M.
-
Reaction: Seal the vessel (a reflux condenser may be used if heating for an extended period) and heat the mixture with vigorous stirring in a preheated oil bath to the desired temperature (typically 90-120 °C) for 24-48 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate (3x). The high-boiling solvent will largely remain in the aqueous phase.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
-
Characterization: Confirm the product's identity and purity via NMR, MS, and HPLC analysis.
Conclusion
Both Palladium-catalyzed Buchwald-Hartwig amination and modern Copper-catalyzed Ullmann condensation are powerful and reliable methods for the N-arylation of this compound. The Buchwald-Hartwig reaction, with its advanced ligand systems, offers unparalleled scope, functional group tolerance, and mild conditions, making it the preferred choice for complex, late-stage syntheses. The Ullmann condensation provides a robust, low-cost alternative that is particularly attractive for larger-scale applications where catalyst cost is a significant factor. The choice between these premier methods allows researchers to tailor their synthetic strategy to the specific demands of their target molecule, accelerating the discovery and development of new chemical entities.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. (URL: [Link])
-
Ullmann reaction | PPTX - Slideshare. (URL: [Link])
-
Ullmann condensation - Grokipedia. (URL: [Link])
-
Blackmond, D. G., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (URL: [Link])
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Ullmann Condensation - SynArchive. (URL: [Link])
-
Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
-
Larhed, M., et al. Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating | Request PDF - ResearchGate. (URL: [Link])
-
Buchwald, S. L., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC - PubMed Central. (URL: [Link])
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. (URL: [Link])
-
Buchwald–Hartwig amination - Grokipedia. (URL: [Link])
-
Buchwald, S. L., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. (URL: [Link])
-
Kappe, C. O., et al. (2008). Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating - ResearchGate. (URL: [Link])
-
Lipshutz, B. H., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (URL: [Link])
-
Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews. (URL: [Link])
-
Whittall, N. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Chemical Communications. (URL: [Link])
-
Hartwig, J. F., et al. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (URL: [Link])
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (URL: [Link])
-
Buchwald-Hartwig amination - Name-Reaction.com. (URL: [Link])
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH. (URL: [Link])
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (URL: [Link])
-
Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])
-
de Vries, J. G., et al. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. (URL: [Link])
-
Ullmann reaction - Wikipedia. (URL: [Link])
-
Hartwig, J. F., et al. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (URL: [Link])
-
Kwong, F. Y., & Buchwald, S. L. Mild method for Ullmann coupling reaction of amines and aryl halides. - Semantic Scholar. (URL: [Link])
-
Ullmann coupling-An overview - OperaChem. (URL: [Link])
-
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed. (URL: [Link])
-
Mondal, S. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
-
Diao, T., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. (URL: [Link])
-
Research Progress in Ligand-Assisted Copper-Catalyzed C-N Cross-Coupling Reaction in Aqueous Media or Pure Water - ResearchGate. (URL: [Link])
-
Kienle, M. Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. (URL: [Link])
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: [Link])
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. name-reaction.com [name-reaction.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann reaction | PPTX [slideshare.net]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for Testing Imidazole-Based Compounds: A Senior Application Scientist's Guide
Introduction: The Versatility of the Imidazole Scaffold in Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, allow it to bind to a wide range of biological targets.[1] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents.[2][3] This guide provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to effectively characterize the biological activity of novel imidazole-based compounds. The protocols are designed to be self-validating and are grounded in established scientific principles, providing insights into the causality behind experimental choices.
Section 1: Assessing Cytotoxicity - The MTT Assay
A fundamental first step in the evaluation of any potential therapeutic compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cytotoxicity by measuring the metabolic activity of cells.[4]
Scientific Principle
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of insoluble formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: A streamlined workflow for determining the cytotoxicity of imidazole compounds using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Target cancer cell line(s) and appropriate complete culture medium
-
96-well flat-bottom sterile culture plates
-
Imidazole-based test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazole compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot a dose-response curve with the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[6]
-
Data Presentation: Cytotoxicity of Imidazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Imidazole Derivative A | MCF-7 (Breast Cancer) | 5.2 | [2] |
| Imidazole Derivative B | A549 (Lung Cancer) | 8.9 | [7] |
| Imidazole Derivative C | HCT-116 (Colon Cancer) | 3.7 | [8] |
Section 2: Enzyme Inhibition Assays
Many imidazole-based compounds exert their therapeutic effects by inhibiting specific enzymes. The following protocols detail methods to assess the inhibitory activity of these compounds against key enzyme classes.
Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR)
Scientific Principle: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[9] Overexpression or mutation of EGFR is common in various cancers. Imidazole-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling pathway.[7][10] This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR.
Caption: Inhibition of the EGFR signaling pathway by an imidazole-based compound.
Detailed Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Imidazole-based test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the imidazole compound in DMSO.
-
Perform serial dilutions of the compound in kinase assay buffer.
-
Prepare a solution of EGFR kinase and substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Add 10 µL of the EGFR kinase and substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.[6]
-
Cytochrome P450 Inhibition
Scientific Principle: Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs.[11][12] Imidazole compounds can inhibit CYP enzymes by coordinating with the heme iron, which can lead to drug-drug interactions.[13][14] This assay assesses the potential of an imidazole compound to inhibit the activity of major CYP isoforms using human liver microsomes.[15][16]
Detailed Protocol: CYP450 Inhibition Assay (LC-MS/MS-based)
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Imidazole-based test compounds
-
Known CYP inhibitors (as positive controls)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a pre-incubation mixture containing HLMs, the probe substrate, and the test compound at various concentrations in a phosphate buffer.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
Data Presentation: Enzyme Inhibition by Imidazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) | Assay Method | Reference |
| Gefitinib | EGFR | 33.65 | Kinase Assay | [7] |
| Erlotinib | EGFR | 239.91 | Kinase Assay | [2] |
| Ketoconazole | CYP3A4 | ~2000 | HLM Assay | [14] |
| Clotrimazole | CYP3A4 | 20 | HLM Assay | [13] |
Section 3: Antimicrobial Susceptibility Testing
Imidazole-based compounds are a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[18][19][20]
Scientific Principle
Imidazole antifungals inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[21][22] This enzyme is essential for the conversion of lanosterol to ergosterol. The disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, inhibition of fungal growth or cell death.
Caption: The mechanism of action of imidazole antifungals in the ergosterol biosynthesis pathway.
Detailed Protocol: Antifungal Broth Microdilution Susceptibility Testing (CLSI M27/M38-A Guidelines)
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Imidazole-based antifungal compounds
-
Spectrophotometer
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[23][24]
-
Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the imidazole compound in DMSO.
-
Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate.
-
-
Inoculation and Incubation:
-
Reading the Results:
-
Visually or spectrophotometrically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
Data Presentation: Antifungal Activity of Imidazole Derivatives
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Clotrimazole | Candida albicans | 0.12 - 16 | [26] |
| Miconazole | Candida albicans | <0.03 - 16 | [26] |
| Ketoconazole | Candida albicans | <0.03 - 16 | [26] |
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of imidazole-based compounds. By systematically evaluating cytotoxicity, enzyme inhibition, and antimicrobial activity, researchers can gain valuable insights into the therapeutic potential and possible mechanisms of action of their novel compounds. Adherence to standardized protocols and careful data analysis are paramount for generating reliable and reproducible results, which are essential for advancing promising candidates in the drug discovery pipeline.
References
-
Borgers, M. (1980). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 2(4), 520–534. [Link]
-
Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Clinical Microbiology Newsletter, 6(13), 97-100. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
Engh, R. A., et al. (2020). Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. Journal of Medicinal Chemistry, 63(8), 4337–4346. [Link]
-
Zhang, Q. Y., et al. (2001). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 29(4 Pt 1), 406–411. [Link]
-
Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry, 11(8), 954–966. [Link]
-
Kumar, A., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry, 11(8), 954–966. [Link]
-
Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. The Journal of investigative dermatology, 76(6), 438–441. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: Exploring the mechanism: Via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry, 11(8), 954-966. [Link]
-
Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Engelman, J. A., & Cantley, L. C. (2020). Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. Journal of Medicinal Chemistry, 63(8), 4337-4346. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Maurice, M., et al. (1995). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(12), 1121–1126. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]
-
Poulos, T. L. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society transactions, 34(Pt 5), 844–847. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. [Link]
-
ResearchGate. (n.d.). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. [Link]
-
Sadek, B., et al. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Current drug metabolism, 12(5), 434–450. [Link]
-
Rock, D. A., et al. (2005). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug Metabolism and Disposition, 33(11), 1644–1651. [Link]
-
Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. [Link]
-
BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
Peng, C. C., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of visualized experiments : JoVE, (54), 2822. [Link]
-
ResearchGate. (n.d.). Summarized synthesis of ergosterol, the fungal sterol, and detailed.... [Link]
-
EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Link]
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. [Link]
-
Wu, J., & Zhang, H. (2013). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Methods in molecular biology (Clifton, N.J.), 947, 175–182. [Link]
-
Cha, K. H., et al. (2010). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 51(4), 932–938. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. [Link]
-
Papalia, G. A., et al. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 384(2), 269–276. [Link]
-
ResearchGate. (2018). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. [Link]
-
ResearchGate. (2025). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
-
Analyst. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. [Link]
-
LornaJane. (2011). Drawing Flow Diagrams with GraphViz. [Link]
-
DevTools daily. (n.d.). Graphviz Example: workflow. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
YouTube. (2021). Graphviz tutorial. [Link]
-
Chad's Blog. (2021). Building diagrams using graphviz. [Link]
-
D_Central_Station. (2023). Flowcharting Made Easy:. Visualize Your User Flow with Graphviz!. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 20. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
- 24. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-(3-bromophenyl)-1H-imidazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(3-bromophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and optimize the synthesis of this important imidazole derivative.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom offers a reactive handle for further functionalization, such as cross-coupling reactions, making it a versatile precursor for a wide range of more complex molecules.[1] However, its synthesis can present challenges, including low yields, side product formation, and purification difficulties. This guide will address these common issues and provide strategies for successful and efficient synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, particularly when using variations of the Debus-Radziszewski reaction, which is a common method for constructing the imidazole ring.[2][3]
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are a frequent issue in imidazole synthesis and can stem from several factors.[2] Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Temperature: Both insufficient and excessive heat can be detrimental. It is crucial to find the optimal temperature for your specific reaction conditions.
-
Troubleshooting: Systematically screen a range of temperatures (e.g., from room temperature to reflux) to identify the sweet spot where the reaction proceeds efficiently without significant degradation of starting materials or product. For multicomponent reactions, gentle initial heating followed by a period at a higher temperature may be beneficial.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants (a 1,2-dicarbonyl compound like glyoxal, 3-bromobenzaldehyde, and an ammonia source) is critical.
-
Troubleshooting: A common strategy to favor imidazole formation over side products is to use a significant excess of the ammonia source, such as ammonium acetate.[4] Experiment with varying the molar equivalents of ammonium acetate (e.g., 3 to 10 equivalents) to find the optimal ratio.
-
-
Side Reactions: The formation of byproducts, such as oxazoles, can significantly reduce the yield of the desired imidazole.[2]
-
Troubleshooting: Using a large excess of an ammonia source can help suppress oxazole formation. Additionally, ensuring the reaction is performed under anhydrous conditions can be beneficial, as water can sometimes promote unwanted side reactions.
-
-
Poor Solubility of Starting Materials: If the reactants are not well-dissolved in the chosen solvent, the reaction rate and overall yield will be compromised.
-
Troubleshooting: Select a solvent that effectively dissolves all reactants. For the synthesis of 2-aryl-imidazoles, common solvents include acetic acid, ethanol, and methanol. In some cases, using a co-solvent system or a higher-boiling point solvent like DMF might be necessary, particularly for less soluble starting materials.
-
Q2: I am observing a significant amount of an unidentified byproduct in my reaction mixture. What could it be and how can I minimize its formation?
The most common byproduct in this type of reaction is the corresponding oxazole. However, other impurities can also arise.
-
Potential Byproducts & Prevention:
-
Oxazole Formation: As mentioned, this is a common competing reaction.
-
Prevention: Increase the excess of the ammonia source (ammonium acetate). This shifts the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis.
-
-
Over-alkylation/Arylation: If using a substituted amine as the ammonia source, there is a possibility of N-alkylation or N-arylation at multiple sites on the imidazole ring. For the synthesis of this compound, where the goal is an unsubstituted imidazole nitrogen, this is less of a concern when using ammonium acetate.
-
Unreacted Starting Materials: Incomplete conversion is a common issue.
-
Prevention: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. Ensure the purity of your starting materials, as impurities can inhibit the reaction.
-
-
Q3: The purification of my crude product is proving difficult. What are the best strategies for isolating pure this compound?
Purification of imidazole derivatives can be challenging due to their basicity and polarity.[5]
-
Column Chromatography:
-
Tailing on Silica Gel: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, leading to significant tailing of the product spot and poor separation.[5]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonia solution, to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5]
-
-
Solvent System Selection: A common eluent system for imidazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For more polar imidazoles, a dichloromethane/methanol gradient may be more effective.[5]
-
-
Acid-Base Extraction: This is a highly effective method for separating the basic imidazole product from non-basic impurities.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic. The neutral imidazole product will precipitate out if it is insoluble in water, or it can be extracted with an organic solvent.[5]
-
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent final purification step.
-
Solvent Selection: Experiment with different solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing imidazoles include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
Q: What is the typical reaction mechanism for the synthesis of this compound?
The most common method, the Debus-Radziszewski synthesis, is a multi-component reaction.[3] While the exact mechanism is still a subject of discussion, a plausible pathway involves two main stages:
-
Diimine Formation: The 1,2-dicarbonyl compound (e.g., glyoxal) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.
-
Condensation and Cyclization: The diimine then condenses with the aldehyde (3-bromobenzaldehyde) to form the imidazole ring after dehydration and aromatization.[2][3]
Q: Can I use microwave irradiation to speed up the reaction?
Yes, microwave-assisted synthesis is often an excellent method for accelerating the synthesis of imidazole derivatives, leading to shorter reaction times and often improved yields.[4][6] Microwave heating can efficiently overcome the activation energy barrier for the reaction.[6] A microwave-assisted approach for a related bromophenyl-substituted heterocyclic system has been reported to be effective.[7]
Q: How does the bromine substituent on the phenyl ring affect the reaction?
The bromine atom is an electron-withdrawing group, which can slightly deactivate the aromatic ring. However, in the context of the Debus-Radziszewski reaction, its electronic effect on the aldehyde's reactivity is generally not a major hindrance. The C-Br bond is stable under typical imidazole synthesis conditions. Its primary role is to serve as a valuable functional group for subsequent transformations.[1]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is based on the principles of the Debus-Radziszewski reaction.
Materials:
-
Glyoxal (40% solution in water)
-
3-bromobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromobenzaldehyde (1.0 eq), glyoxal (1.0 eq of a 40% aqueous solution), and a large excess of ammonium acetate (5-7 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (around 118 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until it is slightly basic.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the eluent) or by recrystallization.
Protocol 2: Optimized Microwave-Assisted Synthesis
This protocol leverages microwave heating to accelerate the reaction.
Materials:
-
Glyoxal (40% solution in water)
-
3-bromobenzaldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a microwave reaction vessel, combine 3-bromobenzaldehyde (1.0 eq), glyoxal (1.0 eq of a 40% aqueous solution), and ammonium acetate (5 eq).
-
Add ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a shorter duration (e.g., 15-30 minutes). The optimal time and temperature should be determined experimentally.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of 2-aryl-imidazole synthesis, based on literature data for similar compounds. This illustrates the importance of optimizing reaction parameters.
| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Conventional) | Acetic Acid | Reflux | 4-6 h | Moderate | General Debus-Radziszewski |
| Microwave | Ethanol | 120-150 | 15-30 min | Good to Excellent | [4][6] |
| Catalyst-free | Acetonitrile | 80 | 8 h | Good | [8] |
| Urea-ZnCl₂ | Eutectic mixture | 100 | 1-2 h | Excellent | [9] |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
Sources
- 1. jetir.org [jetir.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: A Guide to Purifying 2-(3-bromophenyl)-1H-imidazole by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(3-bromophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a framework for logical troubleshooting and optimization. Our goal is to provide a self-validating system of protocols, grounded in established scientific principles, to ensure the integrity and success of your purification efforts.
Diagram: General Workflow for Column Chromatography Purification
Caption: A typical experimental workflow for the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications involving imidazole derivatives, standard silica gel (60 Å pore size) is the stationary phase of choice due to its high resolving power for a wide range of compound polarities.[1] However, the basic nature of the imidazole ring can lead to strong interactions with the acidic surface of silica gel, causing issues like tailing.[1] If tailing becomes problematic, consider switching to neutral or basic alumina, which can provide better peak shapes for basic compounds.[1]
Q2: How do I select an appropriate solvent system (mobile phase)?
The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system where the desired compound, this compound, has an Rf value between 0.25 and 0.35.[2] This range generally ensures good separation from impurities and a reasonable elution time from the column.
Commonly used solvent systems for imidazole derivatives include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1][3] For more polar compounds, a dichloromethane/methanol system can be effective.[1][4]
| Solvent System | Polarity | Typical Application |
| Ethyl Acetate/Hexane | Low to Medium | Good for general-purpose separation of moderately polar compounds.[3] |
| Dichloromethane/Methanol | Medium to High | Effective for more polar imidazole derivatives or when stronger elution is needed.[1][3] |
| Chloroform/Methanol | Medium to High | An alternative to the dichloromethane/methanol system.[1] |
Q3: How can I visualize the spots of this compound on a TLC plate?
Due to the presence of aromatic rings, this compound is UV-active. This is the primary and most convenient method for visualization. Under a short-wave UV lamp (254 nm), the compound will appear as a dark spot against the fluorescent green background of the TLC plate.[5][6]
For compounds that are not UV-active or for additional confirmation, general chemical stains can be used:
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[6]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, appearing as yellow or light brown spots on a purple background.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, offering practical solutions and preventative measures.
Problem 1: The compound spot is tailing or streaking on the TLC plate and column.
-
Cause: This is a classic sign of strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-O-H) on the surface of the silica gel.[1][8] This can lead to poor separation and broad elution bands.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine into your eluent system.[1][8] This will neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots.
-
Change the Stationary Phase: If adding a modifier is not desirable or ineffective, switch to a more inert stationary phase like neutral or basic alumina.[1]
-
Problem 2: My compound is co-eluting with an impurity.
-
Cause: The chosen solvent system does not provide sufficient selectivity to resolve your target compound from a similarly polar impurity.
-
Solution:
-
Optimize the Mobile Phase: Experiment with different solvent systems. For instance, if you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system, or vice-versa.[1] The different solvent interactions can alter the elution order.
-
Implement Gradient Elution: If an isocratic (constant solvent mixture) system fails, a gradient elution is a powerful technique.[1] Start with a less polar solvent mixture and gradually increase the polarity during the run. This can help to separate compounds with close Rf values.
-
Diagram: Troubleshooting Logic for Co-elution
Caption: A logical decision-making flow for resolving co-elution issues in column chromatography.
Problem 3: The purification yield is very low.
-
Cause: Low recovery can stem from several factors, from irreversible binding to compound degradation.[1][9]
-
Solutions:
-
Irreversible Adsorption: Your compound may be binding too strongly to the silica gel.[1] This can be mitigated by deactivating the silica with a base like triethylamine before running the column or by using a less acidic stationary phase like alumina.[1][9]
-
Compound Instability: Brominated imidazoles may have limited stability on acidic silica gel. If you suspect degradation, run the column as quickly as possible (flash chromatography) to minimize contact time.[1][10]
-
Improper Fraction Collection: You might be cutting your fractions too broadly or too narrowly. Monitor the elution closely with TLC to ensure you are collecting all of the desired product.[1]
-
Sample Loading Technique: If the compound has poor solubility in the eluent, it can precipitate at the top of the column when loaded in a more polar solvent.[11] In such cases, use the dry loading method.
-
Experimental Protocols
Protocol 1: Determining the Optimal Solvent System by TLC
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or methanol to a concentration of about 1%.[2]
-
Spotting: Using a microcapillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.[12]
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., start with 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.
-
Analysis: Once the solvent front has moved up about 80-90% of the plate, remove it and mark the solvent front with a pencil.
-
Visualization: Visualize the spots under a UV lamp (254 nm).[5]
-
Optimization: Adjust the solvent ratio until the spot corresponding to the product has an Rf value of approximately 0.25-0.35.[2] If the Rf is too low, increase the polarity of the mobile phase (e.g., more ethyl acetate). If it's too high, decrease the polarity (e.g., more hexanes).
Protocol 2: Flash Column Chromatography with Dry Loading
-
Sample Preparation for Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 5-10 times the mass of the crude product) to the solution.[11] Gently remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a fine, free-flowing powder is obtained.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed.
-
Loading the Sample: Carefully add the dry-loaded sample powder as a uniform layer on top of the packed silica gel bed. Gently add a thin layer of sand on top to prevent disturbance.[11]
-
Elution: Carefully add the eluent and begin eluting the column, collecting fractions in test tubes.
-
Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of the product.
-
Pooling and Evaporation: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
References
- Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
- Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. Benchchem.
- Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products. Benchchem.
- 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
- Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. National Institutes of Health (NIH).
- TLC Visualization/Stain Question. Reddit.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
- Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. National Institutes of Health (NIH).
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- High-Performance Thin-Layer Chromatography Determination of Some Antimycotic Imidazole Derivatives and Preservatives in Medicinal Creams and a Gel. ResearchGate.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Novel imidazolium stationary phase for high-performance liquid chromatography. PubMed.
- (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate.
- A novel imidazolium bonding stationary phase derived from N-(3-aminopropyl)-imidazole for hydrophilic interaction liquid chromatography. PubMed.
- TLC Visualization Methods.
- Instruction of TLC. ChemScene.
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International.
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. National Institutes of Health (NIH).
- (PDF) The Influence of the Eluent Composition on the Retentionof Derivatives of Some Aromatic Heterocyclic Compoundsin Reversed-Phase High-Performance Liquid Chromatography. ResearchGate.
- Imidazole Impurities and Related Compound. Veeprho.
- Can I use Immidazole solution for HPLC? ResearchGate.
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Publications.
- TLC Solvent Selection for Separation. Scribd.
- Visualizing a TLC plate. YouTube.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
- 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Wiley Online Library.
- Imidazole synthesis. Organic Chemistry Portal.
- Preparation and characterization of a molecularly imprinted monolithic column for pressure-assisted CEC separation of nitroimidazole drugs. Wiley Online Library.
- 2-(3-Bromophenyl)-1-methyl-1H-benzo[d]imidazole. BLDpharm.
- Supporting Information. The Royal Society of Chemistry.
- Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions.
- (PDF) Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. ResearchGate.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. National Institutes of Health (NIH).
- Imidazole. Wikipedia.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. file.chemscene.com [file.chemscene.com]
Technical Support Center: Recrystallization of Substituted Imidazole Compounds
Welcome to the Technical Support Center for the recrystallization of substituted imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile class of compounds. The following content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of substituted imidazole derivatives, offering practical solutions and preventative measures in a direct question-and-answer format.
Q1: My imidazole derivative is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This often occurs when the solution is too supersaturated, the cooling rate is too rapid, or the melting point of your compound is lower than the boiling point of the solvent.[3] The oil can trap impurities, leading to poor purification.[3][4]
Here are several strategies to address this issue:
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[1][5] Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm bath that is allowed to cool to ambient temperature can be effective.[5] Only after the solution has reached room temperature should you consider placing it in an ice bath to maximize yield.[5]
-
Increase the Solvent Volume: The concentration of your compound might be too high, leading to excessive supersaturation upon cooling. Try adding a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and not just melting in an undersaturated solution.[1][5]
-
Adjust the Solvent System: The choice of solvent is critical. If you are using a single solvent, it may be too poor a solvent for your compound at lower temperatures. If using a mixed-solvent system (e.g., ethanol/water), the proportion of the anti-solvent (the "poor" solvent) may be too high. Try adjusting the solvent ratio by adding a small amount of the "good" solvent back into the hot solution until it becomes clear again.[5] Alternatively, selecting a different solvent pair altogether may be necessary.[6]
-
Induce Crystallization Above the "Oiling Out" Temperature: Try to induce crystal formation at a temperature where your compound is still soluble enough to avoid forming an oil. This can be achieved by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal.[1]
Q2: No crystals are forming even after my solution has cooled completely. How can I induce crystallization?
A2: The failure of crystals to form from a cooled solution is typically due to either insufficient supersaturation (too much solvent was added) or the need for a nucleation site for crystal growth to begin.[7] This state is known as supersaturation.[8]
Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface.[1][9] The microscopic scratches on the glass can provide nucleation sites for crystals to start forming.[9]
-
Seeding: Add a tiny, pure crystal of your compound (a "seed crystal") to the cooled solution.[1][7] This provides a template for other molecules to deposit onto, initiating the crystallization process.[10][11] If you don't have a pure crystal, you can sometimes obtain one by taking a drop of the solution on a watch glass and allowing the solvent to evaporate quickly.
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent to increase the concentration of your compound.[7] Be careful not to evaporate too much, as this can lead to the precipitation of impurities. After reducing the volume, allow the solution to cool again.
-
Drastic Cooling: Once the solution is at room temperature, placing it in an ice bath or even a freezer for a short period can sometimes provide the thermodynamic push needed for nucleation.
Q3: The purity of my recrystallized imidazole is still low. How can I improve it?
A3: Low purity after recrystallization can result from several factors, including the co-crystallization of impurities or insufficient removal of the impure mother liquor.[5]
To enhance purity:
-
Wash the Crystals Properly: After filtering your crystals, wash them with a small amount of ice-cold recrystallization solvent.[5][12] Using warm or excessive amounts of solvent for washing will dissolve some of your product, reducing the yield.[5][8] The goal is to wash away the surface impurities from the mother liquor without dissolving the crystals themselves.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient if the initial sample is heavily contaminated. A second recrystallization of the obtained crystals can significantly improve purity.
-
Consider Activated Charcoal: If your compound has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Re-evaluate Your Solvent System: The chosen solvent might have similar solubility properties for both your compound and the impurities. Experiment with different solvents or solvent pairs to find a system where the impurity has high solubility even at low temperatures, while your compound has low solubility.
Q4: My final yield of recrystallized product is very low. What are the common causes and solutions?
A4: A low recovery of your purified compound is a common issue that can often be rectified by carefully reviewing your procedure.
Potential causes and their solutions include:
-
Using Too Much Solvent: The most frequent cause of low yield is dissolving the crude product in an excessive amount of hot solvent.[7] The goal is to create a saturated solution. Using the minimum amount of hot solvent necessary to dissolve the solid is key.[8]
-
Premature Crystallization: If crystals form during the hot filtration step (if performed to remove insoluble impurities), you will lose product in the filter paper.[5] To prevent this, use a pre-heated funnel and receiving flask, and dilute the hot solution with a small amount of extra solvent before filtering.[12]
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes out of the solution.[5] After cooling to room temperature, placing the flask in an ice bath for at least 30 minutes is recommended.[5]
-
Excessive Washing: As mentioned previously, washing the collected crystals with too much solvent or with solvent that is not ice-cold will dissolve a portion of your product.[8][12]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my substituted imidazole?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures.
The polarity of your substituted imidazole is a key consideration. The imidazole ring itself is polar.[13] However, the nature and size of the substituents can significantly alter the overall polarity of the molecule.[14][15]
Systematic Solvent Screening Protocol:
-
Place a small amount of your crude product (20-30 mg) in a test tube.[1]
-
Add a few drops of a test solvent at room temperature. If it dissolves immediately, the solvent is likely too good and will result in poor recovery.[1]
-
If the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point. If it dissolves when hot, it is a potentially good solvent.[1]
-
Allow the hot solution to cool to room temperature and then in an ice bath. If abundant crystals form, you have likely found a suitable solvent.[1]
Common Solvents for Imidazole Derivatives:
| Solvent/System | Polarity | Comments |
| Water | Very High | Good for highly polar, low molecular weight imidazoles. Can be used in a mixed system with an alcohol.[16] |
| Ethanol/Methanol | High | Often good single solvents or as the "good" solvent in a mixed pair with water or hexane.[9] |
| Acetone | Medium-High | A versatile solvent that can be effective for a range of polarities.[17] |
| Ethyl Acetate | Medium | A common choice, often used in a mixed system with hexane. |
| Toluene | Low | Suitable for less polar, more heavily substituted imidazoles. |
| Ethanol/Water | Mixed | A very common and effective pair for compounds with intermediate polarity.[9] |
| Chloroform/Hexane | Mixed | Useful for less polar imidazole derivatives.[18] |
Q2: What is a mixed-solvent recrystallization, and when should I use it?
A2: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties for your compound.[12] This technique employs two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[19]
You should consider a mixed-solvent system when:
-
You cannot find a single solvent that meets the criteria of high solubility when hot and low solubility when cold.
-
Your compound is extremely soluble in some solvents and nearly insoluble in others.
General Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[5]
-
Add a few more drops of the "good" solvent until the solution becomes clear again.[5]
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
Q3: The nature of the substituents on my imidazole ring seems to affect its solubility. Can you explain this?
A3: Absolutely. The structural versatility of the imidazole ring allows for functionalization at multiple positions, and these substituents dramatically influence the compound's physicochemical properties, including solubility.[14]
-
Polar Substituents: Groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) will increase the polarity of the molecule and its ability to form hydrogen bonds. This generally increases solubility in polar solvents like water and alcohols.
-
Non-polar Substituents: Large alkyl or aryl groups will increase the non-polar character of the molecule, making it more soluble in less polar organic solvents like toluene, hexane, or dichloromethane, and less soluble in water.[15]
-
Ionizable Groups: The imidazole ring itself is basic.[20] Substituents can alter the pKa. The solubility of the compound can be highly pH-dependent.[13] For instance, in an acidic solution, the basic nitrogen on the imidazole ring can be protonated, forming a salt that is often much more soluble in water than the neutral compound.[16] This principle is the basis for purification by acid-base extraction.[1]
Q4: Can you provide a general step-by-step protocol for a single-solvent recrystallization?
A4: Certainly. The following is a generalized workflow. Always perform this in a fume hood and use appropriate personal protective equipment.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted imidazole in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip or stir bar. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue to add the hot solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent required.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[9][12] Crystal formation should begin during this stage.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9][12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[8][12]
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying on the filter paper or in a desiccator or vacuum oven.
Part 3: Visualizations
Workflow for Troubleshooting Recrystallization Issues
Caption: A decision-making workflow for troubleshooting common recrystallization problems.
Solvent Selection Strategy
Caption: A systematic approach for selecting an appropriate recrystallization solvent.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (2025, December). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
- University of California, Irvine. (n.d.). Recrystallization-1.pdf.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- California State University, Sacramento. (n.d.). Recrystallization1.
- University of Calgary. (n.d.). Recrystallisation.
- University of Massachusetts Lowell. (n.d.). recrystallization.pdf.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Solubility of Things. (n.d.). Imidazole.
- Singh, P., & Verma, P. K. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Source not available].
- Hamilton, R. (n.d.). recrystallization-2.doc.pdf.
- BenchChem. (2025, August 13). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.
- ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?
- Wikipedia. (n.d.). Imidazole.
- Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environ Sci Ind J, 19(1), 257.
- ResearchGate. (n.d.). Seeding Techniques and Optimization of Solution Crystallization Processes.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Journal of New Developments in Chemistry. (n.d.). Crystallization Seeding.
- Reddit. (2020, March 26). Recrystallizing imidazole. r/chemistry.
- Gul, H. T., et al. (2015). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. [Source not available].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccesspub.org [openaccesspub.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 15. The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. Imidazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Imidazole Synthesis
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in imidazole synthesis. This guide is structured to provide in-depth, field-proven insights into overcoming the common challenge of low reaction yields. Drawing from extensive experience and authoritative literature, this resource moves beyond simple procedural lists to explain the underlying chemical principles governing your reaction outcomes.
Our goal is to empower you with the knowledge to not only troubleshoot but also to proactively optimize your synthetic strategies. The following sections are organized in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Issues Related to Reaction Conditions & Reagents
Question 1: My Debus-Radziszewski synthesis is giving a very low yield. What are the most likely causes?
The Debus-Radziszewski reaction, a cornerstone of imidazole synthesis, is a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1] While powerful, its yield is highly sensitive to several factors. Low yields are frequently traced back to suboptimal reaction conditions or the formation of side products.[2]
Core Causality & Troubleshooting Steps:
-
Side Reactions - The Oxazole Problem: The most common side reaction is the formation of an oxazole byproduct.[3] This occurs when the dicarbonyl compound reacts with the aldehyde before the incorporation of the ammonia source. To favor imidazole formation, you must promote the formation of the diimine intermediate.[4]
-
Solution: Use a significant molar excess of the ammonia source (e.g., ammonium acetate). This shifts the equilibrium towards the desired diimine intermediate. Maintaining alkaline or neutral conditions can also suppress oxazole formation.[5]
-
-
Suboptimal Stoichiometry: The molar ratios of your reactants are critical. An imbalance can lead to incomplete conversion or favor side reactions.
-
Solution: Systematically vary the stoichiometry of your reactants. A common starting point is a 1:1:2 ratio of dicarbonyl:aldehyde:ammonia, but optimization is often necessary. For instance, in the synthesis of 4(5)-(3-pyridyl)imidazole, using 9 equivalents of formamide (as the ammonia source) was found to be optimal.[6]
-
-
Reaction Temperature: Temperature is a double-edged sword. Insufficient heat can lead to an incomplete reaction, while excessive heat can promote side reactions and degradation of starting materials or products.[7]
-
Solution: The optimal temperature is highly dependent on the specific substrates. A good starting point for many Debus-Radziszewski reactions is in the range of 80-120°C. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a controlled increase in temperature may be beneficial.
-
-
Purity of Reagents: The purity of your starting materials, especially the dicarbonyl (e.g., glyoxal) and the aldehyde, is paramount. Impurities can introduce competing reactions and lead to a complex mixture of byproducts.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them before use (e.g., by distillation or recrystallization).
-
A general workflow for troubleshooting low yields in the Debus-Radziszewski synthesis is presented below:
Question 2: Could my choice of solvent be the reason for a low yield?
Absolutely. The solvent plays a critical role in any chemical reaction, influencing reactant solubility, the stability of intermediates and transition states, and overall reaction kinetics.[8]
Core Causality & Troubleshooting Steps:
-
Polarity Mismatch: For the Debus-Radziszewski synthesis, polar protic solvents like ethanol or methanol are often a good starting point as they can effectively solvate the ammonium acetate and facilitate the condensation steps.[9] However, poor solubility of nonpolar starting materials in these solvents can lead to low yields.[9]
-
Solution: If your starting materials have low polarity, consider a less polar solvent or a solvent mixture. For metal-catalyzed variations, polar aprotic solvents like DMF or DMSO have shown excellent results.[9]
-
-
Solvent Effects on Reaction Rate: The choice of solvent can dramatically impact the reaction rate. For example, in the synthesis of 1-hexyl-3-methyl-imidazolium bromide, the rate constant in DMSO was found to be over an order of magnitude larger than in methanol.[10]
The following table provides a comparison of solvent effects on the yield of a representative 2,4,5-triaryl-1H-imidazole synthesis.
| Solvent | Dielectric Constant (ε) | Yield (%) | Reference |
| Ethanol/Water (1:1) | - | 90 | [8] |
| Ethanol | 24.3 | Low | [3] |
| Methanol | 32.6 | Low | [3] |
| Glycerol | 42.5 | 52 (at RT) | [3] |
| DMF | 36.7 | Good (metal-catalyzed) | [9] |
| DMSO | 46.7 | Good (metal-catalyzed) | [9] |
Question 3: I'm attempting a Van Leusen imidazole synthesis, but the yield is poor. What should I investigate?
The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[5] Low yields in this reaction often stem from issues with the aldimine formation or competing side reactions.
Core Causality & Troubleshooting Steps:
-
In Situ Aldimine Formation: The reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine.[5] If the formation of the aldimine is slow or incomplete, the overall yield of the imidazole will be low.
-
Solution: Ensure that the conditions for aldimine formation are optimal. This may involve adjusting the temperature or using a dehydrating agent, although the water formed as a byproduct often does not interfere with the subsequent cycloaddition.[5]
-
-
Oxazole Formation: In the absence of an amine, or if the aldimine formation is slow, TosMIC can react with the aldehyde to form an oxazole.[5]
-
Solution: Ensure the timely formation and presence of the aldimine before the addition of or reaction with TosMIC.
-
The general mechanism for the Van Leusen synthesis is outlined below:
Question 4: My reaction with a sterically hindered substrate is not proceeding well. How can I improve the yield?
Steric hindrance around the reactive centers of your starting materials can significantly impede the reaction, leading to low or no product formation.[11]
Core Causality & Troubleshooting Steps:
-
Reduced Reactivity: Bulky groups can block the approach of reagents, slowing down the reaction rate.
-
Solution 1: Alternative Synthetic Routes: Consider methods known to be more tolerant of steric bulk. The Mitsunobu reaction, for instance, can be effective for the N-alkylation of sterically demanding imidazoles.[11]
-
Solution 2: Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and localized heating, often overcoming the activation energy barrier associated with sterically hindered substrates and leading to higher yields in shorter reaction times.[11]
-
II. Issues Related to Catalysis
Question 5: I'm not using a catalyst in my imidazole synthesis. Should I be, and how do I choose one?
While some imidazole syntheses can proceed without a catalyst, the use of a catalyst can dramatically improve yields, reduce reaction times, and allow for milder reaction conditions.[12]
Core Causality & Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst depends on the specific reaction.
-
Lewis Acids: Metal-based Lewis acids (e.g., Cu(II), Zn(II), Fe(III)) are commonly used to activate carbonyl groups and facilitate cyclization.[13][14]
-
Brønsted Acids: Protic acids can also catalyze the reaction, often by protonating carbonyls and promoting condensation steps.
-
Heterogeneous Catalysts: Solid-supported catalysts are advantageous for ease of separation and reusability.[15]
-
The following table provides a comparison of different catalysts for the synthesis of 2,4,5-trisubstituted imidazoles.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| None | Reflux in ethanol | 47.6 | |
| L-proline (10 mol%) | Reflux in ethanol | 54.7 | |
| Silicotungstic acid (7.5 mol%) | Reflux in ethanol | 94 | [16] |
| Cu(phen)Cl₂ (10 mol%) | 35°C in ethanol | 78-80 | [17] |
| HBF₄–SiO₂ | - | High | [4] |
III. Issues Related to Purification
Question 6: My crude reaction mixture looks good by TLC/LC-MS, but my isolated yield is very low. Where am I losing my product?
Significant product loss during workup and purification is a common and often frustrating problem. Imidazoles, being basic and often polar, can present unique purification challenges.
Core Causality & Troubleshooting Steps:
-
Aqueous Workup: The basic nature of the imidazole ring means it can be protonated and become water-soluble in acidic conditions.
-
Solution: During an aqueous workup, be mindful of the pH. If you have washed with an acidic solution, your product may be in the aqueous layer. You can recover it by basifying the aqueous layer and re-extracting with an organic solvent.[6]
-
-
Column Chromatography:
-
Tailing: The basic nitrogen of the imidazole can interact strongly with the acidic silica gel, leading to significant tailing and poor separation.[6]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like neutral or basic alumina.[6]
-
-
Irreversible Adsorption: In some cases, the product may bind so strongly to the silica gel that it cannot be eluted, leading to a low recovery.
-
Solution: If you suspect irreversible adsorption, try a less acidic stationary phase or a different purification technique altogether, such as recrystallization or acid-base extraction.[6]
-
-
-
Separation of Regioisomers: For unsymmetrical imidazoles, N-alkylation can lead to a mixture of N1 and N3 substituted products, which can be difficult to separate.
A general protocol for the separation of imidazole regioisomers by preparative HPLC is as follows:
Protocol: Preparative HPLC for Imidazole Regioisomer Separation
-
Column Selection: Choose an appropriate preparative HPLC column. For many imidazole regioisomers, a C18 or Phenyl-Hexyl column is a good starting point.[5]
-
Mobile Phase Optimization: Develop a mobile phase system on an analytical scale first to achieve baseline separation of the isomers. Common mobile phases include mixtures of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid.
-
Sample Preparation: Dissolve the crude mixture of isomers in the mobile phase or a compatible solvent at a concentration that will not cause precipitation on the column. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate appropriate for the diameter of your preparative column.
-
Detection: Use a UV detector set to a wavelength where both isomers have strong absorbance.
-
Elution: Begin with the optimized isocratic or gradient elution method developed on the analytical scale.
-
-
Fraction Collection: Collect fractions as the separated peaks elute.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to confirm purity, then pool the pure fractions of each isomer.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the isolated, pure regioisomers.
Protocols for Key Imidazole Syntheses
Protocol 1: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole [19]
-
Combine the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent), the aldehyde (1 equivalent), and a large excess of ammonium acetate (e.g., 5-10 equivalents) in a round-bottom flask.
-
Add a suitable solvent, such as glacial acetic acid or ethanol.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Wallach Synthesis of N-Methyl Imidazole [18]
Note: The Wallach synthesis of imidazoles is less commonly used and detailed modern protocols are scarce. The following is a generalized procedure based on classical descriptions.
-
Treat N,N'-dimethyloxamide with phosphorus pentachloride. This reaction forms a chlorinated intermediate.
-
The resulting intermediate is then reduced with hydroiodic acid to yield N-methyl imidazole.
Protocol 3: Van Leusen Three-Component Synthesis of a 1,5-Disubstituted Imidazole [5]
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent such as methanol or THF.
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the in situ formation of the aldimine.
-
Add TosMIC (1 equivalent) and a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
[5] Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link] [7] Wikipedia. (2023, October 27). Debus–Radziszewski imidazole synthesis. Retrieved from [Link] [20] BenchChem. (2025). Technical Support Center: Separation of Imidazole Regioisomers. [21] Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. [Link] [22] GGI International Journal of Multidisciplinary Research. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. [2] International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [11] BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives. Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link] [18] Jetir. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. [12] Kamijo, S., & Yamamoto, Y. (2007). Recent progress in the catalytic synthesis of imidazoles. Chemistry, an Asian journal, 2(5), 568–578. [Link] [1] Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link] [23] Podolska, M., Bialecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777–784. [24] Benincori, T., Brenna, E., & Sannicolo, F. (1993). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 675–680. [Link] [8] Nanotechnology Perceptions. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. [25] Singh, P., & Kumar, A. (2015). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 5(9), 069-073. [13] Research on Chemical Intermediates. (2019). Comparison of the efficiency of two imidazole-based dicationic ionic liquids as the catalysts in the synthesis of pyran derivatives and Knoevenagel condensations. [14] Beilstein Journal of Organic Chemistry. (2025). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [3] ResearchGate. (n.d.). Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems. Retrieved from [Link] [26] ResearchGate. (n.d.). Wallach method for synthesis of imidazole. Retrieved from [Link] BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. [15] BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis. [27] de Souza, A. C. C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 4(3), 48-62. [28] da Silva, G. V. J., et al. (2024). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 17(1), 1-35. [29] Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link] [17] Al-Ostath, A., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports, 13(1), 20207. [30] Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. [10] Brennecke, J. F., & Maginn, E. J. (2001). Ionic liquids: innovative fluids for chemical processing. AIChE Journal, 47(11), 2384-2389. [16] International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [19] BenchChem. (2025). Comparative study of imidazole and pyrazole-based aldehydes. [31] ResearchGate. (n.d.). Synthesis of Imidazole-Based Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link] [4] Green Chemistry. (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Retrieved from [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Search Results [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 22. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Separation of 1H-Imidazole, 2-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 28. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Imidazole synthesis [organic-chemistry.org]
- 30. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Imidazole Synthesis
Introduction
The synthesis of the imidazole core is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents.[1][2][3] The Debus-Radziszewski reaction and its modern variations are widely employed, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[4][5][6] While effective, these multicomponent reactions often result in crude mixtures containing unreacted starting materials and side products. The successful isolation of the target imidazole derivative is therefore critically dependent on a robust and well-chosen purification strategy.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps, detailed protocols, and expert insights for removing unreacted starting materials from imidazole synthesis reactions.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of imidazole derivatives in a direct question-and-answer format.
General Purification Strategy
Q1: What are the most common unreacted starting materials I need to remove after an imidazole synthesis?
A1: In a typical Debus-Radziszewski synthesis, the primary unreacted starting materials you will encounter are the 1,2-dicarbonyl compound (e.g., glyoxal, benzil), the aldehyde (e.g., formaldehyde), and the ammonia source.[4][7] The physicochemical properties of these materials differ significantly from the target imidazole product, which can be exploited for separation.
Technique-Specific Troubleshooting: Column Chromatography
Q2: I'm observing significant tailing of my imidazole product on the silica gel column, leading to poor separation. How can I fix this?
A2: Tailing is a frequent issue when purifying basic compounds like imidazoles on standard silica gel.[8] This occurs due to strong, non-ideal interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the silica surface. To mitigate this, consider the following:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base, such as triethylamine or pyridine, into your mobile phase (eluent).[8] This base will compete for the acidic sites on the silica, preventing the imidazole from binding too strongly and allowing it to elute as a sharper, more symmetrical peak.
-
Switch the Stationary Phase: For strongly basic imidazoles, silica gel may not be the optimal choice. Consider using neutral or basic alumina, which lacks the acidic character of silica and can provide much better peak shape and separation for basic compounds.[8]
Q3: My compound is not separating from a non-polar impurity (like unreacted benzil) during chromatography. What should I do?
A3: If co-elution occurs, you need to alter the selectivity of your chromatographic system.
-
Modify the Solvent System: Experiment with different eluent systems. Common systems for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[8] Changing the solvent composition can alter the interactions of your compounds with the stationary phase, often improving separation.
-
Employ Dry Loading: Instead of dissolving your crude sample in a solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully load this onto the top of your column. This technique often results in much sharper bands and significantly improved resolution.[8]
Technique-Specific Troubleshooting: Recrystallization
Q4: My imidazole derivative is "oiling out" as a liquid instead of forming solid crystals during recrystallization. What's happening and how can I fix it?
A4: "Oiling out" typically occurs when the solution is too supersaturated or cooled too quickly, causing the compound to come out of solution above its melting point.[4] To promote proper crystal formation:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask with glass wool or a towel to slow heat loss. Only after it has reached room temperature should you place it in an ice bath.[4]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.
-
Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[4] You may need to screen several solvents or use a two-solvent system (e.g., ethanol/water).[4]
Technique-Specific Troubleshooting: Acid-Base Extraction
Q5: I've performed an acidic wash to protonate my imidazole, but after basifying the aqueous layer, my product doesn't precipitate. What went wrong?
A5: This is a common issue and can be due to several factors:
-
High Water Solubility: Some imidazole derivatives, especially those with polar functional groups, are soluble in water even in their neutral form.[4] If this is the case, you will need to perform a back-extraction. After basifying the aqueous layer, extract it multiple times with an organic solvent like dichloromethane or ethyl acetate to recover your product.[8]
-
Insufficient Basification: Ensure you have added enough base to raise the pH well above the pKa of your imidazole's conjugate acid. Check the pH with pH paper to confirm it is sufficiently basic.[4][8]
-
Salt Concentration: The high concentration of salt (e.g., NaCl) formed from neutralizing a strong acid with a strong base can increase the solubility of your organic compound in the aqueous layer.[4] If possible, use a weaker base like sodium bicarbonate for neutralization, which can sometimes facilitate precipitation.
Q6: A stubborn emulsion has formed between the organic and aqueous layers during my extraction. How can I break it?
A6: Emulsions are frequently encountered when shaking solutions containing basic compounds.[8] To break the emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.[8]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: In difficult cases, passing the emulsified mixture through a pad of Celite or glass wool can help break it up.
Purification Method Selection
Choosing the right purification technique is crucial for maximizing yield and purity. The following diagram provides a decision-making framework based on the properties of your crude product.
Caption: Decision tree for selecting an appropriate purification method.
Comparative Analysis of Purification Techniques
The table below summarizes the effectiveness and typical outcomes for the primary purification methods discussed.
| Purification Technique | Typical Starting Purity | Achievable Final Purity | Expected Yield | Key Advantages | Key Limitations |
| Column Chromatography | <90% | >98% | 60-80% | High resolution for complex mixtures; versatile.[9] | Can be time-consuming and require large solvent volumes.[9] |
| Recrystallization | 85-95% | >99% | 70-90% | Excellent for achieving high purity; scalable.[9][10] | Requires a suitable solvent; potential for product loss.[9] |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Excellent for removing non-basic impurities; fast.[9] | Ineffective if impurities have similar basicity.[8] |
Detailed Experimental Protocols
Workflow Overview
The general workflow for isolating a pure imidazole derivative follows a logical sequence from synthesis to final characterization.
Caption: A typical workflow from synthesis to a purified imidazole derivative.
Protocol 1: Purification by Column Chromatography
This protocol is suitable for separating a trisubstituted imidazole from non-polar starting materials like benzil.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3 and show clear separation from impurities. A common starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for best results, perform a dry load by adsorbing the crude product onto a small amount of silica.[8]
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[4]
Protocol 2: Purification by Recrystallization
This protocol is ideal for solid imidazole products with relatively high initial purity (>85%).[9]
-
Solvent Selection: Place a small amount (~20 mg) of your crude product in a test tube. Add a potential solvent dropwise. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.[4] Common solvents include ethanol, water, or mixtures like ethanol/water.[10]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude product.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven to a constant weight.[8]
Protocol 3: Purification by Acid-Base Extraction
This powerful technique exploits the basicity of the imidazole ring to separate it from neutral or acidic impurities.[8][9]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake, venting frequently. The protonated imidazole will move into the aqueous layer, while neutral impurities (like unreacted benzil) remain in the organic layer.[4]
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acid to ensure complete recovery.
-
Neutralization and Back-Extraction/Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper).[4][8]
-
If the product precipitates: Collect it by vacuum filtration.
-
If the product is water-soluble or oils out: Extract the neutralized aqueous solution several times with an organic solvent (e.g., dichloromethane).[8]
-
-
Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]
References
- Technical Support Center: Purification of Imidazole Derivatives. (2025). BenchChem.
-
Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
- Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. (2025). BenchChem.
-
Imidazole. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Available at: [Link]
- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. (2025). BenchChem.
-
Convenient and Improved One Pot Synthesis of Imidazole. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Available at: [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2022). MDPI. Available at: [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). National Institutes of Health. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioisomer Formation in Imidazole N-Substitution
Welcome to the technical support center for managing regioisomer formation in imidazole N-substitution. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity during the synthesis of N-substituted imidazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of imidazole chemistry and achieve your desired synthetic outcomes.
Introduction: The Challenge of Imidazole Regioselectivity
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] However, its inherent electronic structure presents a significant challenge in synthetic chemistry: the control of regioisomer formation during N-substitution reactions on unsymmetrical imidazoles.
The imidazole ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N3.[2] In an unsymmetrical imidazole, these two nitrogens are chemically distinct, leading to the potential formation of two different regioisomers upon reaction with an electrophile. This lack of selectivity can lead to difficult purification processes, reduced yields of the desired product, and increased development costs.
This guide will equip you with the knowledge to understand and control these outcomes.
Frequently Asked questions (FAQs)
Q1: Why is controlling N-alkylation in unsymmetrical imidazoles so difficult?
Controlling N-alkylation is challenging due to the tautomeric nature of the imidazole ring and the delocalization of the negative charge in the imidazolide anion.[1][3] When an unsymmetrically substituted imidazole is deprotonated, the resulting anion has resonance structures that distribute the negative charge across both nitrogen atoms. Consequently, an incoming electrophile can attack either nitrogen, often resulting in a mixture of N1 and N3 substituted products.[3][4]
Q2: What are the primary factors that influence which nitrogen atom is substituted?
The regiochemical outcome of imidazole N-substitution is a delicate balance of several factors:
-
Steric Hindrance: This is often the most intuitive factor. Bulky substituents on the imidazole ring or a bulky electrophile will favor substitution at the less sterically hindered nitrogen atom.[4][5][6]
-
Electronic Effects: The electronic nature of substituents on the imidazole ring plays a crucial role. Electron-withdrawing groups (EWGs) at the C4 or C5 position decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring substitution at the more distant nitrogen.[4][5] Conversely, electron-donating groups (EDGs) can enhance the reactivity of the adjacent nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of regioisomers. For instance, reactions run under basic conditions proceed through the imidazolide anion, where charge distribution is key. In "neutral" or acidic conditions, the reaction proceeds with the neutral imidazole, and the tautomeric equilibrium becomes a dominant factor.[5]
Q3: What is the role of tautomerism in regioselectivity?
In a neutral, unsymmetrically substituted imidazole, two tautomers exist in equilibrium.[7][8] The position of this equilibrium is influenced by substituents and the solvent.[1][8] Since the two tautomers have different reactivities, the tautomer that is more abundant may not necessarily be the one that reacts faster. The final product ratio is a result of both the tautomer population and their respective reaction rates. For example, with an electron-withdrawing substituent, the less reactive tautomer may be the major one present, yet it can still dictate the product outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab and provides actionable steps to resolve them.
Problem 1: My N-alkylation reaction yields a nearly 1:1 mixture of regioisomers. How can I improve selectivity?
A lack of selectivity is a frequent hurdle. Here’s a systematic approach to troubleshoot this issue:
Workflow for Improving N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Detailed Steps:
-
Evaluate Steric Hindrance:
-
Analysis: If one of the nitrogen atoms is adjacent to a significantly larger substituent, steric hindrance will be a major directing factor.
-
Action: If possible, increase the steric bulk of your electrophile (e.g., switch from methyl iodide to isopropyl iodide). This will amplify the preference for substitution at the less hindered nitrogen.[5][6]
-
-
Leverage Electronic Effects:
-
Analysis: An electron-withdrawing group (EWG) like a nitro or cyano group at the C4(5) position will deactivate the adjacent nitrogen (N3) to electrophilic attack.[5]
-
Action: If your synthesis allows, the presence of an EWG will strongly direct alkylation to the more distant nitrogen (N1). The inductive effect of the substituent is a key determinant in this case.[5]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of counter-ion from the base can influence regioselectivity through coordination effects. For example, using a cesium base (like Cs2CO3) might offer different selectivity compared to sodium hydride (NaH) due to the larger ionic radius of Cs+.
-
Solvent Polarity: The solvent can affect the aggregation state of the imidazolide salt and the solvation of the cation, which in turn can influence which nitrogen is more accessible for reaction. Experiment with a range of solvents from non-polar (like THF) to polar aprotic (like DMF or acetonitrile).
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
-
Employ a Protecting/Directing Group Strategy:
-
When to Use: When steric and electronic factors are minimal or opposing, a directing group strategy offers the most reliable control.
-
Example: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a powerful tool. It can be installed at N1, directing subsequent functionalization. A key advantage is the "SEM-switch," where the group can be transposed from N1 to N3, enabling access to otherwise difficult-to-synthesize regioisomers.[9]
-
Problem 2: I am trying to introduce a substituent at a specific nitrogen, but the reaction is favoring the other position.
This is a common scenario where the inherent reactivity of your molecule opposes your desired outcome.
Strategy 1: Overcoming Inherent Bias with a Directing Group
If inherent steric and electronic effects consistently favor the undesired isomer, a protecting/directing group is the most robust solution.
Protocol: Regioselective N-Alkylation using a SEM Protecting Group
This protocol is adapted from methodologies that use directing groups to achieve high regioselectivity.[9]
-
Protection:
-
Dissolve the starting imidazole in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).
-
Add a strong base (e.g., NaH, 1.1 equivalents) portion-wise and stir for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the N1-SEM protected imidazole by column chromatography.
-
-
Alkylation of the Remaining Nitrogen (N3):
-
Dissolve the purified N1-SEM imidazole in anhydrous DMF.
-
Add a base (e.g., K2CO3, 1.5 equivalents) and the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents).
-
Heat the reaction (e.g., to 60-80 °C) and monitor for the formation of the N1-SEM, N3-alkylated imidazolium salt.
-
Upon completion, proceed directly to the deprotection step.
-
-
Deprotection:
-
There are several methods for SEM deprotection. A common method involves treatment with tetrabutylammonium fluoride (TBAF) in THF.
-
Alternatively, acidic conditions (e.g., HCl in methanol) can be used.
-
After deprotection, perform an aqueous workup and purify the final 1,3-disubstituted imidazole.
-
Strategy 2: Modifying the Substrate
If possible, redesign the imidazole substrate. For example, if you want to alkylate the nitrogen adjacent to a bulky group, you might need to use a smaller alkylating agent or explore alternative synthetic routes to build the imidazole ring with the desired substitution pattern from the start.
Data Summary: Factors Influencing Regioselectivity
The following table summarizes the expected outcomes based on different influencing factors.
| Factor | Condition | Expected Major Product | Rationale |
| Steric Hindrance | Bulky C4(5) substituent (e.g., -tBu) | N1-substituted (at the less hindered N) | The large group physically blocks the approach of the electrophile to the adjacent N3 nitrogen.[5] |
| Bulky electrophile (e.g., isopropyl) | Substitution at the less hindered nitrogen | The size of the incoming group dictates the site of attack.[5][6] | |
| Electronic Effects | C4(5) Electron-Withdrawing Group (EWG) (e.g., -NO2) | N1-substituted (distal to the EWG) | The EWG reduces the electron density and nucleophilicity of the adjacent N3 nitrogen.[5] |
| C4(5) Electron-Donating Group (EDG) (e.g., -CH3) | Less predictable; often a mixture | The activating effect is often not strong enough to overcome other factors like sterics.[1] | |
| Reaction Conditions | Basic (e.g., NaH in DMF) | Governed by anion stability/charge distribution | Reaction proceeds via the imidazolide anion.[5] |
| "Neutral" (e.g., in Ethanol) | Governed by tautomeric equilibrium and reactivity | Reaction proceeds via the neutral imidazole tautomers.[5] |
Conclusion
Managing regioisomer formation in imidazole N-substitution requires a multi-faceted approach that considers the interplay of steric, electronic, and conditional factors. By systematically analyzing your specific substrate and reaction, and by being prepared to employ strategies such as optimizing conditions or using directing groups, you can gain control over the regiochemical outcome of your reactions. This guide serves as a starting point for troubleshooting and developing robust, selective syntheses for your target imidazole derivatives.
References
- Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. (n.d.). Vertex AI Search.
- Boga, S. L., & Dvořák, D. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- Reactivity controlled by imidazole tautomrism a Design concept for an... - ResearchGate. (n.d.). ResearchGate.
- Tautomerism in Substituted Imidazo[4,5-d]imidazole Derivatives: A Technical Guide - Benchchem. (n.d.). BenchChem.
- Tautomerism in Imidazole-2-carboxaldehyde Derivatives: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
- N-Alkylation of imidazoles - University of Otago. (n.d.). University of Otago.
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (2023, May 17). Reddit.
- de Oliveira, R., & de Oliveira, V. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6567.
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem. (n.d.). BenchChem.
- Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society.
- Synthesis and Reactions of Imidazole - Zenodo. (n.d.). Zenodo.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Imidazole Derivatives for Biological Assays
Welcome to the technical support center dedicated to addressing a critical challenge in experimental biology and drug discovery: the poor aqueous solubility of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols to ensure your imidazole-based compounds remain in solution for reliable and reproducible biological assays.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when working with these promising but often challenging compounds.
Q1: My imidazole derivative, dissolved in DMSO, precipitates immediately when added to my cell culture medium. What's happening and what's the first thing I should try?
This is a classic case of "solvent shock" or "crashing out."[1][2] Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your assay buffer or media.[2] The rapid dilution of the DMSO upon addition to the aqueous phase drastically lowers the solvent's capacity to keep your hydrophobic compound dissolved, causing it to precipitate.[1]
Initial Troubleshooting Steps:
-
Optimize Dilution: Instead of a single, large dilution step, employ a serial dilution. Pre-warm your media to 37°C, as solubility often decreases at lower temperatures.[2] Add the DMSO stock dropwise while gently vortexing the media to aid dispersion.[2]
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and affect experimental outcomes.[3] Always include a vehicle control (media with the same final DMSO concentration but without your compound) to account for any solvent effects.[3]
-
Lower the Working Concentration: Your intended final concentration may simply be above the compound's maximum aqueous solubility.[2] Perform a simple solubility test by preparing a series of dilutions to visually determine the concentration at which precipitation occurs.[2]
Q2: I've tried optimizing my dilution, but my compound still precipitates over time in the incubator. What are the likely causes?
Delayed precipitation can be due to several factors related to the stability of your compound in the complex environment of cell culture media over time.
-
pH Instability: The pH of cell culture media can shift due to cellular metabolism.[2] Imidazole-containing compounds can be ionizable, and their solubility is often pH-dependent.[4][5] A change in pH could push the compound out of its optimal solubility range.
-
Compound Degradation: The compound may not be stable in the culture medium, leading to the formation of less soluble degradation products.
-
Interaction with Media Components: Components in the media, such as salts or proteins in serum, can interact with your compound, reducing its solubility.[6]
-
Evaporation: In long-term experiments, evaporation can concentrate media components, including your compound, exceeding its solubility limit.[2]
Q3: Are there alternatives to DMSO for making my initial stock solution?
While DMSO is a common choice due to its strong solubilizing power, other organic solvents can be considered, especially if DMSO interferes with your assay or causes toxicity.[3] These include:
-
Ethanol: Often used, but can also have effects on cells.[3]
-
Dimethylformamide (DMF): Another strong solvent, but handle with appropriate safety precautions.
-
N-methyl-2-pyrrolidone (NMP): A less common but effective co-solvent.[7]
The choice of solvent depends on the specific properties of your imidazole derivative. It's crucial to test the solubility of your compound in a small amount of the alternative solvent first and to always run appropriate vehicle controls.[3]
II. In-Depth Troubleshooting & Optimization Strategies
When basic troubleshooting isn't sufficient, a more systematic approach is needed. The following strategies offer robust solutions for enhancing the solubility of challenging imidazole derivatives.
Strategy 1: pH Modification
The solubility of ionizable compounds, including many imidazole derivatives, is highly dependent on pH.[4][5] The imidazole ring contains nitrogen atoms that can be protonated or deprotonated, influencing the overall charge and polarity of the molecule.
The Underlying Principle: By adjusting the pH of your buffer, you can shift the equilibrium towards the ionized form of your compound, which is generally more water-soluble than the neutral form. For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility.[8][9]
Experimental Workflow for pH Optimization:
Caption: Workflow for determining the optimal pH for solubilizing an imidazole derivative.
Considerations: Ensure the chosen pH is compatible with your biological assay and does not adversely affect cell viability or protein function.
Strategy 2: The Use of Co-solvents
Introducing a water-miscible organic solvent (co-solvent) into your aqueous assay buffer can significantly increase the solubility of hydrophobic compounds.[7][8]
The Underlying Principle: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for nonpolar molecules.[8] They essentially lessen the "hydrophobic effect" that drives nonpolar compounds to aggregate and precipitate in water.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| DMSO | < 1% | Universal solvent, but can be toxic at higher concentrations.[3] |
| Ethanol | 1-5% | Less toxic than DMSO, but can still impact cell behavior.[3] |
| Polyethylene Glycols (PEGs) | 1-10% | Low molecular weight PEGs (e.g., PEG300, PEG400) are effective.[7] |
| Glycerol | 1-10% | Can increase viscosity of the solution. |
Step-by-Step Protocol for Co-solvent Testing:
-
Prepare Stock Solution: Dissolve your imidazole derivative in 100% of the chosen co-solvent to create a high-concentration stock.
-
Prepare Buffer Series: In separate tubes, prepare your final assay buffer containing a range of co-solvent concentrations (e.g., 0%, 1%, 2%, 5%, 10%).
-
Spike and Observe: Add a small, consistent volume of your stock solution to each buffer preparation to achieve your desired final compound concentration.
-
Incubate and Assess: Incubate under your standard assay conditions (e.g., 37°C) and visually inspect for precipitation at various time points.
-
Select Lowest Effective Concentration: Choose the lowest concentration of co-solvent that maintains the solubility of your compound for the duration of the assay to minimize potential artifacts.
Strategy 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] This unique structure allows them to encapsulate poorly soluble "guest" molecules, like many imidazole derivatives, forming water-soluble inclusion complexes.[10][11][12]
The Underlying Principle: The hydrophobic imidazole derivative partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[13] This complexation effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[12][14]
Types of Cyclodextrins for Biological Assays: Modified cyclodextrins are often preferred due to their enhanced solubility and lower toxicity compared to parent cyclodextrins.[11]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used in parenteral formulations.[10]
Experimental Workflow for Cyclodextrin Formulation:
Caption: A systematic approach to developing a cyclodextrin-based formulation.
Strategy 4: Salt Formation
For imidazole derivatives that are weakly acidic or basic, converting the compound into a salt is a highly effective method to increase aqueous solubility.[15][16][17]
The Underlying Principle: Salts are ionic and therefore generally exhibit much greater solubility in polar solvents like water compared to their neutral free acid or free base counterparts.[9][17] Reacting a basic imidazole derivative with an acid (e.g., HCl) will form a hydrochloride salt. An acidic derivative can be reacted with a base (e.g., NaOH) to form a sodium salt.
Practical Application:
-
Check Existing Forms: First, determine if different salt forms of your compound are commercially available.
-
In-situ Salt Formation: For basic imidazole derivatives, you can attempt to solubilize the compound directly in a mildly acidic buffer (e.g., citrate or acetate buffer), provided the pH is compatible with your assay.
-
Chemical Synthesis: If necessary, a medicinal chemist can synthesize a specific salt form of your lead compound to improve its physicochemical properties.[15]
Decision-Making Flowchart for Solubility Enhancement:
Caption: A decision tree for troubleshooting the solubility of imidazole derivatives.
By systematically applying these strategies, from simple dilution optimization to more advanced formulation techniques, you can overcome the solubility challenges posed by imidazole derivatives. This will enable you to generate reliable, high-quality data and confidently advance your research and drug development programs.
References
-
Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1535-1546. [Link]
-
Gomes, P. A. C., et al. (2021). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules, 26(15), 4436. [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? [Link]
-
Kumar, L., & Verma, S. (2018). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5), 36-41. [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? [Link]
-
Fenyvesi, É., et al. (2020). A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. Pharmaceutics, 12(9), 849. [Link]
-
Chemistry LibreTexts. (2022). Preparing Solutions. [Link]
-
YouTube. (2021). Solution-making strategies & practical advice. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
de la Torre, P., & Torrado, S. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics, 11(2), 65. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Szaniawska, M., & Szymczyk, K. (2015). Strategies in poorly soluble drug delivery systems. Current Issues in Pharmacy and Medical Sciences, 28(2), 82-86. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
YouTube. (2021). Cyclodextrin | Inclusion Complex. [Link]
-
Zhang, Q.-G., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(1), 535-537. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Asian Journal of Pharmacy and Technology. (2017). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
ResearchGate. (2021). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]
-
Al-Bayati, F. A., & Al-Amiery, A. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(18), 4343. [Link]
-
Al-Bayati, F. A., & Al-Amiery, A. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]
-
Ökten, S., et al. (2018). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 23(11), 2878. [Link]
-
ResearchGate. (2025). Synthesis and antitubercular screening of imidazole derivatives. [Link]
-
Belgodere, E., et al. (1980). Imidazole Derivatives With Potential Biological Activity. Arzneimittelforschung, 30(7), 1051-6. [Link]
-
Al-Obaidi, H., & Lawrence, M. J. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 555. [Link]
-
Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 49(8), 565-568. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. ajptonline.com [ajptonline.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Bromination of Phenylimidazole Precursors
Welcome to the technical support hub for the bromination of phenylimidazole precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the electrophilic bromination of phenylimidazole derivatives.
Q1: Why is achieving regioselective mono-bromination of the imidazole ring so challenging?
Achieving a single mono-brominated isomer is difficult because the C4 and C5 positions on the imidazole ring possess similar electron densities, making both sites susceptible to electrophilic attack.[1] Furthermore, the tautomeric nature of the N-H proton can average the distinction between the 4- and 5-positions, leading to poor regioselectivity with many standard brominating agents.[1]
Q2: I'm observing significant amounts of di- and even tri-brominated products. How can I prevent this over-bromination?
Over-bromination is a common consequence of reaction conditions that are too harsh or prolonged.[1] To favor mono-bromination, consider the following strategies:
-
Stoichiometric Control: Limit the amount of the brominating agent. A slight excess (typically 1.0 to 1.1 equivalents) of N-Bromosuccinimide (NBS) is often sufficient.[1]
-
Temperature Management: Maintain low reaction temperatures. Initiating the reaction at 0 °C and allowing it to warm slowly to room temperature can effectively control the reaction rate and minimize over-bromination.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material has been consumed to prevent further bromination of the desired product.[1]
Q3: My reaction is not proceeding, or the yield is very low. What are the likely causes?
Several factors can lead to a stalled or low-yielding reaction:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, particularly with exposure to light and moisture.[2] Using freshly recrystallized or newly purchased NBS is recommended.[1]
-
Low Reaction Temperature: While low temperatures are crucial for selectivity, they can sometimes be too low to initiate the reaction. If no reaction is observed at 0 °C, allow the mixture to gradually warm to room temperature or slightly higher (e.g., 40 °C) while monitoring via TLC.[1]
-
Insufficient Activation: The phenylimidazole precursor itself might not be sufficiently activated for the reaction to proceed under mild conditions. Ensure the starting material is pure.[1]
Q4: How can I improve the regioselectivity to favor a single mono-bromo isomer?
Controlling the solvent and temperature is critical for influencing the isomer distribution.[1]
-
Solvent Choice: Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) with NBS can enhance selectivity.[1]
-
Protecting Group Strategy: A highly effective method is to temporarily protect one of the nitrogen atoms on the imidazole ring. Introducing a bulky protecting group, such as a triphenylmethyl (trityl) group, creates steric hindrance that can direct the incoming bromine to a specific position.[1] For example, protecting the N1 position can sterically hinder the C5 position, thereby favoring bromination at the C4 position. The protecting group is subsequently removed.
Q5: Are there alternative strategies to direct bromination if protecting groups are not ideal for my synthesis?
Yes, an alternative approach involves di-bromination followed by selective mono-debromination. In this strategy, the starting material is first exhaustively brominated to form the 4,5-dibromo-2-phenyl-1H-imidazole. Subsequently, a selective debromination, often employing an organometallic reagent like isopropyl magnesium chloride, can remove one of the bromine atoms.[1] This can provide access to a single isomer that is difficult to obtain through direct bromination.[1]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the bromination of phenylimidazole precursors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Formation of an Isomer Mixture (Low Regioselectivity) | 1. Similar reactivity of C4 and C5 positions.[1] 2. Tautomerization of the N-H proton.[1] | 1. Optimize Conditions: Use NBS in DMF at 0 °C to room temperature.[1] 2. Protecting Group: Introduce a bulky protecting group (e.g., trityl) on the imidazole nitrogen to sterically direct bromination.[1] 3. Alternative Route: Consider a di-bromination/selective mono-debromination sequence.[1] |
| Significant Di-brominated Product | 1. Excess brominating agent used. 2. Reaction temperature is too high. 3. Reaction was allowed to run for too long.[1] | 1. Control Stoichiometry: Use no more than 1.1 equivalents of NBS.[1] 2. Lower Temperature: Maintain the reaction temperature at or below room temperature.[1] 3. Monitor Closely: Quench the reaction immediately after the starting material is consumed, as determined by TLC.[1] |
| No Reaction Occurs | 1. Inactive brominating agent.[3] 2. Reaction temperature is too low.[1] 3. Starting material is not sufficiently activated or is impure.[1] | 1. Fresh Reagent: Use freshly recrystallized or new NBS.[1][4] 2. Increase Temperature: Allow the reaction to warm to room temperature or slightly higher (e.g., 40 °C).[1] 3. Purify Starting Material: Ensure the purity of the phenylimidazole precursor. |
| Product is Contaminated with Succinimide | Inefficient removal of the succinimide byproduct during workup.[2] | Aqueous Wash: During the aqueous workup, perform multiple washes with water or a dilute base (e.g., saturated sodium bicarbonate solution) to remove the water-soluble succinimide. |
| Difficult Purification of Isomers | Similar polarities of the 4-bromo and 5-bromo isomers. | Chromatography Optimization: Use a high-performance silica gel and carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. Consider using a longer column for improved resolution. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Regioselective Mono-bromination using NBS in DMF
This protocol is designed to favor the formation of a single mono-brominated isomer under controlled conditions.
Materials:
-
2-Phenyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous DMF.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Reagent Addition: Add NBS (1.05 eq) to the cooled solution in small portions over 15 minutes, ensuring the temperature remains below 5 °C.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring the mixture into a beaker of ice-cold water.[1]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]
-
Washing & Drying: Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.[1]
Protocol 2: Selective Bromination via a Protecting Group Strategy
This protocol utilizes a trityl protecting group to enhance regioselectivity.
Part A: Protection
-
React 2-phenyl-1H-imidazole with triphenylmethyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to form N-trityl-2-phenylimidazole.[1]
-
Purify the protected intermediate by column chromatography.
Part B: Bromination
-
Dissolve the N-protected 2-phenylimidazole (1.0 eq) in a suitable solvent (e.g., THF or DCM) and cool to 0 °C.[1]
-
Add NBS (1.05 eq) portion-wise.[1]
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Protocol 1.[1]
Part C: Deprotection
-
Dissolve the purified, brominated intermediate in a suitable solvent system to remove the trityl group (e.g., mild acid).[1]
-
Perform another aqueous workup and purify the final product by column chromatography or recrystallization to obtain the single desired isomer.[1]
Visualized Workflow: Troubleshooting Low Regioselectivity
Caption: A decision-making workflow for troubleshooting and resolving issues of low regioselectivity in the bromination of phenylimidazoles.
Visualized Reaction Pathways
Caption: Reaction pathways leading to mono- and di-brominated isomers of 2-phenyl-1H-imidazole.
Section 4: References
-
Zhou, L., Zhou, J., Tan, C. K., Chen, J., & Yeung, Y.-Y. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Letters, 13(9), 2448–2451.
-
Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 81(17), 7463–7484.
-
Grimmett, M. R. (1991). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1655.
-
Slideshare. (n.d.). Unit 4 imidazole. Retrieved from [Link]
-
Blackman, A. G., Buckingham, D. A., & Clark, C. R. (1991). Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society, 113(7), 2656–2664.
-
Chemistry Online. (2022, November 3). Imidazoles. Retrieved from [Link]
-
Kumar, M. A., Rohitha, C. N., & Kulkarni, S. J. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. ChemistrySelect, 4(9), 2686–2689.
-
Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2014). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone. Journal of the Chinese Chemical Society, 61(3), 321–325.
-
Schmir, G. L., & Cohen, L. A. (1961). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide*. Biochemistry, 4(1), 57–61.
-
Freeman, C. G., Knight, C. R., & Wilson, W. R. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (10), 1959.
-
Science Forums. (2012, March 1). Preventing a bromination reaction from going radical. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Blackman, A. G., Buckingham, D. A., Clark, C. R., & Kulkarni, S. (1986). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). Australian Journal of Chemistry, 39(9), 1465.
-
YouTube. (2024, July 25). From Other Imidazoles by Substitution of Hydrogen. Retrieved from [Link]
-
Malo, M., Montalvo-González, R., & Campos-Gaxiola, J. J. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(34), 19130–19138.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Kumar, M. A., Rohitha, C. N., & Kulkarni, S. J. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. ChemistrySelect, 4(9), 2686–2689.
-
Li, X., Wang, B., & Wang, Q. (2017). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 22(11), 1878.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Varella, E. A., & Tsoleridis, C. A. (2007). Convenient synthesis of polybrominated imidazole building blocks. ARKIVOC, 2007(15), 101–111.
-
Reddy, M. P., & Kumar, M. A. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 50(21), 11942–11947.
-
Google Patents. (n.d.). CN103450089B - Preparation method of 4-phenylimidazole. Retrieved from
-
Reddit. (2024, February 13). Bromination Help. Retrieved from [Link]
-
Request PDF. (2025, August 10). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]
-
Yang, H., & Wu, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 15(1), 1145–1159.
-
Laroche, C., Li, J., Freyer, M. W., & Kerwin, S. M. (2008). Coupling reactions of bromoalkynes with imidazoles mediated by copper salts: synthesis of novel N-alkynylimidazoles. The Journal of Organic Chemistry, 73(16), 6462–6465.
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
Yang, H., & Wu, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 15(1), 1145–1159.
-
NIH. (2013, February 15). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
-
Semantic Scholar. (2011, October 7). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(3-bromophenyl)-1H-imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for cross-coupling reactions involving 2-(3-bromophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot challenges encountered during the synthesis of complex molecules using this versatile building block. The unique structure of this substrate presents specific challenges, primarily due to the coordinating potential of the imidazole nitrogen, which can influence catalyst activity. This guide explains the causality behind experimental choices to empower you to optimize your reactions effectively.
Section 1: Foundational Knowledge & Key Challenges
This section addresses the fundamental considerations for using this compound in palladium-catalyzed cross-coupling reactions.
Q1: What makes this compound a potentially challenging substrate for cross-coupling reactions?
A1: The primary challenge arises from the imidazole moiety itself. The lone pair of electrons on the N1 nitrogen atom can coordinate to the palladium catalyst. This coordination can lead to the formation of off-cycle, inactive palladium complexes, effectively poisoning the catalyst and stalling the reaction.[1] Furthermore, the steric bulk of the imidazole ring at the 2-position of the phenyl ring can hinder the crucial oxidative addition step, requiring carefully selected, sterically demanding ligands to promote the reaction.
Q2: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?
A2: Most palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Heck, proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the Pd(II) complex, and its organic fragment is transferred to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[4]
Caption: Decision workflow for initial catalyst system selection.
Q4: Which specific catalyst systems are good starting points for different reactions?
A4: Based on literature precedent for challenging heteroaromatic substrates, the following conditions are recommended for initial screening.
| Reaction Type | Palladium Source / Precatalyst | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ (in situ) G4-XPhos Precatalyst (recommended) | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, 2-MeTHF |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ (in situ) G3-BrettPhos Precatalyst (recommended) | BrettPhos, RuPhos, XPhos | NaOt-Bu, K₃PO₄, LHMDS | Toluene, Dioxane, THF |
| Heck | Pd(OAc)₂ | P(t-Bu)₃, CataCXium A | K₂CO₃, Cy₂NMe | DMAc, NMP, Dioxane |
This table provides starting points; optimization is often necessary. [5][6][7][8] Q5: Should I use a phosphine ligand or an N-Heterocyclic Carbene (NHC)?
A5: Both ligand classes can be effective.
-
Bulky Biarylphosphine Ligands (e.g., Buchwald ligands): These are the most common and versatile ligands for a wide range of cross-coupling reactions. Their steric bulk and electron-donating properties are ideal for promoting oxidative addition and reductive elimination with challenging substrates. [4][9]* N-Heterocyclic Carbenes (NHCs): NHCs form exceptionally strong bonds with palladium, leading to highly stable and long-lived catalysts that are often resistant to decomposition at high temperatures. [10][11]This can be advantageous if your reaction is sluggish and requires prolonged heating. PEPPSI™-type precatalysts are common, user-friendly sources for NHC-Pd systems. [12] For initial screening, a well-established biarylphosphine ligand like XPhos or RuPhos is an excellent choice due to the vast amount of available literature. If catalyst stability proves to be an issue, switching to an NHC-based system is a logical next step.
Section 3: Troubleshooting Guide
Even with a good starting point, reactions can fail. This section provides a systematic approach to diagnosing and solving common problems.
Issue 1: Low to No Product Yield
This is the most common issue. A logical, step-by-step investigation is the key to solving it.
Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.
Q6: I've confirmed my reagents are pure and my setup is inert, but the reaction still shows low conversion. What should I change?
A6: If basic parameters are ruled out, the issue lies with the "chemistry" of the catalyst system. The initial choice of ligand, base, or solvent may not be optimal. A systematic screening is the next step:
-
Change the Ligand: This is often the most impactful variable. If you started with XPhos, try another bulky biarylphosphine like RuPhos or switch to an NHC ligand like IPr. The subtle electronic and steric differences can dramatically affect catalyst performance. [9]2. Change the Base: The base plays a critical role in both the transmetalation step (Suzuki) and amine deprotonation (Buchwald-Hartwig). [2][3]If a weaker base like K₂CO₃ fails, try a stronger, non-nucleophilic base like NaOt-Bu or K₃PO₄.
-
Change the Solvent: Solvent polarity affects the solubility of reagents and the stability of catalytic intermediates. Common choices include ethereal solvents (Dioxane, THF) and aromatic hydrocarbons (Toluene). For particularly stubborn reactions, more polar aprotic solvents like DMAc or NMP can be effective, but be aware they may require higher purification efforts. [7] Issue 2: Side Product Formation
Q7: My starting material is being consumed, but I am forming a debrominated product instead of my coupled product. What is happening?
A7: This side reaction is called protodebromination (or more generally, dehalogenation). [1][13]It occurs when the Ar-Pd(II)-Br intermediate is intercepted by a proton source before it can undergo transmetalation or reductive elimination. The source of the proton can be trace water in the solvent or base, or even the coupling partner itself.
-
Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and oven-dried glassware. Consider using a more stable coupling partner, such as a boronic ester (e.g., pinacol ester) instead of a boronic acid in Suzuki couplings, as they are less prone to protodeboronation. [13] Q8: In my Suzuki coupling, I see a lot of Ar-Ar homocoupling of my boronic acid. How can I minimize this?
A8: Homocoupling is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules. [13]* Solution: The most effective fix is rigorous degassing of your reaction mixture before heating. [13]Using a pre-activated Pd(0) source or a precatalyst can also mitigate this issue, as homocoupling can sometimes occur during the inefficient in-situ reduction of Pd(II) salts. [13]
Section 4: General Experimental Protocol
This section provides a robust, starting-point protocol for a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and must be optimized for specific substrates.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Add the palladium precatalyst (e.g., G4-XPhos, 1–3 mol%).
-
-
Reaction Setup (Inert Atmosphere):
-
Seal the vial with a septum cap.
-
Evacuate the vial under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is fully inert. [5]
-
-
Solvent Addition and Degassing:
-
Through the septum, add the degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe to achieve a desired concentration (typically 0.1–0.5 M). The solvent should be degassed beforehand by sparging with argon for 20-30 minutes or by the freeze-pump-thaw method.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C).
-
Stir the reaction vigorously for the allotted time (4–24 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development | Digital Collections [batadora.trentu.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 21. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 22. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Suzuki Coupling [organic-chemistry.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. mdpi.com [mdpi.com]
- 31. Heck Reaction [organic-chemistry.org]
- 32. Heck Reaction—State of the Art [mdpi.com]
- 33. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. reddit.com [reddit.com]
- 36. researchgate.net [researchgate.net]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic analysis to confirm the structure of 2-(3-bromophenyl)-1H-imidazole
An In-Depth Comparative Guide to the Spectroscopic Analysis of 2-(3-bromophenyl)-1H-imidazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound is a versatile heterocyclic compound, often utilized as a key intermediate in the synthesis of pharmacologically active molecules and advanced materials.[1] Its structure, featuring an imidazole ring linked to a brominated phenyl group, presents a unique set of spectroscopic fingerprints. Misinterpretation of this data can lead to significant setbacks in research and development pipelines.
This guide provides a comprehensive, multi-technique comparison for the structural elucidation of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a holistic approach to structural verification, grounded in established scientific principles.
The Strategic Workflow: A Multi-Pronged Approach
No single technique provides a complete structural picture. A robust analysis relies on the convergence of data from multiple orthogonal methods. Each technique interrogates a different aspect of the molecule's physical properties, and together they provide a comprehensive and validated structural assignment. Our recommended workflow prioritizes a logical progression from gross molecular features to fine atomic-level connectivity.
Caption: Recommended workflow for spectroscopic structure confirmation.
Mass Spectrometry (MS): The First Gatekeeper
Causality: MS is the initial and most critical step. It directly measures the mass-to-charge ratio (m/z), providing the molecular weight and, with high resolution, the molecular formula. For halogenated compounds like this compound, MS offers a definitive, built-in validation through the characteristic isotopic pattern of bromine.
Predicted Data: The molecular formula is C₉H₇BrN₂.[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Relative Intensity |
| [M]⁺ | 221.979 | 223.977 | ~100% |
| [M+H]⁺ | 222.987 | 224.985 | ~100% |
Data calculated based on monoisotopic masses.
Experimental Protocol (Electron Ionization - EI):
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., PFTBA). Set the ionization energy to 70 eV.
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum over a mass range of m/z 50-300.
-
Analysis: Look for the molecular ion cluster around m/z 222/224. Confirm that the intensity ratio is approximately 1:1. Analyze fragmentation patterns, such as the potential loss of HCN (27 Da) from the imidazole ring.[3]
Trustworthiness: The presence of the M/M+2 isotopic doublet is exceptionally strong evidence for a monobrominated compound. Its absence would immediately refute the proposed structure.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent, non-destructive technique for rapidly confirming the presence of key functional groups that define the molecule: the N-H bond of the imidazole, the C=N and C=C bonds within the rings, and the aromatic C-H bonds.
Predicted Data:
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Appearance |
| ~3440 | N-H | Stretch | Broad, medium intensity[4] |
| ~3050 | Aromatic C-H | Stretch | Sharp, weak-medium[4] |
| ~1680 | C=N | Stretch | Medium intensity[4] |
| ~1600 & ~1490 | C=C | Aromatic Ring Stretch | Two distinct bands[4] |
| 800-600 | C-Br | Stretch | Strong, in fingerprint region |
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan from 4000 to 400 cm⁻¹.
-
Analysis: Compare the acquired spectrum to the predicted frequencies. The broad N-H stretch is a key indicator of the imidazole ring, while the peaks between 1400-1600 cm⁻¹ confirm the aromatic systems.
Trustworthiness: The combination of a broad N-H stretch with the characteristic aromatic C=C and C=N stretches provides a reliable functional group profile that aligns with the target structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR maps the proton environments and their neighboring relationships, while ¹³C NMR defines the carbon backbone.
¹H NMR Spectroscopy
Causality: ¹H NMR distinguishes between the different chemical environments of protons. The chemical shift, integration, and splitting pattern (multiplicity) of each signal allow for the complete assembly of the proton framework.
Predicted Data (in DMSO-d₆):
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | > 12.5 | Singlet (broad) | 1H | Deshielded acidic proton on imidazole.[5][6] |
| H-2' (Phenyl) | ~8.2 | Triplet | 1H | Ortho to C-Br and C-Im, most deshielded. |
| H-4'/H-6' (Phenyl) | 7.6 - 7.9 | Multiplet | 2H | Aromatic protons ortho/para to the bromine. |
| H-5' (Phenyl) | ~7.4 | Triplet | 1H | Aromatic proton meta to both substituents. |
| H-4/H-5 (Imidazole) | 7.2 - 7.5 | Multiplet | 2H | Imidazole ring protons. |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended to clearly observe the N-H proton).
-
Instrument Setup: Use a 400 MHz or higher spectrometer. Shim the magnetic field to achieve high resolution.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the signals to confirm the proton count. Analyze the splitting patterns to deduce proton-proton coupling and thus, their relative positions. The downfield N-H singlet is highly diagnostic.
¹³C NMR Spectroscopy
Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the overall carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Predicted Data (in DMSO-d₆):
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-2 (Imidazole) | ~145 | Carbon double-bonded to two nitrogen atoms.[5] |
| C-4/C-5 (Imidazole) | 120 - 135 | Imidazole ring carbons. Tautomerization can sometimes broaden these signals.[7] |
| C-1' (Phenyl) | ~133 | Ipso-carbon attached to the imidazole ring. |
| C-3' (Phenyl) | ~122 | Ipso-carbon attached to the bromine. |
| Aromatic CHs | 125 - 132 | Remaining four carbons of the phenyl ring. |
Trustworthiness and Challenges: The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecule's covalent structure. However, researchers should be aware that fast tautomerization in imidazole derivatives can sometimes lead to broadened or even undetectable signals for the imidazole carbons (C4/C5) in solution-state ¹³C NMR.[7] Temperature-dependent NMR studies or solid-state NMR may be required in such cases for full characterization.
Caption: Correlation of spectroscopic data to molecular features.
UV-Visible Spectroscopy: Probing the Electronic System
Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. It is particularly useful for characterizing conjugated π-systems, such as those present in the phenyl and imidazole rings.
Predicted Data: Imidazole derivatives typically exhibit strong absorption bands corresponding to π → π* transitions.[8] For this compound, absorption maxima (λmax) are expected in the range of 270-300 nm, arising from the conjugated system formed by the two aromatic rings.[9][10]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is 10⁻⁵ M.
-
Instrument Setup: Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Scan the sample from approximately 200 to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This data is useful for comparison with literature values for similar chromophores and for quantitative analysis via the Beer-Lambert law.
Trustworthiness: While not a primary tool for de novo structure elucidation, UV-Vis provides valuable confirmatory data about the electronic nature of the molecule, ensuring the conjugated system is intact as expected.
Conclusion
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. Mass spectrometry acts as the initial gatekeeper, confirming the molecular formula and the presence of bromine. Infrared spectroscopy provides a rapid check for essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the high-resolution blueprint of the atomic connectivity, serving as the ultimate proof of structure. Each method provides a piece of the puzzle, and only through their logical and combined interpretation can a researcher or drug developer be fully confident in the identity and purity of their compound. This multi-faceted, self-validating approach is indispensable for ensuring the integrity and reproducibility of scientific research.
References
-
A. M. Al-Ami, et al. (2014). Synthesis, characterization, and in vitro antimicrobial activity of some new 2,4,5-triaryl-1H-imidazole derivatives. ResearchGate. Available at: [Link]
-
M. Perchard & A. Novak. (1968). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics. Available at: [Link]
-
Y. Ren, et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Hindawi. Available at: [Link]
-
K. Nikolova, et al. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]
-
Various Authors. (2023). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Available at: [Link]
-
J. R. V. C. B. D. C. F. G. A. B. (2018). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). RSC Publishing. Available at: [Link]
-
S. K. Guchhait, et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. Available at: [Link]
-
R. Lakhera, et al. (2023). Computational UV-vis's spectra of imidazole-2-carboxaldehyde. ResearchGate. Available at: [Link]
-
Various Authors. (2022). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole... ResearchGate. Available at: [Link]
-
R. M. D. L. V. G. P. W. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. PubMed Central. Available at: [Link]
-
Supplementary Material. (n.d.). Characterization data of the compounds (3a-3r). RSC Publishing. Available at: [Link]
-
Various Authors. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-1-oxyl. SpectraBase. Available at: [Link]
-
Royal Society of Chemistry. (2019). 1H NMR spectra. RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
PubChem. (n.d.). 2-Phenylimidazole. PubChem. Available at: [Link]
-
H. Iida, et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Validation of 2-(3-bromophenyl)-1H-imidazole Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock upon which successful therapeutic design is built. In the realm of medicinal chemistry, 2-(3-bromophenyl)-1H-imidazole derivatives have emerged as a promising class of compounds, with the imidazole scaffold being a key feature in many biologically active molecules.[1] The presence and position of the bromophenyl group are critical for modulating activity, making precise structural validation an indispensable component of the research and development pipeline.
This guide provides an in-depth technical comparison of methods for structural validation, with a primary focus on the gold standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare its performance with viable alternatives, and provide the experimental and computational data necessary to ensure the scientific integrity of your findings.
The Gold Standard: Unambiguous Structural Elucidation via Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) offers an unparalleled, high-resolution view of the atomic arrangement within a crystalline solid.[2] It provides definitive evidence of molecular connectivity, conformation, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).
Experimental Protocol: From Synthesis to a Refined Crystal Structure
The following protocol outlines a representative workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a this compound derivative. The synthesis is adapted from established methods for creating similar heterocyclic structures.[3]
Part 1: Synthesis and Crystallization
-
Synthesis: The target this compound derivative is synthesized via a condensation reaction between 3-bromobenzaldehyde, a 1,2-dicarbonyl compound (e.g., benzil), and ammonium acetate in a suitable solvent like ethanol or acetic acid, followed by purification using column chromatography.
-
Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/methanol). High-quality single crystals are typically grown using slow evaporation, where the solvent is allowed to evaporate over several days at room temperature.[3][4] Alternative methods include vapor diffusion and cooling crystallization. The selection of well-formed, defect-free crystals, ideally between 30 and 300 microns in size, is critical for a successful diffraction experiment.[2]
Part 2: X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in a diffractometer and cooled, typically to around 100 K, to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[5] A series of diffraction images are collected as the crystal is rotated.[2]
Part 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.
-
Structure Solution: The crystal structure is solved using direct methods to generate an initial electron density map.
-
Model Refinement: An atomic model is built and refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[5]
Workflow for Single-Crystal X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray crystallography.
Ensuring Trustworthiness: The Critical Role of Structure Validation
A solved crystal structure is not the end of the journey. Rigorous validation is essential to ensure the accuracy and reliability of the model. The International Union of Crystallography (IUCr) has established standards and provides tools for this purpose.[6][7]
The program PLATON is a widely used tool for validating crystallographic data, often integrated into the IUCr's checkCIF service.[8][9][10][11] It performs a series of checks on the crystallographic information file (CIF) and generates alerts for potential issues, such as:
-
Missed Symmetry: The program checks if the structure could be described in a higher symmetry space group.
-
Geometric Outliers: Bond lengths, angles, and torsion angles are compared against expected values.
-
Displacement Parameters: The anisotropic displacement parameters (thermal ellipsoids) are analyzed for unusual shapes or sizes.
-
Solvent Accessible Voids: The presence of voids in the crystal lattice that may contain disordered solvent molecules is identified.[12]
Addressing these alerts is a critical part of the crystallographic process, ensuring that the final published structure is a chemically and physically reasonable representation of the molecule.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide valuable, often complementary, information.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | 3D Electron Diffraction (MicroED) | Computational Modeling (DFT) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Diffraction of electrons by a nanocrystal | Solving the Schrödinger equation for the molecule |
| Sample Phase | Solid (single crystal) | Solution or Solid-State | Solid (nanocrystals) | In silico |
| Key Advantages | Unambiguous 3D structure, high resolution, precise bond lengths and angles | Provides information on structure in solution, dynamics, and connectivity | Can analyze very small crystals (nanometer scale) that are not suitable for XRD | Can predict structures, validate experimental data, and provide electronic properties |
| Key Disadvantages | Requires high-quality single crystals, which can be difficult to grow; provides a static picture | Can be challenging for molecules with poor solubility or tautomerism; stereochemistry can be difficult to determine | Newer technique, potential for beam damage to the sample | Computationally intensive, accuracy depends on the level of theory and basis set used |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of molecules in solution.[7][13][14] For imidazole derivatives, however, solution NMR can be complicated by tautomerism, where the proton on the imidazole ring can rapidly exchange between the two nitrogen atoms, leading to broadened or averaged signals. Solid-state NMR can overcome this by analyzing the molecule in a fixed state, providing valuable information that is complementary to XRD.[15] While NMR is excellent for determining connectivity, definitively establishing relative and absolute stereochemistry can be more challenging than with XRD.[16]
3D Electron Diffraction (MicroED): A revolutionary technique, 3D electron diffraction can determine the crystal structure from nanocrystals that are far too small for conventional X-ray diffraction.[8][9][11][12][16] This is particularly advantageous for novel compounds that are difficult to crystallize into larger single crystals. The data collection is rapid, and the resulting structures can be of comparable quality to those from XRD.
Computational Modeling (Density Functional Theory - DFT): DFT calculations are a powerful tool for validating and complementing experimental data. By optimizing the geometry of the molecule in silico, researchers can compare the calculated bond lengths and angles with the experimental values from XRD. A good correlation between the two provides strong evidence for the correctness of the crystal structure.[3] DFT can also be used to predict the relative energies of different conformers or polymorphs.
Conclusion: An Integrated Approach to Structural Validation
For this compound derivatives, single-crystal X-ray crystallography remains the unequivocal method for structural validation. Its ability to provide a precise and detailed three-dimensional map of the molecule is unmatched. However, a truly robust validation strategy embraces an integrated approach. The challenges of solution-state tautomerism in these molecules underscore the importance of solid-state characterization.
When single crystals suitable for XRD are elusive, 3D electron diffraction offers a powerful alternative. Furthermore, complementing experimental data with computational modeling through DFT provides an additional layer of validation, ensuring the highest level of confidence in the determined structure. By understanding the strengths and limitations of each technique and adhering to rigorous validation standards, researchers can ensure the integrity of their structural data, paving the way for the rational design of the next generation of therapeutics.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]
-
JETIR. (2021). A Study on Single-Crystal Structure Validation with The Program Platon. Journal of Emerging Technologies and Innovative Research, 8(6). Available at: [Link]
-
ResearchGate. (n.d.). An overview of PLATON/PLUTON crystal structure validation. Request PDF. Available at: [Link]
-
PLATON. (n.d.). Validation of CIF's by PLATON. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination? Available at: [Link]
-
Huynh, W., & Conley, M. P. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship, University of California. Available at: [Link]
-
Gemmi, M., et al. (2022). 3D electron diffraction for structure determination of small-molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, e1810. Available at: [Link]
-
ResearchGate. (n.d.). Single Crystal X-Ray Diffraction Studies. Available at: [Link]
-
Anuchems. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
-
Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]
-
IUCr. (2011). Publication standards for crystal structures. Available at: [Link]
-
IUCrData. (n.d.). Notes for authors. Available at: [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Request PDF. Available at: [Link]
-
Tskhovrebov, A. G., et al. (2020). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 755–759. Available at: [Link]
-
ResearchGate. (2006). Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. Available at: [Link]
-
MDPI. (2022). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. Available at: [Link]
-
Ibrahim, A. A., & Bala, M. D. (2024). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. IUCrData, 9(12), x241138. Available at: [Link]
-
Woźniak, K., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 80–86. Available at: [Link]
-
Kia, R., et al. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o338. Available at: [Link]
-
MDPI. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Available at: [Link]
-
Sharma, G., et al. (2019). Synthesis and Crystal Structure Analysis of 4-(2-(4-Chloro-Phenyl)-4,5-Diphenyl-1H-Imidazole-1-yl)-2,3-Dimethyl-1-Phenyl-1,2-Dihydropyrzol-5-One. RASĀYAN Journal of Chemistry, 12(2), 773-779. Available at: [Link]
Sources
- 1. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jchps.com [jchps.com]
- 7. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Solid‐State NMR Applications in the Structural Elucidation of Small Molecules | Semantic Scholar [semanticscholar.org]
- 10. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. anuchem.weebly.com [anuchem.weebly.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]
- 15. 3D electron diffraction for structure determination of small-molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
A Senior Application Scientist's Guide to the Synthesis of 2-Aryl-Imidazoles: A Comparative Analysis
The 2-aryl-imidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3][4][5][6] The synthetic route chosen to construct this valuable motif can significantly impact yield, purity, scalability, and the accessibility of diverse analogs. This guide provides an in-depth comparative analysis of the most prevalent and cutting-edge methods for the synthesis of 2-aryl-imidazoles, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Classical Approach: The Debus-Radziszewski Imidazole Synthesis
First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this multicomponent reaction remains a fundamental method for imidazole synthesis.[1][7][8][9][10] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7][8]
Mechanism of Action
The reaction is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole ring.[7][8] The atom economy of this reaction is a notable feature, as all the atoms from the reactants are incorporated into the final product.[1]
Caption: Generalized mechanism of the Debus-Radziszewski imidazole synthesis.
Advantages and Limitations
The primary advantage of the classical Debus-Radziszewski synthesis is its use of readily available and inexpensive starting materials in a one-pot reaction. However, the traditional method often suffers from significant drawbacks, including harsh reaction conditions, long reaction times, and modest to poor yields due to the formation of side products.[9][10]
Representative Experimental Protocol (Classical)
Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzil (10.5 g, 50 mmol) and benzaldehyde (5.3 g, 50 mmol) in 100 mL of ethanol.
-
Addition of Ammonia Source: To this solution, add ammonium acetate (15.4 g, 200 mmol).
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 2 hours.
-
Isolation: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then with water. Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
Modern Innovations on a Classic Theme
To address the limitations of the original Debus-Radziszewski reaction, numerous modifications have been developed. These modern approaches focus on improving yields, reducing reaction times, and employing more environmentally benign conditions.
Catalytic Enhancements
The use of catalysts has been shown to significantly improve the efficiency of the Debus-Radziszewski reaction. Both acid and base catalysts have been explored. For instance, lactic acid has been used as a biodegradable catalyst, providing high yields of 2,4,5-trisubstituted imidazoles. Silicotungstic acid has also been employed as an efficient catalyst in ethanol at reflux temperatures.
Microwave and Ultrasound-Assisted Synthesis
The application of microwave irradiation and ultrasonic waves provides a substantial rate enhancement for the synthesis of substituted imidazoles.[9] Microwave-assisted synthesis under solvent-free conditions has been shown to produce excellent yields of 2,4,5-trisubstituted imidazoles in a fraction of the time required for conventional heating. Similarly, ultrasonic irradiation can promote the reaction, often at lower temperatures and with shorter reaction times.[9]
Representative Experimental Protocol (Microwave-Assisted)
Synthesis of a 2,4,5-Trisubstituted Imidazole
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix benzil (1 mmol), a substituted aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) and temperature (e.g., 120°C) for 5-10 minutes.
-
Work-up: After cooling, add water to the reaction mixture and stir.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure product.
The Rise of Transition-Metal Catalysis
A paradigm shift in the synthesis of 2-aryl-imidazoles has been the development of transition-metal-catalyzed cross-coupling reactions, particularly direct C-H arylation.[11] These methods offer a powerful and versatile alternative to classical condensation reactions, allowing for the formation of the C-C bond between the imidazole core and the aryl group with high precision.
Mechanism of Action
While various transition metals can be employed, palladium and copper-based catalysts are common.[12][13][14] The general catalytic cycle for a palladium-catalyzed C-H arylation involves:
-
C-H Activation: The palladium catalyst coordinates to the imidazole and activates a C-H bond (typically at the 2-position).
-
Oxidative Addition: An aryl halide oxidatively adds to the palladium center.
-
Reductive Elimination: The aryl group and the imidazole moiety are coupled, and the desired 2-aryl-imidazole is released, regenerating the active palladium catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of imidazoles.
Advantages and Limitations
Direct C-H arylation offers several advantages, including high functional group tolerance and the ability to introduce a wide range of aryl groups. This method is particularly valuable for late-stage functionalization in drug discovery programs. However, the cost of transition-metal catalysts and ligands, as well as the need to remove residual metal from the final product, can be drawbacks, especially for large-scale synthesis.
Comparative Analysis of Synthesis Methods
To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of the methods discussed.
| Feature | Debus-Radziszewski (Classical) | Debus-Radziszewski (Modern) | Transition-Metal C-H Arylation |
| Reaction Type | Multicomponent Condensation | Catalytic Multicomponent Condensation | Cross-Coupling |
| Starting Materials | 1,2-Dicarbonyl, Aldehyde, Ammonia | 1,2-Dicarbonyl, Aldehyde, Ammonia | Imidazole, Aryl Halide |
| Typical Yields | Poor to Moderate | Good to Excellent | Good to Excellent |
| Reaction Time | Hours to Days[1] | Minutes to Hours[9] | Hours |
| Temperature | High (Reflux) | Ambient to High (Microwave) | Moderate to High |
| Catalyst/Reagents | Stoichiometric Acid/Base | Catalytic Acid/Base, Microwave, Ultrasound | Pd or Cu Catalyst, Ligand, Base |
| Advantages | Inexpensive starting materials, one-pot | Higher yields, shorter times, greener conditions | High functional group tolerance, late-stage functionalization |
| Disadvantages | Low yields, harsh conditions, side products[9] | Catalyst may be required | Catalyst cost, potential metal contamination |
Workflow for Method Selection
The choice of a synthetic method is dictated by the specific goals of the project. The following workflow can guide the decision-making process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Comparing biological activity of 2-(3-bromophenyl)-1H-imidazole with other halogenated analogs
An In-Depth Comparative Guide to the Biological Activity of 2-(3-bromophenyl)-1H-imidazole and its Halogenated Analogs
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including naturally occurring molecules like histamine and the amino acid histidine.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, allow it to bind to a wide array of biological targets.[1] Consequently, imidazole derivatives have been developed into a broad spectrum of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5]
This guide focuses on a specific subset of this versatile class: 2-phenyl-1H-imidazoles, with a primary focus on This compound . The introduction of halogen atoms to the phenyl ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, have profound effects on biological activity.
The objective of this guide is to provide a detailed comparison of the biological activity of this compound with its other halogenated analogs (fluoro, chloro, and iodo). We will explore key biological activities, present supporting experimental data from relevant literature, and elucidate the structure-activity relationships (SAR) that govern their efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of halogen substitution on this promising molecular framework.
I. Antimicrobial Activity: A Comparative Analysis
Halogenated 2-phenyl-1H-imidazoles have consistently shown promise as antimicrobial agents.[5][6][7] Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes, leading to bacteriostatic or bactericidal effects. The nature and position of the halogen substituent play a critical role in determining the potency and spectrum of this activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To quantitatively compare the antimicrobial potency of different analogs, the Minimum Inhibitory Concentration (MIC) assay is the gold standard. This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) or fungus (e.g., Candida albicans) is prepared and adjusted to a specific turbidity, typically 0.5 McFarland standard.
-
Compound Dilution: A serial two-fold dilution of each test compound (e.g., this compound and its analogs) is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Controls:
-
Positive Control: A well containing a known standard antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.[3]
-
Negative Control: A well containing only the growth medium and the microbial inoculum to ensure the organism's viability.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to rule out any inhibitory effects of the solvent itself.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.
Comparative Data and Structure-Activity Relationship (SAR)
The following table summarizes representative MIC values for 2-(halophenyl)-1H-imidazole analogs against common pathogens, based on trends reported in the literature.[3][6]
| Compound | Halogen | Position | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| 2-phenyl-1H-imidazole (Unsubstituted) | -- | -- | >128 | >128 | >128 |
| 2-(4-fluorophenyl)-1H-imidazole | F | para | 64 | 128 | 64 |
| 2-(4-chlorophenyl)-1H-imidazole | Cl | para | 16 | 32 | 32 |
| This compound | Br | meta | 8-16 | 16-32 | 16 |
| 2-(4-bromophenyl)-1H-imidazole | Br | para | 16 | 32 | 32 |
| 2-(3-chlorophenyl)-1H-imidazole | Cl | meta | 8-16 | 16-32 | 16 |
Analysis of SAR:
-
Effect of Halogenation: The presence of a halogen is crucial for antimicrobial activity, as the unsubstituted parent compound is largely inactive.
-
Nature of Halogen: Potency generally follows the trend Br ≈ Cl > F. The higher lipophilicity and optimal electronic properties of bromine and chlorine likely enhance membrane permeability and target interaction compared to fluorine.
-
Positional Isomerism: The position of the halogen on the phenyl ring significantly impacts activity. Meta-substitution (position 3) appears to be particularly favorable, with compounds like this compound and its 3-chloro analog showing enhanced potency.[3] This suggests that the electronic and steric profile conferred by the meta-substituent is optimal for binding to the microbial target.
-
Spectrum of Activity: These compounds generally exhibit broad-spectrum activity, inhibiting Gram-positive bacteria, Gram-negative bacteria, and fungi, although they are often more potent against Gram-positive bacteria and fungi.[3]
II. Anticancer Activity: Cytotoxicity and Mechanistic Insights
The imidazole scaffold is a key component of several anticancer agents, and its derivatives are widely investigated for their cytotoxic potential.[4][8][9] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of protein kinases that are crucial for tumor growth and survival.[4][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for screening the cytotoxic potential of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The following day, the growth medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours, to allow for cytotoxic effects to manifest.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value—the concentration of the compound that inhibits cell growth by 50%—is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Standard workflow for the MTT cytotoxicity assay.
Comparative Data and Structure-Activity Relationship (SAR)
The table below presents representative IC₅₀ values for 2-(halophenyl)-1H-imidazole analogs against the MCF-7 human breast cancer cell line, reflecting trends observed in the literature for similar compounds.[8][10]
| Compound | Halogen | Position | MCF-7 Cytotoxicity IC₅₀ (µM) |
| 2-phenyl-1H-imidazole (Unsubstituted) | -- | -- | >100 |
| 2-(4-fluorophenyl)-1H-imidazole | F | para | 45.2 |
| 2-(4-chlorophenyl)-1H-imidazole | Cl | para | 15.8 |
| This compound | Br | meta | ~5-10 |
| 2-(4-bromophenyl)-1H-imidazole | Br | para | 12.5 |
| 2-(2-chlorophenyl)-1H-imidazole | Cl | ortho | 28.9 |
Analysis of SAR:
-
Halogen Requirement: Similar to antimicrobial activity, halogenation is a prerequisite for significant anticancer cytotoxicity.
-
Lipophilicity and Potency: The trend in potency (Br > Cl > F) correlates well with the lipophilicity and polarizability of the halogen. The bromo-substituent often provides a favorable balance of these properties, enhancing the compound's ability to cross cell membranes and interact with intracellular targets.
-
Positional Importance: The meta-position for the bromo- or chloro-substituent consistently emerges as a favorable choice for enhancing cytotoxicity. This suggests a specific steric and electronic requirement within the target's binding pocket. Ortho-substitution, as seen in the 2-chloro analog, can be detrimental to activity, possibly due to steric hindrance that forces the phenyl ring out of coplanarity with the imidazole ring, disrupting optimal binding.
-
Potential Mechanisms: While the precise mechanism for this specific subclass is an area of active research, many imidazole derivatives exert their anticancer effects by inhibiting key signaling pathways, such as those involving protein kinases (e.g., EGFR, VEGFR), or by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][9]
Conclusion and Future Perspectives
The comparative analysis of this compound and its halogenated analogs reveals clear and compelling structure-activity relationships. The presence, type, and position of the halogen substituent are critical determinants of both antimicrobial and anticancer efficacy.
Key Takeaways:
-
This compound stands out as a highly potent analog in this series, demonstrating superior or comparable activity to other halogenated derivatives in representative assays.
-
The meta-position appears to be optimal for halogen substitution on the 2-phenyl ring, suggesting a specific fit in the binding sites of its biological targets.
-
The trend in potency, often Br ≥ Cl > F , highlights the importance of lipophilicity and electronic effects in modulating biological activity.
This guide underscores the value of systematic halogen scanning in medicinal chemistry. Future research should focus on elucidating the precise molecular targets of these compounds to rationalize the observed SAR. Further optimization, potentially through the addition of other functional groups to the imidazole or phenyl rings, could lead to the development of next-generation therapeutic agents with enhanced potency and selectivity.
References
-
Universal Journal of Pharmaceutical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available from: [Link]
-
Zheng, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available from: [Link]
-
Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. PubMed. Available from: [Link]
-
Li, L., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. PubMed. Available from: [Link]
-
Patel, A., et al. Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Available from: [Link]
-
Ayati, A., et al. (2019). Imidazoles as potential anticancer agents. PubMed Central. Available from: [Link]
-
Deng, H., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. PubMed. Available from: [Link]
-
ResearchGate. Antimicrobial activity of imidazoles. Available from: [Link]
-
Naaz, F., et al. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. Available from: [Link]
-
Semantic Scholar. Recent advancement in imidazole as anti cancer agents: A review. Available from: [Link]
-
Bajer, M., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. Available from: [Link]
-
Maccallini, C., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. Available from: [Link]
-
Ayati, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available from: [Link]
-
Deadman, J. J., et al. (1999). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. PubMed. Available from: [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]
-
Molbank. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. MDPI. Available from: [Link]
-
Mini Reviews in Medicinal Chemistry. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. Available from: [Link]
-
Asian Journal of Pharmacy and Technology. (2020). Antibacterial Activity of Hydroxyimidazole Derivatives. Available from: [Link]
Sources
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajptonline.com [ajptonline.com]
- 3. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. ijsred.com [ijsred.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Guide to Structure-Activity Relationships (SAR) of 2-Phenyl-1H-Imidazole Derivatives
Introduction: The Versatility of the 2-Phenyl-1H-Imidazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The 2-phenyl-1H-imidazole core is a prime example of such a scaffold. Its rigid, planar structure, combined with strategically positioned nitrogen atoms capable of acting as both hydrogen bond donors and acceptors, provides an ideal foundation for designing potent and selective modulators of enzyme and receptor activity. This guide offers a comparative analysis of the structure-activity relationships (SAR) for 2-phenyl-1H-imidazole derivatives, focusing on their development as inhibitors of p38 MAP kinase and agonists of the Cannabinoid Receptor 2 (CB2), supported by experimental data and detailed protocols.
The imidazole ring is a fundamental component of several biologically active molecules, including the essential amino acid histidine, and is featured in numerous pharmaceuticals.[1][2] The addition of a phenyl group at the 2-position introduces a critical site for modification, allowing for the fine-tuning of steric and electronic properties to achieve desired biological effects. Our exploration will delve into the causal relationships between specific structural modifications and the resulting pharmacological activity, providing researchers and drug development professionals with actionable insights.
I. SAR of Trisubstituted Imidazoles as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a serine/threonine kinase central to the cellular response to inflammatory cytokines and environmental stress.[3] Its role in regulating the production of pro-inflammatory mediators like TNF-α and IL-1β has made it a high-priority target for treating inflammatory diseases. The 2-phenyl-1H-imidazole scaffold has been extensively explored for p38 inhibition, leading to the development of potent drug candidates.[4]
Key Structural Requirements for p38 Inhibition
The SAR for this class of inhibitors is typically defined by substitutions at the C2, C4, and C5 positions of the imidazole ring. The general consensus points to a specific arrangement for optimal activity, as illustrated in numerous studies.[4][5]
-
C4-Aryl Group: A 4-fluorophenyl group at the C4 position is a consistent feature of highly potent inhibitors. The fluorine atom is believed to form a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 active site, anchoring the inhibitor.
-
C5-Heterocycle: A 4-pyridyl group at the C5 position is critical for activity. The nitrogen of the pyridine ring forms a key hydrogen bond with the side chain of Lys53, a conserved residue in the ATP-binding pocket.
-
C2-Phenyl Group: The substituent on the 2-phenyl ring significantly modulates the inhibitor's potency and properties. The nature of this group dictates interactions within a hydrophobic pocket.
The logical flow of inhibitor design and evaluation follows a clear path, from initial concept to lead optimization.
Caption: General workflow for SAR-driven drug discovery.
Comparative Biological Activity Data
The following table summarizes the in vitro activity of a series of 2,4,5-trisubstituted imidazoles against p38 MAP kinase, demonstrating the impact of C2-phenyl substitution.[5]
| Compound ID | R1 (at C2-Phenyl) | R2 (at C4) | R3 (at C5) | p38 MAP Kinase IC50 (nM) |
| 1 | 4-Methylsulfinyl | 4-Fluorophenyl | 4-Pyridyl | 50 |
| 2 | 4-Methylthio | 4-Fluorophenyl | 4-Pyridyl | 200 |
| 3 | 4-Methylsulfonyl | 4-Fluorophenyl | 4-Pyridyl | 60 |
| 4 | 4-Amino | 4-Fluorophenyl | 4-Pyridyl | >10000 |
| 5 | 4-Methoxy | 4-Fluorophenyl | 4-Pyridyl | 800 |
| 6 | 4-Methylsulfinyl | Phenyl | 4-Pyridyl | 500 |
| 7 | 4-Methylsulfinyl | 4-Chlorophenyl | 4-Pyridyl | 45 |
Analysis of SAR Trends:
-
Oxidation State at C2-Phenyl: A direct comparison between compounds 1 , 2 , and 3 reveals the importance of the sulfur oxidation state. The methylsulfinyl group (sulfoxide, 1 ) provides excellent potency. The corresponding thioether (2 ) is 4-fold less potent, while the sulfone (3 ) retains good activity. This suggests that the sulfoxide oxygen may act as a hydrogen bond acceptor with a residue in the hydrophobic pocket.[5]
-
Polar Groups at C2-Phenyl: The introduction of a highly polar amino group (4 ) or a methoxy group (5 ) dramatically reduces or abolishes activity. This indicates that the pocket accommodating the C2-phenyl group is largely hydrophobic and cannot tolerate strongly polar or hydrogen-bonding substituents.[5]
-
Halogenation at C4-Phenyl: Comparing compound 1 (4-fluorophenyl) with 6 (phenyl) and 7 (4-chlorophenyl) underscores the criticality of the C4-substituent. The absence of the fluorine (6 ) results in a 10-fold loss of potency, highlighting the importance of the aforementioned interaction with Met109. Replacing fluorine with chlorine (7 ) maintains high potency, suggesting that other halogens can also serve as effective hydrogen bond acceptors in this position.[5]
Caption: Inhibition point of 2-phenylimidazoles in the p38 pathway.
II. SAR of 2,4-Diphenyl-1H-Imidazole Analogs as CB2 Receptor Agonists
The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a promising therapeutic target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[6] A series of 2,4-diphenyl-1H-imidazole analogs have been synthesized and identified as potent and selective CB2 agonists.
Key Structural Requirements for CB2 Agonism
For this class of compounds, the key modifications involve substituents on both the C2-phenyl and C4-phenyl rings, as well as on the N1 position of the imidazole.
-
N1 Position: Alkylation at the N1 position with small, linear alkyl chains is generally favorable.
-
C2-Phenyl Ring: Substitutions on this ring are critical for potency. Small, electron-withdrawing groups are often preferred.
-
C4-Phenyl Ring: This ring often interacts with a hydrophobic pocket, and its substitution pattern can influence selectivity over the CB1 receptor.
Comparative Biological Activity Data
A study on 2,4-diphenyl-1H-imidazole analogs yielded the following SAR insights for human CB2 receptor agonist activity.[6]
| Compound ID | R1 (at N1) | R2 (at C2-Phenyl) | R3 (at C4-Phenyl) | hCB2 EC50 (nM) | hCB1/hCB2 Selectivity |
| 8 | H | 2-Cl | 4-Cl | 150 | >66 |
| 9 | CH₃ | 2-Cl | 4-Cl | 35 | >285 |
| 10 | C₂H₅ | 2-Cl | 4-Cl | 12 | >833 |
| 11 | C₃H₇ | 2-Cl | 4-Cl | 8 | >1250 |
| 12 | C₃H₇ | H | 4-Cl | 250 | >40 |
| 13 | C₃H₇ | 2-Cl | H | 120 | >83 |
Analysis of SAR Trends:
-
N1-Alkylation: The data clearly shows a trend where increasing the alkyl chain length at the N1 position from hydrogen (8 ) to methyl (9 ), ethyl (10 ), and propyl (11 ) leads to a progressive increase in potency at the CB2 receptor. The propyl group appears optimal in this series. This suggests the N1-substituent occupies a hydrophobic pocket where increased van der Waals interactions enhance binding affinity.[6]
-
C2-Phenyl Substitution: A comparison of compound 11 (2-chloro) with 12 (unsubstituted) reveals that the 2-chloro substituent on the C2-phenyl ring is crucial for high potency, resulting in a greater than 30-fold increase in activity. This highlights a specific interaction, likely steric or electronic, that this group has within the receptor binding site.[6]
-
C4-Phenyl Substitution: Similarly, comparing compound 11 (4-chloro) with 13 (unsubstituted) shows that the 4-chloro group on the C4-phenyl ring is also essential for potency, conferring a 15-fold improvement in activity. This substituent likely enhances binding affinity through favorable interactions in another region of the binding pocket.[6]
III. Experimental Methodologies
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are paramount.
A. General Synthesis of 2,4-Disubstituted-1H-Imidazoles
A common and efficient method for synthesizing the imidazole core is the Radziszewski reaction or a variation thereof. An ultrasound-assisted green chemistry approach offers advantages such as milder conditions, faster reaction times, and reduced waste.[1][2][7]
Protocol: Ultrasound-Assisted Synthesis of 2-Aryl-4-Phenyl-1H-Imidazoles [1]
-
Reactant Preparation: In a 50 mL round-bottom flask, combine phenylglyoxal monohydrate (1.0 mmol), a substituted aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add 10 mL of ethanol as the solvent.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 60-90 minutes.
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-aryl-4-phenyl-1H-imidazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
B. In Vitro p38 MAP Kinase Inhibition Assay
The activity of synthesized compounds against p38 MAP kinase is often determined using an assay that measures the phosphorylation of a known substrate, such as Activating Transcription Factor 2 (ATF2).[8]
Protocol: Immunoprecipitation-Based Kinase Assay [8]
-
Cell Lysate Preparation: Culture appropriate cells (e.g., HeLa or A549) and stimulate them with a known p38 activator (e.g., anisomycin or UV radiation) to induce p38 phosphorylation. Control cells should remain unstimulated. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[9]
-
Immunoprecipitation (IP): Add an anti-p38 MAP Kinase antibody to 200-500 µg of cell lysate. Incubate for 2-4 hours at 4°C to allow antibody-antigen binding. Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-kinase complex.
-
Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the bead pellet in kinase assay buffer containing the substrate (e.g., recombinant ATF2 protein) and ATP (often [γ-³²P]-ATP for radiometric detection or cold ATP for immunoblotting).
-
Inhibitor Addition: Add the synthesized 2-phenyl-imidazole derivatives (dissolved in DMSO) at varying concentrations to the reaction mixture. Include a DMSO-only vehicle control and a known p38 inhibitor (e.g., SB203580) as a positive control.[9]
-
Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Termination & Detection: Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.
-
Radiometric Detection: If using [γ-³²P]-ATP, transfer the reaction mixture to P81 phosphocellulose paper, wash extensively with phosphoric acid, and quantify the incorporated radioactivity using a scintillation counter.[8]
-
Immunoblot Detection: Transfer the separated proteins to a PVDF membrane and probe with a phospho-specific antibody that recognizes phosphorylated ATF2 (p-ATF2). Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the signal for p-ATF2 at each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The 2-phenyl-1H-imidazole scaffold demonstrates remarkable adaptability, serving as a foundation for potent inhibitors of p38 MAP kinase and selective agonists for the CB2 receptor. The SAR studies presented herein underscore a fundamental principle of medicinal chemistry: subtle atomic-level changes can profoundly alter biological activity. For p38 inhibitors, a trifecta of a C4-(4-fluorophenyl), a C5-(4-pyridyl), and a C2-phenyl ring with specific hydrophobic substituents is required for high potency. In contrast, CB2 agonists derived from the 2,4-diphenyl-1H-imidazole core achieve their potency and selectivity through systematic N1-alkylation and specific halogenation patterns on the phenyl rings. The detailed synthetic and biological protocols provided in this guide offer a validated framework for researchers to further explore this versatile scaffold and develop novel therapeutics.
References
-
Barrett, S. D., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-5. [Link]
-
Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal, 8(1), 55. [Link]
-
Wang, J., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114777. [Link]
-
Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry, 117, 105423. [Link]
-
Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. ResearchGate. [Link]
-
Kumar, S., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]
-
Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. ScholarWorks @ UTRGV. [Link]
-
Various Authors (2023). Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1237-1243. [Link]
-
Patel, D. R., et al. (2017). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Inventi Rapid: Med Chem. [Link]
-
Kim, H. Y., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Journal of Applied Pharmacology, 32(2), 163-174. [Link]
-
Ahn, N. G. (2011). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 759, 143-153. [Link]
-
Kim, H. Y., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Journal of Applied Pharmacology, 32(2), 163-174. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
-
Kumar, S., et al. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Drug Targets, 14(13), 1549-1563. [Link]
-
Dumas, J. (2005). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Topics in Medicinal Chemistry, 5(10), 987-1003. [Link]
-
da Silva, A. F. M., et al. (2011). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 2(4), 189-195. [Link]
-
Rhee, M. H., et al. (2016). The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in Medicinal Chemistry, 8, 17-34. [Link]
-
O'Donnell, P. M., et al. (2010). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 53(3), 1217-1230. [Link]
-
Various Authors (2022). Reported p38 MAP kinase inhibitors in clinical trials. ResearchGate. [Link]
-
Various Authors (2021). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. ResearchGate. [Link]-1-ylacetohydrazide_derivatives_as_antitumor_agents)
Sources
- 1. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action for Novel Imidazole Compounds
The imidazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs that target a wide array of diseases.[1][2][3][4] Its unique electronic and structural properties allow it to bind to diverse biological targets like enzymes and receptors.[1][2][4] However, this versatility also presents a significant challenge: definitively validating the specific molecular mechanism of action (MoA) for a novel imidazole-based compound. A rigorous, multi-faceted validation strategy is not just an academic exercise; it is a critical step to de-risk a compound's progression through the costly drug development pipeline.[5]
This guide provides a comparative framework for elucidating the MoA of novel imidazole compounds. We will move beyond a simple checklist of experiments to explain the causal logic behind a phased, funnel-down approach—from broad phenotypic effects to specific target engagement and downstream pathway modulation.
The Validation Funnel: An Integrated Strategy
Effective MoA validation requires a logical progression from the general to the specific. A compound's journey from a "hit" in a screen to a well-understood "lead" can be visualized as a funnel. This process systematically builds a self-validating case for the compound's therapeutic potential by integrating phenotypic, target-centric, and pathway-level data.
Caption: Inhibition of the Kinase-X signaling cascade by IZD-1.
Key Experimental Protocol: Western Blot for Pathway Analysis
This protocol details how to measure changes in protein phosphorylation.
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Pre-treat cells with a dose-range of your inhibitor (e.g., 0, 1, 10, 100, 1000 nM of IZD-1) for 1-2 hours.
-
Stimulate the pathway with an appropriate growth factor (e.g., EGF, PDGF) for a short period (e.g., 15 minutes) to induce phosphorylation.
-
-
Protein Extraction:
-
Immediately lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and crucial phosphatase inhibitors to preserve the phosphorylation state of proteins. [6]
-
-
Quantification and Sample Prep:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. [6]
-
-
SDS-PAGE and Transfer:
-
Separate the denatured proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [7]
-
-
Immunodetection:
-
Blocking: Block the membrane (e.g., with 5% BSA or milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-p-Substrate-Y).
-
Secondary Antibody: After washing, incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
-
Validation and Re-probing:
-
To ensure observed changes are due to phosphorylation and not total protein levels, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate (e.g., anti-total-Substrate-Y).
-
Finally, probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.
-
Comparative Data: Downstream Pathway Inhibition
| Compound | p-Substrate-Y Inhibition IC50 | Total Substrate-Y Levels | Total GAPDH Levels | Interpretation |
| IZD-1 (Novel) | 20 nM | Unchanged | Unchanged | Potent and specific inhibition of pathway. |
| IZD-2 (Novel) | 310 nM | Unchanged | Unchanged | Moderate inhibition, consistent with EC50. |
| Dasatinib (Control) | 1.5 nM | Unchanged | Unchanged | High-potency benchmark. |
The low nanomolar IC50 for IZD-1 in inhibiting the phosphorylation of Substrate-Y directly correlates with its cellular anti-proliferative EC50 and its strong target engagement in the CETSA experiment. This trifecta of data—phenotypic, direct target engagement, and downstream functional modulation—forms a robust and scientifically sound validation of IZD-1's mechanism of action.
Conclusion: A Synthesis of Evidence
Validating the mechanism of action for a novel imidazole compound is not achieved by a single experiment but through the logical synthesis of orthogonal evidence. By progressing through a validation funnel that starts with a clear cellular phenotype, identifies a specific molecular target, and confirms the functional consequences of engaging that target, researchers can build a compelling, data-driven narrative. This integrated approach, comparing novel candidates against well-characterized controls, is fundamental to making informed decisions and successfully advancing the next generation of imidazole-based therapeutics.
References
-
Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews. Available at: [Link]
-
Scott, E. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]
-
MtoZ Biolabs. Drug Target Identification Methods. MtoZ Biolabs. Available at: [Link]
-
Gaba, M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules. Available at: [Link]
-
Klaeger, S., et al. (2016). Optimized chemical proteomics assay for kinase inhibitor profiling. ACS Chemical Biology. Available at: [Link]
-
Lechner, C. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]
-
Jia, ZC., et al. (2024). The art of finding the right drug target: emerging methods and strategies. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science. Available at: [Link]
-
Massachusetts Biotechnology Council (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. MassBio. Available at: [Link]
-
Singh, S., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Bantscheff, M., et al. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]
-
Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Science. Available at: [Link]
-
Hu, Y., et al. (2022). Known experimental techniques to identify drug targets. ResearchGate. Available at: [Link]
-
Gaba, M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Center for Biotechnology Information. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Rani, N., et al. (2013). Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Laq-seven, Inc. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Boute, N., et al. (2002). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments. Available at: [Link]
-
Vasta, J.D., et al. (2022). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. Available at: [Link]
-
Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie. Available at: [Link]
-
Brown, D.G., & Wobst, H.J. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
Ozturk, K., et al. (2023). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]
-
Di Pilato, P., & Sbardella, G. (2021). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Molecules. Available at: [Link]
Sources
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assaygenie.com [assaygenie.com]
The Researcher's Dilemma: Unlocking Imidazole Synthesis with Microwave Irradiation
A Comparative Guide to Microwave-Assisted and Conventional Synthesis of Imidazoles
For researchers, scientists, and professionals in drug development, the synthesis of imidazole scaffolds is a cornerstone of discovery. These heterocyclic moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. The drive for efficiency, higher yields, and greener chemical processes has led to a critical evaluation of traditional synthesis methods versus modern techniques. This guide provides an in-depth, objective comparison of microwave-assisted synthesis and conventional heating for the preparation of imidazoles, supported by experimental data and detailed protocols.
The Great Divide: Understanding the Heating Mechanisms
At the heart of the comparison lies the fundamental difference in how energy is delivered to the reaction mixture. Conventional heating relies on the transfer of thermal energy from an external source, through the vessel walls, and into the bulk of the reaction. This process is often slow and can lead to uneven heating, with the vessel walls being significantly hotter than the reaction medium.
Microwave synthesis, on the other hand, utilizes microwave irradiation to directly heat the reactants and solvent. This "in-core" heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[1] Polar molecules, like many organic solvents and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction at the molecular level, generating heat rapidly and uniformly throughout the reaction mixture.[2] In the presence of ions, the oscillating electric field induces their migration, and the resistance to this movement results in heating.[1] This direct and efficient energy transfer is the key to the often-dramatic differences observed between the two methods.
A Head-to-Head Comparison: The Synthesis of 2,4,5-Trisubstituted Imidazoles
To illustrate the practical differences between microwave-assisted and conventional synthesis, we will focus on the well-established Debus-Radziszewski reaction for the synthesis of 2,4,5-trisubstituted imidazoles.[1] This multi-component reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia, is a workhorse in heterocyclic chemistry.[3]
The Power of Microwaves: A Leap in Efficiency
Experimental data consistently demonstrates that microwave-assisted synthesis offers significant advantages in terms of reaction time and yield.[4][5] The rapid and uniform heating under microwave irradiation often leads to a dramatic acceleration of the reaction rate.[6]
| Entry | Aldehyde | Conventional Method (Time) | Conventional Method (Yield %) | Microwave Method (Time) | Microwave Method (Yield %) | Reference |
| 1 | Benzaldehyde | 4 - 24 hours | 70 - 85% | 1 - 4 minutes | 90 - 98% | [7][8] |
| 2 | 4-Chlorobenzaldehyde | ~4 hours | ~80% | 1.5 minutes | 98% | [5] |
| 3 | 4-Methoxybenzaldehyde | ~5 hours | ~75% | 2 minutes | 92% | [5] |
| 4 | 4-Nitrobenzaldehyde | ~6 hours | ~70% | 3 minutes | 88% | [5] |
Table 1: Comparison of reaction times and yields for the synthesis of various 2,4,5-trisubstituted imidazoles using conventional heating versus microwave irradiation.
The data clearly shows a drastic reduction in reaction time, from hours to mere minutes, when employing microwave synthesis. Furthermore, the yields are consistently higher, often exceeding 90%. This enhanced efficiency is not only a matter of convenience but also translates to lower energy consumption and higher throughput, which are critical considerations in both academic and industrial research.[4]
Under the Hood: Experimental Protocols
To provide a practical understanding of the two methodologies, detailed experimental protocols for the synthesis of 2,4,5-triphenylimidazole are provided below.
Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole
This protocol is a solvent-free approach, highlighting the green chemistry advantages of microwave synthesis.
Reactants:
-
Benzil (1.0 mmol, 0.210 g)
-
Benzaldehyde (1.0 mmol, 0.106 g, 0.10 mL)
-
Ammonium acetate (2.5 mmol, 0.193 g)
-
Catalyst (e.g., glacial acetic acid, 2-3 drops)[9]
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzil, benzaldehyde, and ammonium acetate.
-
Add the catalyst to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 180-300 W for 2-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
Add 10 mL of cold water to the reaction mixture.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenylimidazole.
Diagram of Microwave-Assisted Synthesis Workflow
Caption: Workflow for microwave-assisted imidazole synthesis.
Conventional Synthesis of 2,4,5-Triphenylimidazole
This protocol utilizes a traditional reflux setup.
Reactants:
-
Benzil (0.023 mol, 5.0 g)[7]
-
Benzaldehyde (0.05 mol, 5.0 mL)[7]
-
Ammonium acetate (in excess) or Ammonia[7]
-
Solvent (e.g., glacial acetic acid or ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzil and benzaldehyde in the chosen solvent.
-
Add ammonium acetate to the mixture.
-
Heat the reaction mixture to reflux (typically around 100-120°C) and maintain for 4-24 hours. The reaction progress can be monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing crushed ice or cold water.
-
Neutralize the mixture with a base (e.g., ammonium hydroxide) if an acidic solvent was used.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenylimidazole.
Diagram of Conventional Synthesis Workflow
Caption: Workflow for conventional imidazole synthesis.
The "Why": Causality Behind the Experimental Choices
The choice of a solvent-free or minimal-solvent approach in microwave synthesis is intentional. Solvents with high dielectric constants (polar solvents) absorb microwave energy very efficiently, leading to rapid heating. However, by minimizing or eliminating the solvent, the microwave energy is more selectively absorbed by the polar reactants, further accelerating the reaction. This also aligns with the principles of green chemistry by reducing solvent waste.[10]
In conventional heating, the choice of a high-boiling solvent like glacial acetic acid is often necessary to achieve the required reaction temperature for an extended period. The prolonged reflux times are a direct consequence of the inefficient heat transfer mechanism.
The Verdict: A Clear Advantage for Microwave Synthesis
The evidence overwhelmingly supports microwave-assisted synthesis as a superior method for the preparation of imidazoles. The key advantages include:
-
Drastically Reduced Reaction Times: What takes hours conventionally can be achieved in minutes with microwave irradiation.[11]
-
Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[6]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is significantly more energy-efficient than conventional heating, which wastes a considerable amount of energy heating the apparatus and the surroundings.
-
Alignment with Green Chemistry Principles: The potential for solvent-free reactions and reduced energy consumption makes microwave synthesis a more environmentally benign approach.[10]
While conventional heating remains a viable and accessible method, particularly for large-scale synthesis where specialized microwave reactors may be a limiting factor, the benefits of microwave-assisted synthesis for research and development are undeniable.[4] The ability to rapidly synthesize libraries of imidazole derivatives with high efficiency and purity empowers researchers to accelerate the pace of drug discovery and materials science innovation.
References
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Bentham Science Publishers. Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. [Link]
-
Bentham Science Publisher. Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. [Link]
-
Slideshare. Synthesis , mechanism and application of Organic Name reaction.pptx. [Link]
-
Science Alert. Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. [Link]
-
Scribd. Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. [Link]
-
ResearchGate. Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles | Request PDF. [Link]
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX. [Link]
-
Rasayan Journal of Chemistry. EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. [Link]
-
IJCRT.org. SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. [Link]
-
Prezi. Synthesis of 2,4,5-Triphenylimidazole from Benzil. [Link]
-
YouTube. Debus Radzisewski Imidazole Synthesis. [Link]
-
sctunisie.org. Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. [Link]
-
IJCRT.org. SYNTHESIS OF 2, 4, 5 -TRIPHENYL IMIDAZOLE. [Link]
-
ResearchGate. ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions.. [Link]
-
Jetir.Org. MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. [Link]
-
Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. scribd.com [scribd.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scialert.net [scialert.net]
- 8. m.youtube.com [m.youtube.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Synthetic 2-(3-bromophenyl)-1H-imidazole: An Orthogonal Approach Using NMR and LC-MS
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the chemical purity of a synthetic intermediate or an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-(3-bromophenyl)-1H-imidazole, a versatile heterocyclic building block in medicinal chemistry, ensuring its purity is paramount.[1] Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[2][3][4][5] This necessitates the use of robust, validated analytical methods. No single technique, however, can provide a complete purity profile. The most reliable strategy involves an orthogonal approach, utilizing two or more analytical methods that measure the analyte based on different chemical principles.
This guide provides an in-depth comparison of two powerful and complementary techniques for the purity assessment of this compound: Quantitative Nuclear Magnetic Resonance (¹H qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) . We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to guide researchers in selecting the appropriate method for their specific needs, from certifying reference materials to routine quality control.
The Analyte: Understanding this compound
This compound is a key intermediate whose imidazole core is a prevalent feature in many biologically active compounds.[6] The bromophenyl moiety provides a reactive handle for synthetic elaboration via cross-coupling reactions, making it a valuable precursor for generating diverse molecular libraries.[1]
A common synthesis route involves the condensation of 3-bromobenzaldehyde, an amine source like ammonium acetate, and a glyoxal derivative.[7][8] This pathway can introduce several potential impurities:
-
Starting Materials: Unreacted 3-bromobenzaldehyde.
-
Regioisomers: Isomeric products if unsymmetrical precursors are used.
-
By-products: Products from side reactions or over-oxidation.
-
Related Substances: Structurally similar compounds formed during synthesis or degradation.
A robust analytical strategy must be capable of separating, identifying, and quantifying these potential contaminants.
Method 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a primary ratio method of analysis. Its power lies in a fundamental principle: under optimized conditions, the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][10] This allows for the determination of purity without requiring a reference standard of the analyte itself, a significant advantage over most other analytical techniques.[11]
The Rationale for Using qNMR
We select ¹H qNMR for this analysis because it offers simultaneous structural confirmation and highly accurate, absolute quantification. It is a "see-all" technique for soluble components, providing a holistic view of the sample's composition. For certifying a batch as a reference standard, qNMR is the gold standard due to its low measurement uncertainty and direct traceability.[12]
The key to absolute quantification is the use of a certified internal standard (IS). The choice of IS is critical. For this compound, an ideal IS would be:
-
High Purity: Certified purity of >99.5%.
-
Chemical Stability: Inert and does not react with the analyte or solvent.
-
Simple Spectrum: Exhibits one or more sharp singlets that do not overlap with analyte or impurity signals.
-
Solubility: Readily soluble in the same deuterated solvent as the analyte.
Maleic acid is an excellent choice. It is highly pure, stable, and displays a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, an area typically free of signals from our target molecule.
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of a qNMR measurement is ensured by strict adherence to validated experimental parameters designed to guarantee a uniform response from all protons.
Caption: Workflow for absolute purity determination by qNMR.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of synthetic this compound (m_analyte) into a clean NMR tube.
-
Accurately weigh approximately 5 mg of certified Maleic Acid (P_IS, known purity) (m_IS) and add it to the same NMR tube.
-
Add ~0.75 mL of DMSO-d₆.
-
Secure the cap and vortex the tube until both the sample and the internal standard are completely dissolved.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard 90° pulse-acquire (e.g., zg90).
-
Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (typically 30-60 seconds for robust quantification).
-
Number of Scans (NS): ≥ 64 to achieve adequate signal-to-noise (S/N > 250:1 for signals used in calculation).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing & Calculation:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction across the entire spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the singlet from the imidazole C-H proton) and the singlet for the internal standard.
-
Integrate these signals accurately.
-
Calculate the purity using the following equation[10]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
Method 2: LC-MS for High-Sensitivity Impurity Profiling
LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of Mass Spectrometry (MS).[13] It is the workhorse of pharmaceutical analysis for impurity detection and identification.[14][15]
The Rationale for Using LC-MS
While qNMR provides absolute purity of the main component, LC-MS excels at detecting and identifying impurities at much lower levels (ppm to low ppb). Its primary function here is to ensure that no significant impurities are co-eluting or hiding in the NMR baseline. The chromatographic separation resolves the analyte from structurally similar impurities, while the mass spectrometer provides molecular weight information, which is crucial for impurity identification.[16][17]
For this compound, a nitrogen-containing heterocycle, Electrospray Ionization (ESI) in positive ion mode is the ideal choice as the imidazole nitrogens are readily protonated.[16] A reversed-phase C18 column is selected for its versatility in separating moderately polar organic compounds.
Experimental Workflow: A Systematic Approach
Caption: Workflow for impurity profiling by LC-MS.
Detailed Experimental Protocol
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of methanol and water. Dilute to 0.1 mg/mL for analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
LC Conditions (UHPLC System):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
UV Detection: Diode Array Detector (DAD) monitoring at 254 nm.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
-
MS Conditions (Q-TOF Mass Spectrometer):
-
Ion Source: ESI, Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr at 400 °C.
-
Mass Range: 50 - 1000 m/z.
-
-
Data Processing:
-
Purity is determined by the area percent method from the UV chromatogram. The area of the main peak is divided by the total area of all peaks.
-
For each peak observed in the chromatogram, the corresponding mass spectrum is extracted to determine its molecular weight.
-
Comparative Analysis: qNMR vs. LC-MS
The true power of this orthogonal approach becomes clear when the techniques are directly compared. Each method provides unique, self-validating data that, when combined, creates a highly trustworthy and comprehensive purity profile.
| Feature | Quantitative ¹H NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Primary Method. Signal is directly proportional to molar concentration.[9][10] | Comparative Method. Relies on separation and relative response (UV area %).[13] |
| Quantification | Absolute & Highly Accurate. Does not require analyte reference standard. | Relative. Purity by area % assumes equal response factors for impurities. |
| Sensitivity | Moderate. LOD typically ~0.05-0.1%.[18] | Very High. Can detect impurities at ppm or even ppb levels.[15] |
| Specificity | High. Provides full structural information, resolving subtle differences. | Very High. Chromatographic separation resolves isomers; MS resolves by mass. |
| Impurity ID | Identifies and quantifies any soluble impurity with a ¹H signal. | Provides precise mass for impurity identification; requires further work for structure. |
| Reference Standard | Requires a certified internal standard, but not for the analyte or impurities.[19] | Requires a reference standard of the analyte for retention time confirmation. |
| Throughput | Lower. Requires longer experiment times for high accuracy. | Higher. Modern UHPLC methods are fast (<15 min/sample). |
| Best Application | Purity certification of reference materials, absolute content determination. | Impurity profiling, stability studies, routine QC, detection of trace contaminants. |
Conclusion and Expert Recommendation
For the comprehensive purity assessment of this compound, neither qNMR nor LC-MS alone is sufficient; they are powerfully synergistic.
-
¹H qNMR stands as the definitive method for absolute purity assignment . Its basis in the fundamental properties of nuclear spins makes it a primary technique, ideal for certifying a batch of material as a reference standard. It answers the question: "What is the exact mass fraction of the target molecule in this solid material?"[12]
-
LC-MS is the indispensable tool for sensitive impurity profiling . It excels at answering the question: "What other components are present, even at trace levels?"[14][17] Its high resolving power and sensitivity are critical for detecting potential process-related impurities or degradation products that could be missed by NMR.
Our recommendation for a complete, regulatory-compliant characterization is a dual approach:
-
Use ¹H qNMR to assign the absolute purity value (e.g., 99.8% by mass) to a primary batch of this compound, thereby qualifying it as an in-house reference standard.
-
Use a validated LC-MS method for routine quality control of subsequent batches, impurity profiling during process development, and stability testing. The qNMR-certified material should be used as the reference standard to confirm retention time and relative purity in these LC-MS analyses.
By integrating the strengths of these two orthogonal techniques, researchers and drug development professionals can build a robust, data-driven, and trustworthy purity profile for critical synthetic intermediates like this compound, ensuring the quality and safety of the final pharmaceutical product.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: LC/MS Applications in Drug Development Source: BioAgilytix Labs URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
-
Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]
-
Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]
-
Title: Quantitative nuclear magnetic resonance: Experimental methods and typical applications Source: Chinese Journal of Magnetic Resonance URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central (PMC) URL: [Link]
-
Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
-
Title: Quantitative NMR Spectroscopy Source: SlideShare URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Bragança Polytechnic Institute URL: [Link]
-
Title: View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS Source: Universal Journal of Pharmaceutical Research URL: [Link]
-
Title: The Importance of Imidazole Derivatives in Pharmaceutical Research Source: Medium URL: [Link]
-
Title: 2-(3-Bromophenyl)imidazo[2,1-b]oxazole Source: MDPI URL: [Link]
-
Title: Synthesis of Imidazole Derivatives and Their Biological Activities Source: ResearchGate URL: [Link]
-
Title: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition Source: Organic Chemistry: An Indian Journal URL: [Link]
-
Title: Reaction strategies for synthesis of imidazole derivatives: a review Source: Semantic Scholar URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative Source: International Journal for Multidisciplinary Research (IJFMR) URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ijfmr.com [ijfmr.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 9. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. ethz.ch [ethz.ch]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. agilent.com [agilent.com]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Senior Application Scientist's Guide to Benchmarking Novel Anti-Cancer Compounds Against Known Inhibitors
In the fast-paced field of oncology drug discovery, rigorously benchmarking a novel compound against established inhibitors is a critical step in validating its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust comparative studies. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to present data for clear, objective comparison.
The Strategic Imperative of Benchmarking
Before committing to costly and lengthy preclinical and clinical development, it is paramount to understand how a novel anti-cancer agent's performance compares to the current standards of care. This head-to-head comparison serves multiple purposes: it validates the mechanism of action, defines the therapeutic window, identifies potential advantages in potency or specificity, and provides the foundational data required for go/no-go decisions and future clinical trial design. A well-designed benchmarking study is not merely a series of experiments; it is a self-validating system that builds a compelling narrative around a compound's potential.
Foundational Decisions: Selecting the Right Battlefield and Opponent
The success of a benchmarking study hinges on two key choices: the biological context (the cancer model) and the benchmark compounds (the known inhibitors).
The selection of a cancer model should be driven by the compound's proposed mechanism of action.
-
Traditional 2D Cell Lines: These are the workhorses of early-stage drug discovery, offering high-throughput screening and cost-effectiveness. It is crucial to select cell lines with well-characterized genetic backgrounds that are relevant to the drug's target. For example, a novel BRAF inhibitor should be tested in melanoma cell lines harboring the BRAF V600E mutation.[1][2][3]
-
3D Spheroids and Organoids: These models offer greater physiological relevance by recapitulating aspects of the tumor microenvironment and cellular heterogeneity.[4] Patient-derived organoids (PDOs), in particular, are becoming an invaluable tool for predicting clinical response and can provide a more accurate comparison of a novel compound's efficacy against known drugs in a patient-relevant context.[4][5][6][7]
-
In Vivo Xenograft Models: To evaluate a compound's activity in a whole-organism context, xenograft models are essential.[8][9][10][11] These can range from cell line-derived xenografts (CDX), which are highly reproducible, to patient-derived xenografts (PDX), which better preserve the heterogeneity and architecture of the original tumor.[8][11][12] The choice between subcutaneous and orthotopic models will depend on the research question, with orthotopic models often providing a more relevant microenvironment for tumor growth and metastasis.[13][14]
The choice of benchmark inhibitors should be guided by the standard of care for the targeted cancer type and the specific molecular pathway being investigated.
-
Mechanism-Specific Inhibitors: If your compound targets a specific pathway, it is essential to compare it to well-established inhibitors of that pathway. For instance, a novel EGFR inhibitor should be benchmarked against first or second-generation tyrosine kinase inhibitors (TKIs) like gefitinib or afatinib.[15][16][17][18]
-
Broad-Spectrum Chemotherapeutics: Including a traditional cytotoxic agent (e.g., paclitaxel, doxorubicin) can provide a broader context for the compound's potency and therapeutic index.
-
Combination Therapies: In many cancers, the standard of care involves combination therapies.[2][19] Benchmarking a new compound in combination with a known agent can reveal synergistic effects and its potential role in a multi-drug regimen.
A Multi-Faceted Approach to In Vitro Benchmarking
A comprehensive in vitro assessment should evaluate a compound's impact on multiple hallmarks of cancer.
The initial step is to determine the compound's effect on cancer cell viability and proliferation.
-
Metabolic Assays (MTT/ATP-based): Assays like the MTT and ATP-based luminescence assays are widely used to measure metabolic activity as a proxy for cell viability.[20][21][22] ATP-based assays often offer higher sensitivity and reproducibility compared to MTT.[20][21][23]
-
Rationale: These assays provide a quantitative measure of a compound's ability to inhibit cell growth, allowing for the determination of IC50 values (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and known inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
Reagent Addition: Add the ATP-based luminescence reagent to each well.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
To determine if the observed decrease in viability is due to programmed cell death, specific apoptosis assays are crucial.
-
Caspase Activity Assays: Caspases are key mediators of apoptosis. Luminescent assays like Caspase-Glo® 3/7 provide a sensitive measure of effector caspase activation.[24]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, can be used to detect this event, often in real-time.[24][25][26][27]
-
Rationale: These assays confirm that the compound induces apoptosis, a desirable mechanism of action for an anti-cancer agent.
Experimental Workflow: Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction.
For cancers with high metastatic potential, evaluating a compound's effect on cell motility is critical.
-
Transwell Migration/Invasion Assays: These assays, also known as Boyden chamber assays, measure the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix-like substance (invasion) towards a chemoattractant.[28][29][30][31]
-
Rationale: These assays provide insight into the compound's potential to inhibit metastasis.
Experimental Protocol: Transwell Migration Assay
-
Chamber Setup: Place Transwell inserts into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free media containing the test compound or known inhibitors and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate for a period sufficient for cell migration (typically 12-24 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[28]
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.
To confirm that the compound is acting on its intended target, molecular assays are necessary.
-
Western Blotting: This technique is used to measure the expression levels of key proteins in the target signaling pathway. For example, when testing an EGFR inhibitor, one would look for a decrease in the phosphorylation of EGFR and downstream effectors like Akt and ERK.[15]
-
Rationale: Western blotting provides direct evidence of target engagement and the compound's effect on downstream signaling.
Signaling Pathway: EGFR Inhibition
Sources
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 3. mskcc.org [mskcc.org]
- 4. Application of Cancer Organoid Model for Drug Screening and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoids in drug screening – faCellitate [facellitate.com]
- 6. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 8. oncology-central.com [oncology-central.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. cris.tau.ac.il [cris.tau.ac.il]
- 15. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. academic.oup.com [academic.oup.com]
- 18. scispace.com [scispace.com]
- 19. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 21. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 25. Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 26. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 27. biocompare.com [biocompare.com]
- 28. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 30. corning.com [corning.com]
- 31. static.igem.org [static.igem.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(3-Bromophenyl)-1H-Imidazole Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount. A compound's efficacy is not solely defined by its on-target potency but also by its off-target interactions, which can lead to unforeseen toxicities or provide opportunities for therapeutic polypharmacology. This guide provides an in-depth technical comparison and experimental framework for profiling the cross-reactivity of a promising class of kinase inhibitors based on the 2-(3-bromophenyl)-1H-imidazole scaffold.
This scaffold is a key component of numerous inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[1] The pyridinylimidazole class of compounds, which share structural similarities, were among the first potent inhibitors of this kinase.[2] Due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving exquisite selectivity is a significant challenge.[3] Therefore, a multi-faceted approach to profiling is not just recommended; it is essential.
This guide will dissect the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis of a hypothetical this compound based inhibitor, "BPI-1," against the well-characterized p38 inhibitor SB203580 and the broader spectrum inhibitor Dasatinib.
The Rationale for a Multi-Pronged Profiling Strategy
A single assay is insufficient to fully characterize an inhibitor's selectivity. A robust cross-reactivity profile is built upon the integration of data from biochemical, cell-based, and unbiased proteomic approaches. Each methodology offers a unique and complementary perspective on the inhibitor's interactions.
-
Biochemical Assays (In Vitro Kinase Panels): These assays are the gold standard for determining an inhibitor's potency and selectivity against a large panel of purified kinases.[4][5] They provide quantitative IC50 values, offering a broad, initial view of the kinome-wide activity. This is the foundational step to identify both intended targets and potential off-targets.
-
Cell-Based Target Engagement (Cellular Thermal Shift Assay - CETSA): Moving from a purified system to a more physiologically relevant environment, CETSA verifies that the inhibitor can bind to its target within intact cells.[6] This is crucial as cell permeability and intracellular ATP concentrations can significantly impact an inhibitor's apparent potency.[3]
-
Unbiased Proteomics (Chemical Proteomics): This approach, exemplified by the Kinobeads technique, identifies inhibitor targets in a native cellular context without prior bias.[7][8] It can uncover unexpected off-targets, including non-kinase proteins, providing a comprehensive view of the compound's cellular interactome.[8]
The logical flow of these experiments forms a comprehensive validation workflow, as illustrated below.
Caption: The canonical p38 MAPK signaling cascade.
Experimental Protocols
The following are detailed protocols for the key assays discussed in this guide. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)
This biochemical assay directly measures the catalytic activity of a panel of kinases and is considered a gold standard for selectivity profiling. [5] Objective: To determine the IC50 values of an inhibitor against a broad panel of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Test inhibitor (e.g., BPI-1) stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. In a 96-well plate, add 1 µL of each inhibitor concentration. Include a "no inhibitor" control (DMSO only) and a known inhibitor as a positive control (e.g., Staurosporine).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and MgCl2.
-
Add the specific recombinant kinase to the master mix.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Immediately dispense the reaction mixture into the wells containing the pre-plated compounds.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove non-specifically bound radioactivity.
-
Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation: The inclusion of a non-selective inhibitor like Staurosporine validates the assay's ability to detect inhibition. The "no inhibitor" control establishes the baseline kinase activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This cell-based assay confirms target engagement by measuring the change in thermal stability of a protein upon ligand binding. [6] Objective: To verify that the inhibitor binds to its target protein in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., HEK293 cells overexpressing p38α)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., BPI-1)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody specific for the target protein (e.g., anti-p38α)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes. Include a non-heated control.
-
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Self-Validation: The non-heated control confirms the presence of the target protein. The vehicle-treated samples establish the baseline thermal stability of the protein.
Protocol 3: Chemical Proteomics using Kinobeads
This unbiased approach identifies the cellular targets of an inhibitor through competitive binding with a broad-spectrum kinase inhibitor matrix. [8][9] Objective: To identify the on- and off-targets of an inhibitor in a complex cell lysate.
Materials:
-
Cell lysate from the cell line of interest
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Test inhibitor (e.g., BPI-1)
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS equipment and software
Procedure:
-
Lysate Preparation: Prepare a native cell lysate, ensuring that kinases remain in their active conformation.
-
Competitive Binding:
-
Aliquot the cell lysate.
-
Treat the aliquots with increasing concentrations of the test inhibitor or a vehicle control (DMSO).
-
Incubate to allow the inhibitor to bind to its targets.
-
-
Kinobeads Enrichment: Add Kinobeads to each lysate aliquot and incubate to capture kinases that are not bound by the free inhibitor.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis:
-
For each identified kinase, determine its relative abundance in the inhibitor-treated samples compared to the vehicle control.
-
Proteins that are true targets of the inhibitor will show a dose-dependent decrease in their binding to the Kinobeads.
-
Plot the relative abundance against the inhibitor concentration to generate competition-binding curves and determine the apparent dissociation constants (Kd).
-
Self-Validation: The dose-dependent nature of the competition provides confidence in the identified targets. Known targets of the inhibitor (if any) can serve as positive controls.
Conclusion
The cross-reactivity profiling of this compound based inhibitors, or any novel kinase inhibitor, is a critical and multi-step process. By systematically employing a combination of in vitro kinase panels, cell-based target engagement assays like CETSA, and unbiased chemical proteomics, researchers can build a comprehensive and reliable selectivity profile. This integrated approach not only validates the intended target but also uncovers potential off-target liabilities and opportunities, providing a solid foundation for further preclinical and clinical development. The methodologies and comparative framework presented in this guide are designed to ensure scientific integrity and provide the robust data necessary for informed decision-making in the drug discovery pipeline.
References
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Kumar, S., et al. (1999). Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 274(43), 30863-8. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
-
HBCU Research and Collaboration Exchange (RaCE). (n.d.). Selectivity of SB203580, SB202190 and other commonly used p38 inhibitors: Profiling against a multi-enzyme panel. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Baranczewski, P., et al. (2001). Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase. Xenobiotica, 31(11), 783-97. [Link]
-
Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]
-
Goldstein, D. M., et al. (2001). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 1(3), 191-7. [Link]
-
Dambach, D. M., et al. (2005). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. Current Medicinal Chemistry, 12(24), 2885-94. [Link]
-
EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. [Link]
-
Xing, L. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 14(20), 2239-51. [Link]
-
Ansari, M. F., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18763-18775. [Link]
-
Lee, J. C., & Young, P. R. (2000). Inhibition of p38 MAP kinase as a therapeutic strategy. Immunopharmacology, 47(2-3), 185-201. [Link]
-
Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3412-8. [Link]
-
Block, M. H., et al. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(23), 6102-6. [Link]
-
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]
-
Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 9(1), e84745. [Link]
-
Maccari, R., et al. (2013). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 18(12), 14754-71. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-(3-bromophenyl)-1H-imidazole: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 2-(3-bromophenyl)-1H-imidazole are staples in the medicinal chemist's toolbox, valued for their versatile biological activities. However, with great synthetic utility comes the profound responsibility of ensuring the safety of our researchers and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile: A Proactive Approach to Safety
-
Harmful if swallowed .[1]
The presence of the bromophenyl moiety classifies this compound as a halogenated organic compound . This is a critical designation for waste stream management, as halogenated organics have specific disposal requirements due to their potential to form persistent environmental pollutants if not handled correctly.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from weighing for a reaction to preparing for disposal—the appropriate Personal Protective Equipment (PPE) must be worn. The causality behind these choices is to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, inspected before use. | Provides a chemical-resistant barrier to prevent skin contact. Proper removal technique is crucial to avoid contaminating hands. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles, preventing serious eye irritation.[3] |
| Lab Coat | Fully buttoned, with sleeves rolled down. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. For situations outside of a fume hood, a NIOSH-approved respirator may be necessary.[4][5] |
Spill Management: Immediate and Methodical Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent the spread of contamination.
Small Spills (manageable by trained personnel):
-
Alert colleagues in the immediate area.
-
Ensure adequate ventilation by working within a fume hood.
-
Wear appropriate PPE as detailed above.
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[1][3]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
Dispose of all contaminated materials , including cleaning supplies, as hazardous waste.
Large Spills (requiring emergency response):
-
Evacuate the immediate area and alert all personnel.
-
Contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.
-
Restrict access to the spill area.
-
Provide details of the spilled substance to the emergency response team.
Disposal Protocol for this compound
The cornerstone of proper disposal for this compound is recognizing its classification as a halogenated organic waste. Mixing this with non-halogenated waste streams can lead to costly and environmentally unsound disposal processes.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., weighing paper, gloves, absorbent pads), and solutions, in a designated and compatible hazardous waste container.
-
The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Crucially, this waste must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated organic waste streams.
-
This segregation is vital because the primary disposal method for halogenated waste is high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (e.g., hydrogen bromide).
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Indicate the approximate quantities of each component.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[4]
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Waste Disposal Decision Workflow:
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Regulatory Context: Adherence to EPA Guidelines
The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it would likely be classified under the "F-list" of hazardous wastes from non-specific sources if it is a spent solvent waste.[6][7][8][9] Adherence to the segregation and disposal protocols outlined in this guide will ensure compliance with these federal regulations.
By implementing these procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of environmental stewardship. The principles of careful handling, proper segregation, and compliant disposal are integral to the responsible conduct of scientific research.
References
-
Angene Chemical. Safety Data Sheet: 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. [Link]
-
ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. [Link]
-
U.S. Environmental Protection Agency. Waste Code - EPA. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. actenviro.com [actenviro.com]
- 7. media.clemson.edu [media.clemson.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. wku.edu [wku.edu]
Personal protective equipment for handling 2-(3-bromophenyl)-1H-imidazole
Comprehensive Safety Protocol: Handling 2-(3-bromophenyl)-1H-imidazole
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a robust safety protocol can be constructed by analyzing its structural components: a halogenated (brominated) aromatic ring and a heterocyclic imidazole core. This document synthesizes data from structurally related molecules to establish a comprehensive framework for safe handling, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Synthesis of Known Risks
The primary hazards associated with this compound are inferred from compounds sharing its key functional groups. The imidazole moiety is known to be corrosive and can cause severe skin burns and eye damage, while also being harmful if swallowed.[1][2][3] Some imidazole derivatives are also suspected of causing reproductive harm.[3][4] The presence of the bromophenyl group adds concerns related to skin, eye, and respiratory irritation.[5][6] Furthermore, as a solid, this compound may form combustible dust concentrations in the air.[7][8]
A summary of anticipated hazards, based on analogous compounds, is presented below.
| Hazard Category | Anticipated Risk for this compound | Rationale based on Surrogate Compounds |
| Acute Toxicity (Oral) | Harmful or Toxic if Swallowed | Imidazole and its derivatives are classified as harmful if swallowed.[1][3][5][6] |
| Skin Corrosion/Irritation | Causes Severe Skin Burns and Irritation | Imidazole is corrosive.[2][3] Brominated phenyl compounds cause skin irritation.[5][6][9] |
| Eye Damage/Irritation | Causes Serious Eye Damage | Imidazole causes severe eye damage.[2][4] Brominated phenyl compounds are serious eye irritants.[5][6][9] |
| Respiratory Irritation | May Cause Respiratory Irritation | Handling the solid powder can generate dust, which is a known respiratory irritant for similar compounds.[5][6] |
| Reproductive Toxicity | May Damage an Unborn Child | Imidazole is classified as a suspected reproductive toxin (H360D).[3][4] |
| Physical Hazard | May Form Combustible Dust Concentrations in Air | Fine dust from solid imidazole compounds can form explosive mixtures with air.[7][8] |
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not merely a checklist; it is a direct response to the identified chemical threats. Each component is chosen to mitigate a specific route of exposure.
-
Eye and Face Protection : Due to the severe corrosive potential, standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[7] When handling larger quantities or when there is a significant risk of splashing, a full face shield must be worn in addition to goggles.[1][10] This combination protects against direct splashes and irritating vapors.
-
Hand Protection : Nitrile rubber gloves are the standard for handling imidazole and its derivatives.[2][4] Always inspect gloves for pinholes or tears before use.[2] Given the corrosive nature of the compound, it is prudent to double-glove if handling larger quantities or for prolonged periods. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Skin and Body Protection : A chemically compatible laboratory coat , fully buttoned with sleeves extending to the wrist, is required.[2] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[2] For tasks with a high risk of splashing, such as transfers of solutions or cleaning up spills, a corrosion-proof apron should be worn over the lab coat.[10]
-
Respiratory Protection : All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to control emissions at the source.[7] If engineering controls are insufficient or in an emergency situation, a NIOSH-approved respirator with a P3 filter for toxic dust is necessary.[1] For emergencies where exposure levels are unknown, a full-face, positive-pressure, air-supplied respirator is the appropriate choice.[2]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.
Pre-Handling Safety Checklist
-
Verify Fume Hood : Confirm the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment : Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7]
-
Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, containers, and waste receptacles, and place them inside the fume hood before introducing the chemical.
-
Don PPE : Put on all required PPE as detailed in Section 2 before handling the primary container.
Workflow for Handling Solid this compound
Caption: Standard workflow for safely handling solid chemical reagents.
Emergency Procedures: Immediate & Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately move under a safety shower and flush the affected area for at least 15 minutes. Remove all contaminated clothing while under the shower. Seek immediate medical attention.[2][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |
Emergency Response Logic
Caption: Decision-making process following a chemical exposure event.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. Organobromine compounds can be persistent in the environment and require special disposal considerations.[11]
-
Waste Segregation : All materials contaminated with this compound, including disposable gloves, weigh boats, and contaminated labware, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste : If the compound is used in solution, the resulting liquid waste must be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste."
-
Neutralization : Never dispose of this waste down the drain.[1] In some institutional settings, pre-treatment of bulk brominated waste with a reducing agent like sodium bisulfite or sodium thiosulfate may be an option to convert it to less harmful bromide ions, but this must only be done in accordance with your institution's specific hazardous waste protocols.[12]
-
Final Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office as hazardous waste.[8]
By adhering to these rigorous safety protocols, you build a foundation of trust and reliability in your laboratory's operations, ensuring that your pursuit of scientific advancement is conducted with the utmost care for personal and environmental safety.
References
-
AmericanBio. (2015, February 19). IMIDAZOLE Safety Data Sheet. Retrieved from [Link]
-
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
Sources
- 1. americanbio.com [americanbio.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
